molecular formula C7H6F2 B1362542 2,5-Difluorotoluene CAS No. 452-67-5

2,5-Difluorotoluene

Cat. No.: B1362542
CAS No.: 452-67-5
M. Wt: 128.12 g/mol
InChI Key: YSNVKDGEALPJGC-UHFFFAOYSA-N
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Description

2,5-Difluorotoluene is a useful research compound. Its molecular formula is C7H6F2 and its molecular weight is 128.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25757. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-difluoro-2-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
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InChI Key

YSNVKDGEALPJGC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID10196423
Record name 2,5-Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 2,5-Difluorotoluene
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CAS No.

452-67-5
Record name 1,4-Difluoro-2-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorotoluene (CAS 452-67-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Difluorotoluene (CAS 452-67-5), an important fluorinated aromatic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound as a key building block or intermediate.

Introduction

This compound, with the chemical formula C₇H₆F₂, is a colorless to light yellow liquid at room temperature, characterized by a mild aromatic odor.[1] Its structure consists of a toluene molecule substituted with two fluorine atoms at the 2nd and 5th positions of the aromatic ring. The presence of these electron-withdrawing fluorine atoms significantly influences the compound's physical and chemical properties, including its boiling point, density, and reactivity.[1]

This compound is not naturally occurring and is synthesized for its applications in various industries.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its utility is particularly noted in the development of fluorinated bioisosteres, enzyme inhibitors, advanced polymers, and liquid crystals.[1][2]

Physical and Chemical Properties

The physical properties of this compound have been reported by various sources. The following table summarizes the key quantitative data available for this compound. It is important to note that minor variations in reported values can exist due to differences in measurement conditions and sample purity.

PropertyValueSource(s)
Molecular Formula C₇H₆F₂[1][2]
Molecular Weight 128.12 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2][4]
Melting Point -35 °C[2][3][5][6][7]
Boiling Point 117 °C (at 775 mmHg)[2][5][7]
Density 1.13 g/mL[2]
1.36 g/mL (at 25 °C)[3][6]
Refractive Index (n20/D) 1.45[2]
1.452
1.453[3]
1.451-1.453[5]
1.457[8]
Flash Point 55 °F (12.8 °C)
12 °C[5][7]
Vapor Pressure 0.343 mmHg (at 25 °C)[9][10]
21.8 ± 0.2 mmHg (at 25°C)[8]
Solubility Practically immiscible in water; moderately soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[9][8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, the characterization of such a compound would typically follow standard laboratory procedures as outlined by organizations like ASTM International or the OECD Guidelines for the Testing of Chemicals.

A general workflow for the determination of these physical properties is illustrated in the diagram below. This process begins with ensuring the purity of the sample, followed by the application of standard analytical techniques for each physical property, and concludes with data analysis and reporting.

G General Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_reporting Data Management sourcing Source Compound (CAS 452-67-5) purification Purification/ Purity Assessment (e.g., GC) sourcing->purification mp Melting Point (e.g., DSC, Capillary Method) purification->mp bp Boiling Point (e.g., Distillation) purification->bp density Density (e.g., Pycnometry) purification->density ri Refractive Index (e.g., Refractometry) purification->ri data_analysis Data Analysis mp->data_analysis bp->data_analysis density->data_analysis ri->data_analysis reporting Reporting & Documentation data_analysis->reporting

A generalized workflow for the determination of key physical properties of a chemical compound.

Signaling Pathways and Biological Activity

Current literature and chemical databases do not indicate any known signaling pathways in which this compound is directly involved. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules. The fluorinated toluene scaffold is a valuable component in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2,5-Difluorotoluene from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 2,5-difluorotoluene, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available raw material, toluene. The synthesis involves a three-step process: dinitration of toluene, reduction of the dinitro intermediate, and a subsequent double Balz-Schiemann reaction to introduce the fluorine atoms.

This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the chemical transformations.

Overall Synthesis Workflow

The transformation of toluene to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. The overall workflow is depicted below.

Overall_Synthesis_Workflow Toluene Toluene Dinitrotoluene_isomers Dinitrotoluene Isomers (Mixture including 2,5-DNT) Toluene->Dinitrotoluene_isomers Step 1: Dinitration Diaminotoluene_isomers Diaminotoluene Isomers (Mixture including 2,5-DAT) Dinitrotoluene_isomers->Diaminotoluene_isomers Step 2: Reduction Isolated_2_5_DAT Isolated 2,5-Diaminotoluene Diaminotoluene_isomers->Isolated_2_5_DAT Isomer Separation Difluorotoluene This compound Isolated_2_5_DAT->Difluorotoluene Step 3: Double Balz-Schiemann Reaction

Caption: Overall workflow for the synthesis of this compound from toluene.

Step 1: Dinitration of Toluene

The initial step involves the nitration of toluene to form a mixture of dinitrotoluene (DNT) isomers. The directing effects of the methyl group on the aromatic ring primarily favor the formation of 2,4- and 2,6-dinitrotoluene. The desired 2,5-dinitrotoluene isomer is formed in smaller quantities. The subsequent separation of these isomers can be challenging; therefore, the isomer mixture is often carried through to the next step, with separation occurring at the diaminotoluene stage.

Experimental Protocol: Dinitration of Toluene

This protocol is adapted from established methods for the dinitration of aromatic compounds.

Materials:

  • Toluene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate flask, cool the toluene to 0-5 °C.

  • Slowly add the nitrating mixture to the toluene via the dropping funnel, ensuring the reaction temperature does not exceed 30 °C. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of dinitrotoluene isomers.

Quantitative Data: Dinitration of Toluene
ParameterValue
Reactants
Toluene1.0 mol
Concentrated Nitric Acid2.2 mol
Concentrated Sulfuric Acid2.5 mol
Reaction Conditions
Temperature (Addition)0-10 °C
Temperature (Reaction)Room Temperature
Reaction Time2-3 hours
Typical Isomer Ratio
2,4-Dinitrotoluene~75-80%
2,6-Dinitrotoluene~15-20%
Other Isomers (incl. 2,5)<5%
Overall Yield 90-95% (of mixed isomers)

Step 2: Reduction of Dinitrotoluene to Diaminotoluene

The mixture of dinitrotoluene isomers is then reduced to the corresponding diaminotoluene (DAT) isomers. A common and effective method for this transformation is the use of a metal, such as iron, in the presence of an acid. The resulting diaminotoluene isomers can then be separated to isolate the desired 2,5-diaminotoluene.

Experimental Protocol: Reduction of Dinitrotoluene Isomers

This protocol is based on the general procedure for the reduction of aromatic nitro compounds using iron powder.

Materials:

  • Dinitrotoluene isomer mixture

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the dinitrotoluene isomer mixture and ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add iron powder to the refluxing solution.

  • Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).

  • While still hot, carefully make the reaction mixture basic by adding a concentrated solution of sodium hydroxide.

  • Filter the hot solution through a pad of celite to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • The resulting crude mixture of diaminotoluene isomers can be purified by fractional distillation or column chromatography to isolate 2,5-diaminotoluene.[1]

Quantitative Data: Reduction of Dinitrotoluene
ParameterValue
Reactants
Dinitrotoluene mixture1.0 mol
Iron Powder3.0-4.0 mol
Concentrated HClCatalytic amount
Reaction Conditions
SolventEthanol/Water mixture
TemperatureReflux
Reaction Time3-4 hours
Yield 80-90% (of mixed isomers)

Step 3: Double Balz-Schiemann Reaction of 2,5-Diaminotoluene

The final step in the synthesis is the conversion of 2,5-diaminotoluene to this compound. This is achieved through a double Balz-Schiemann reaction, which involves the formation of a bis(diazonium) tetrafluoroborate salt, followed by thermal decomposition to yield the desired difluorinated product.[2]

Experimental Protocol: Double Balz-Schiemann Reaction

This protocol is a generalized procedure for the Balz-Schiemann reaction, adapted for a diamine.

Materials:

  • 2,5-Diaminotoluene

  • Fluoroboric Acid (HBF₄, 48% in water)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Diethyl Ether

  • Sand

Procedure:

  • In a beaker, dissolve 2,5-diaminotoluene in fluoroboric acid, cooled in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5 °C. This will form the bis(diazonium) tetrafluoroborate salt, which may precipitate.

  • Continue stirring for 30 minutes after the addition is complete.

  • Collect the precipitated bis(diazonium) tetrafluoroborate salt by filtration and wash it with cold water, followed by cold diethyl ether.

  • Thoroughly dry the salt in a vacuum desiccator.

  • For the decomposition, mix the dry salt with sand in a flask and heat it gently. The decomposition is often vigorous and should be performed with caution in a well-ventilated fume hood.

  • The this compound product will distill over and can be collected.

  • The collected product can be further purified by distillation.

Quantitative Data: Double Balz-Schiemann Reaction
ParameterValue
Reactants
2,5-Diaminotoluene1.0 mol
Fluoroboric Acid (48%)4.0-5.0 mol
Sodium Nitrite2.1 mol
Reaction Conditions
Diazotization Temperature0-5 °C
DecompositionGentle heating (typically >100 °C)
Yield 40-60%
Reaction Pathway Diagram

The chemical transformations for the double Balz-Schiemann reaction are outlined in the following diagram.

Balz_Schiemann_Pathway cluster_diazotization Diazotization cluster_decomposition Thermal Decomposition Diaminotoluene 2,5-Diaminotoluene Bisdiazonium_salt Bis(diazonium) tetrafluoroborate Diaminotoluene->Bisdiazonium_salt  + 2 NaNO₂ + 4 HBF₄   Bisdiazonium_salt_dec Bis(diazonium) tetrafluoroborate Difluorotoluene This compound Bisdiazonium_salt_dec->Difluorotoluene Heat (Δ) - 2 N₂ - 2 BF₃

Caption: Reaction pathway for the double Balz-Schiemann reaction.

References

Regioselective Fluorination of Toluene: A Technical Guide to the Synthesis of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and regioselective multi-step synthesis for 2,5-difluorotoluene, a valuable fluorinated building block in the pharmaceutical and agrochemical industries. Direct fluorination of toluene often leads to a mixture of isomers, making regiocontrol challenging. The presented pathway, utilizing a Balz-Schiemann reaction on a pre-functionalized toluene derivative, ensures the specific introduction of fluorine atoms at the desired 2 and 5 positions of the aromatic ring.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process starting from 2,5-dinitrotoluene. This strategy ensures high regioselectivity, which is difficult to achieve through direct fluorination of toluene. The overall transformation is outlined below:

G A 2,5-Dinitrotoluene B 2,5-Diaminotoluene A->B Reduction C 2,5-Toluenediazonium tetrafluoroborate B->C Bis-diazotization D This compound C->D Balz-Schiemann Reaction

Caption: Overall synthetic workflow for this compound.

Data Presentation

Physical and Spectroscopic Properties of this compound
PropertyValueReference
CAS Number452-67-5[1]
Molecular FormulaC₇H₆F₂[1][2]
Molecular Weight128.12 g/mol [1]
Boiling Point117 °C[1]
Melting Point-35 °C[1]
Density1.13 g/mL[1]
Refractive Index (n20D)1.45[1]
AppearanceColorless to almost colorless clear liquid[1]
Summary of a Representative Multi-Step Synthesis
StepStarting MaterialProductReagentsSolventYield
12,4-Dinitrotoluene2,4-DiaminotolueneIron, Hydrochloric Acid, Ethanol50% aq. Ethanol~74%
22,4-Diaminotoluene2,4-DifluorotolueneHydrochloric Acid, Fluoroboric Acid, Sodium NitriteWater82.8%

Note: The yields presented are based on a reported synthesis of the analogous 2,4-difluorotoluene and serve as a representative expectation for the 2,5-isomer.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of 2,5-Diaminotoluene from 2,5-Dinitrotoluene

This procedure is adapted from the well-established method for the reduction of dinitrotoluenes.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up A 2,5-Dinitrotoluene, Iron powder, 50% Ethanol B Heat to boiling A->B C Slowly add HCl in 50% Ethanol B->C D Reflux for 2 hours C->D E Make alkaline with alcoholic KOH D->E F Filter hot to remove iron E->F G Precipitate with H₂SO₄ F->G H Filter and dry G->H I 2,5-Diaminotoluene Sulfate H->I

Caption: Workflow for the synthesis of 2,5-diaminotoluene sulfate.

Materials:

  • 2,5-Dinitrotoluene

  • Iron powder

  • 50% (w/w) Ethyl alcohol

  • Concentrated Hydrochloric acid

  • 15% Alcoholic Potassium hydroxide solution

  • 6 N Sulfuric acid

  • 95% Ethyl alcohol

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dinitrotoluene, iron powder, and 50% aqueous ethyl alcohol.

  • Heat the mixture to boiling on a water bath with stirring.

  • Slowly add a solution of concentrated hydrochloric acid in 50% ethyl alcohol.

  • After the addition is complete, reflux the mixture for two hours.

  • Make the hot mixture just alkaline to litmus paper by adding a 15% alcoholic potassium hydroxide solution.

  • Filter the hot mixture to remove the iron residue. Wash the iron residue with hot 95% ethyl alcohol.

  • To the combined filtrate, add 6 N sulfuric acid to precipitate the 2,5-diaminotoluene sulfate.

  • Cool the mixture and collect the precipitate by suction filtration.

  • Wash the product with 95% ethyl alcohol and dry to a constant weight.

Step 2: Synthesis of this compound via Bis-diazotization and Balz-Schiemann Reaction

This protocol is adapted from a procedure for the synthesis of 2,4-difluorotoluene from 2,4-diaminotoluene.

Reaction Workflow:

G cluster_0 Diazotization cluster_1 Isolation of Diazonium Salt cluster_2 Thermal Decomposition cluster_3 Product Isolation A 2,5-Diaminotoluene, Conc. HCl B Cool to -5°C A->B C Add 40% Fluoroboric acid B->C D Dropwise add aq. NaNO₂ solution C->D E Stir for 1 hour D->E F Filter the precipitate E->F G Wash with ice water, anhydrous ethanol, and anhydrous ether F->G H Dry the solid G->H I Carefully heat the diazonium salt H->I J Maintain temperature until no more smoke is produced I->J K Cool and extract with ether J->K L Dry ether solution with CaCl₂ K->L M Distill to obtain pure product L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,5-Diaminotoluene

  • Concentrated Hydrochloric acid

  • 40% Fluoroboric acid

  • Sodium nitrite

  • Ice water

  • Anhydrous ethanol

  • Anhydrous ether

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask, place 2,5-diaminotoluene and concentrated hydrochloric acid.

  • Cool the mixture to -5 °C or below in an ice-salt bath with stirring.

  • Add 40% fluoroboric acid to the cooled mixture.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.

  • After the addition is complete, continue stirring for one hour.

  • Filter the resulting solid precipitate.

  • Wash the solid sequentially with ice water, anhydrous ethanol, and anhydrous ether.

  • Dry the solid in a desiccator.

  • Place the dried diazonium salt in a round-bottom flask and carefully heat it to initiate thermal decomposition.

  • Maintain the temperature until the evolution of smoke ceases.

  • Cool the apparatus and extract the product with ether.

  • Dry the combined ether extracts with anhydrous calcium chloride.

  • Remove the ether by distillation, and then distill the residue to obtain pure this compound.

Conclusion

The multi-step synthesis of this compound via the Balz-Schiemann reaction of 2,5-diaminotoluene offers a reliable and regioselective route to this important fluorinated intermediate. While direct fluorination of toluene is often unselective, this method provides a clear pathway to the desired 2,5-disubstituted product. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the production of this key building block for novel chemical entities.

References

Spectroscopic Data Interpretation for 2,5-Difluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-difluorotoluene, a fluorinated aromatic compound of interest in various fields of chemical research and development. By presenting a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to serve as a valuable resource for the structural elucidation and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.05 - 6.80m3H, Ar-H
2.25tJ(H,F) = 2.03H, CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
159.2 (dd, J=243.0, 7.0 Hz)C-F
157.0 (dd, J=245.0, 7.0 Hz)C-F
125.0 (dd, J=24.0, 14.0 Hz)C-CH₃
117.8 (dd, J=24.0, 7.0 Hz)Ar-C
116.0 (dd, J=24.0, 7.0 Hz)Ar-C
114.5 (dd, J=24.0, 14.0 Hz)Ar-C
14.5 (q, J=4.0 Hz)CH₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmMultiplicity
-119.5 to -121.5m
-124.0 to -126.0m
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1620, 1580, 1500StrongC=C Aromatic Ring Stretch
1280-1100StrongC-F Stretch
880-800StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
128100[M]⁺
12720[M-H]⁺
10980[M-F]⁺
10830[M-HF]⁺
9115[C₇H₇]⁺ (Tropylium ion)
7710[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is obtained on a spectrometer equipped with a fluorine probe, operating at a frequency specific to the ¹⁹F nucleus (e.g., 282 MHz on a 300 MHz instrument). Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile this compound is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data Interpretation

NMR Spectra Interpretation

The NMR spectra provide detailed information about the molecular structure of this compound.

  • ¹H NMR: The complex multiplet in the aromatic region (7.05 - 6.80 ppm) is due to the three protons on the benzene ring, which are coupled to each other and to the two fluorine atoms. The triplet observed for the methyl group (CH₃) at 2.25 ppm indicates coupling to the adjacent fluorine atom with a coupling constant of approximately 2.0 Hz.

  • ¹³C NMR: The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The two signals at high chemical shifts (159.2 and 157.0 ppm) are characteristic of carbons directly bonded to fluorine, showing large one-bond C-F coupling constants. The other aromatic carbons appear in the typical range of 114-125 ppm, with their chemical shifts and multiplicities influenced by the positions of the fluorine and methyl substituents. The methyl carbon appears at a low chemical shift (14.5 ppm) and shows a small quartet splitting due to coupling with the attached protons.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum displays two multiplets, confirming the presence of two chemically non-equivalent fluorine atoms in the molecule. The complex nature of these multiplets arises from coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling).

IR Spectrum Interpretation

The IR spectrum reveals the presence of key functional groups in this compound.[1]

  • The bands in the 3050-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively.

  • The strong absorptions at 1620, 1580, and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • The prominent bands in the 1280-1100 cm⁻¹ region are assigned to the C-F stretching vibrations, a key indicator of the fluorinated nature of the molecule.

  • The strong absorption in the 880-800 cm⁻¹ range is indicative of C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the benzene ring.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and the fragmentation pattern of this compound under electron ionization.[2][3][4]

  • The molecular ion peak ([M]⁺) is observed at m/z 128, which corresponds to the molecular weight of this compound (C₇H₆F₂).[2] The high relative intensity of this peak is typical for aromatic compounds.

  • The peak at m/z 127 ([M-H]⁺) results from the loss of a hydrogen atom.

  • A significant peak is observed at m/z 109, corresponding to the loss of a fluorine atom ([M-F]⁺). The loss of a halogen is a common fragmentation pathway for halogenated compounds.

  • The peak at m/z 108 suggests the loss of a molecule of hydrogen fluoride ([M-HF]⁺).

  • The presence of a peak at m/z 91 is indicative of the formation of the stable tropylium ion ([C₇H₇]⁺), a common rearrangement product in the mass spectra of toluene derivatives.

  • The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data interpretation and the proposed fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_interpretation Data Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1H, 13C, 19F NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A logical workflow for spectroscopic data interpretation.

Fragmentation_Pathway M [C₇H₆F₂]⁺˙ m/z = 128 M_minus_H [C₇H₅F₂]⁺ m/z = 127 M->M_minus_H - H• M_minus_F [C₇H₆F]⁺ m/z = 109 M->M_minus_F - F• M_minus_HF [C₇H₅F]⁺˙ m/z = 108 M->M_minus_HF - HF Tropylium [C₇H₇]⁺ m/z = 91 M_minus_F->Tropylium - C₂H₂ Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂

Proposed mass spectrometry fragmentation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, particularly regarding complex coupling patterns in NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be beneficial. The data and interpretations presented herein should serve as a reliable reference for the identification and characterization of this compound in various research and industrial applications.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,5-difluorotoluene. Due to the limited availability of comprehensive experimental public data, this report utilizes high-quality computational predictions to elucidate the chemical shifts and coupling constants for this compound. This information is crucial for the structural verification, purity assessment, and analysis of reaction kinetics involving this compound in various research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These values were obtained using advanced computational algorithms that simulate the nuclear magnetic environment of the molecule.[1][2][3][4][5][6] It is important to note that while these predictions are highly reliable, experimental verification is recommended for critical applications.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-36.95ddd³J(H3-H4) = 8.5, ⁴J(H3-F2) = 5.5, ⁴J(H3-H6) = 2.5
H-47.10ddd³J(H4-H3) = 8.5, ³J(H4-F5) = 9.0, ⁴J(H4-H6) = 0.5
H-66.85ddd³J(H6-F5) = 7.0, ⁴J(H6-H3) = 2.5, ⁴J(H6-H4) = 0.5
CH₃2.25t⁴J(CH₃-F2) = 2.0

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-118.5m-
F-5-120.0m-

Predicted in CDCl₃ at 376 MHz. Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound, based on standard laboratory practices for small organic molecules.[7][8][9][10][11]

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (final concentration ~0.03% v/v) and trichlorofluoromethane (CFCl₃) or another suitable standard for ¹⁹F NMR.

  • Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Temperature: All experiments should be performed at a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, should be sufficient to cover the aromatic and methyl regions.

  • Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Proton Decoupling: Not applicable for a standard ¹H spectrum.

¹⁹F NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments with inverse-gated decoupling for quantitative analysis).

  • Spectral Width: A wide spectral width of at least 200 ppm is recommended for initial experiments to locate the signals, which can then be narrowed. For this compound, a width of ~30 ppm centered around -119 ppm should be adequate.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Number of Scans: 16 to 64 scans may be required depending on the spectrometer and probe sensitivity.

  • Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition period to simplify the spectrum by removing ¹H-¹⁹F couplings.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to both ¹H and ¹⁹F Free Induction Decays (FIDs) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹⁹F spectrum to the CFCl₃ signal at 0.00 ppm.

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and the key through-bond interactions (J-couplings) that give rise to the splitting patterns observed in the NMR spectra.

G cluster_1H 1H NMR Analysis cluster_19F 19F NMR Analysis cluster_correlation 2D NMR (Optional) H_shifts Chemical Shifts: - Aromatic region (3H) - Aliphatic region (3H, CH3) H_multiplicity Multiplicity: - Analyze splitting patterns - Identify H-H and H-F couplings H_shifts->H_multiplicity H_integration Integration: - Confirm proton ratios (3:3) H_multiplicity->H_integration Structure Structure Confirmation H_integration->Structure F_shifts Chemical Shifts: - Two distinct signals for F-2 and F-5 F_multiplicity Multiplicity (Proton-coupled): - Complex multiplets due to H-F and F-F couplings F_shifts->F_multiplicity F_decoupled Proton-Decoupled: - Simplifies to show F-F couplings F_multiplicity->F_decoupled F_decoupled->Structure COSY ¹H-¹H COSY: - Correlate H-3, H-4, H-6 COSY->Structure HSQC ¹H-¹³C HSQC: - Assign protons to their attached carbons HSQC->Structure HMBC ¹H-¹³C HMBC: - Long-range correlations for confirming connectivity HMBC->Structure HOESY ¹H-¹⁹F HOESY: - Through-space correlations between H and F HOESY->Structure

References

An In-depth Technical Guide to the Thermodynamic and Safety Data of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and safety data for 2,5-Difluorotoluene (CAS No. 452-67-5). The information is intended to support research, development, and safety assessments involving this compound. While extensive safety and physical property data are available, it should be noted that specific experimental thermodynamic data, such as enthalpy of formation and heat capacity, are not readily found in publicly accessible literature.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid with a distinct aromatic odor.[1] It is a halogenated aromatic hydrocarbon where two fluorine atoms are substituted on the toluene ring at the 2nd and 5th positions.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3] Its utility in organic synthesis is significant, particularly in the production of fluorinated compounds which are valued for their enhanced performance characteristics.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆F₂[1][4]
Molecular Weight 128.12 g/mol [1][4]
CAS Number 452-67-5[1][4]
Appearance Colorless to almost colorless clear liquid[1]
Odor Mild, aromatic[2]
Boiling Point 117 °C[1][5]
Melting Point -35 °C[1][5]
Density 1.13 g/mL[1]
Refractive Index n20D 1.45[1]
Flash Point 12 °C (53.6 °F)[5]
Solubility Sparingly soluble in water; moderately soluble in ethanol, acetone, and diethyl ether.[2][2]

Thermodynamic Data

A thorough search of scientific literature and databases, including the NIST WebBook, did not yield experimentally determined thermodynamic data such as enthalpy of formation or heat capacity for this compound.[6][7][8][9] Researchers requiring this information may need to perform experimental measurements or computational modeling. The NIST TRC Web Thermo Tables do indicate the availability of critically evaluated recommendations for properties like normal boiling temperature, critical temperature, and critical pressure for 1,4-difluoro-2-methylbenzene (an IUPAC name for this compound), but access to these specific values requires a subscription.[10]

Table 2: Thermodynamic Data for this compound

PropertyValueSource(s)
Enthalpy of Formation (ΔfH°) Data not available
Heat Capacity (Cp) Data not available
Enthalpy of Combustion (ΔcH°) Data not available

Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor.[4][11] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] The toxicological properties have not been fully investigated.[4]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Class Flam. Liq. 2Highly flammable liquid and vapor[11]
Skin Irrit. 2Causes skin irritation[11][12]
Eye Irrit. 2ACauses serious eye irritation[11][12]
STOT SE 3May cause respiratory irritation[11]
Signal Word Danger[4][13]
Hazard Statements H225Highly flammable liquid and vapor[11][13]
H315Causes skin irritation[13]
H319Causes serious eye irritation[13]
H335May cause respiratory irritation[13]
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][11]
P280Wear protective gloves/ eye protection/ face protection.[13]
P271Use only outdoors or in a well-ventilated area.[13]

Table 4: Handling and Storage

AspectRecommendationSource(s)
Handling Handle in accordance with good industrial hygiene and safety practice. Take precautionary measures against static discharges. Use only non-sparking tools.[4][11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store in a flammables area.[4]
Incompatible Materials Strong oxidizing agents.[4][11]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF).[4]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and toxicological data for this compound are not publicly available. However, standardized methods are typically employed. Below are representative protocols for key safety and physical property assessments based on established methodologies.

Determination of Flash Point (Closed-Cup Method)

This protocol is a synthesized representation based on standard methods like ASTM D93 (Pensky-Martens Closed Cup) and ASTM D56 (Tag Closed Cup).[14]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced in a closed vessel.

Apparatus:

  • Pensky-Martens or Tag Closed-Cup Tester

  • Calibrated thermometer or temperature probe

  • Heating source with controlled rate of temperature increase

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Ensure the testing apparatus is clean and dry.

  • Pour the this compound sample into the test cup to the specified level.

  • Place the lid on the cup, ensuring a proper seal.

  • Insert the calibrated thermometer or temperature probe.

  • Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).[15]

  • Stir the sample continuously if the apparatus is so equipped.

  • At prescribed temperature intervals, apply the ignition source to the vapor space of the cup according to the specific apparatus instructions.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash.

  • Record the temperature at which the flash occurs.

  • Repeat the determination for accuracy.

Assessment of Skin Irritation Potential (In Vitro Method)

This protocol is based on the principles of the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2]

Objective: To assess the potential of this compound to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.[2]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)[2]

  • Assay medium

  • This compound (test substance)

  • Negative control (e.g., phosphate-buffered saline)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Multi-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

  • Remove the tissues from the pre-incubation medium and place them in fresh assay medium in multi-well plates.

  • Topically apply a defined volume of this compound to the surface of the RhE tissue.

  • Apply the negative and positive controls to separate tissues.

  • Incubate the treated tissues for a specified exposure time (e.g., 60 minutes).

  • After exposure, thoroughly wash the tissues to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Following the post-incubation period, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will reduce the MTT to a blue formazan precipitate.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.

  • Calculate the cell viability for each tissue as a percentage of the negative control.

  • If the mean cell viability is ≤ 50%, the substance is classified as a skin irritant.[2]

Visualizations

Logical Workflow for Safe Handling of this compound

G cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify Hazards: - Highly Flammable - Skin/Eye/Respiratory Irritant ReviewSDS->IdentifyHazards Gloves Chemical Resistant Gloves IdentifyHazards->Gloves Goggles Safety Goggles/Face Shield IdentifyHazards->Goggles LabCoat Flame-Retardant Lab Coat IdentifyHazards->LabCoat Respirator Use in Ventilated Area (Respirator if needed) IdentifyHazards->Respirator Ventilation Work in a Fume Hood IdentifyHazards->Ventilation Grounding Ground Equipment to Prevent Static Discharge IdentifyHazards->Grounding NoIgnition Keep Away from Ignition Sources IdentifyHazards->NoIgnition Dispensing Use Non-Sparking Tools IdentifyHazards->Dispensing Spill Spill Response: - Absorb with Inert Material - Ventilate Area IdentifyHazards->Spill Fire Fire Response: - Use CO2, Dry Chemical, or Foam IdentifyHazards->Fire FirstAid First Aid: - Skin/Eye: Flush with Water - Inhalation: Move to Fresh Air IdentifyHazards->FirstAid

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for Flash Point Determination

G start Start prep_apparatus Prepare Closed-Cup Apparatus start->prep_apparatus add_sample Add this compound to Test Cup prep_apparatus->add_sample seal_cup Seal the Test Cup add_sample->seal_cup heat_sample Heat Sample at a Constant Rate seal_cup->heat_sample apply_ignition Periodically Apply Ignition Source heat_sample->apply_ignition observe_flash Observe for Flash apply_ignition->observe_flash observe_flash->apply_ignition No Flash record_temp Record Flash Point Temperature observe_flash->record_temp Flash Occurs end End record_temp->end

References

In-Depth Technical Guide to the Solubility of 2,5-Difluorotoluene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-difluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. In the absence of extensive experimentally determined quantitative solubility data, this guide utilizes the predictive power of Hansen Solubility Parameters (HSP) to offer valuable insights into its behavior in a range of common organic solvents. This approach allows for a scientifically grounded estimation of solubility, aiding in solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound and its Solubility

This compound is a colorless liquid with the chemical formula C₇H₆F₂. Its structure, featuring a toluene backbone with two fluorine substituents on the aromatic ring, imparts unique physicochemical properties that are leveraged in various chemical syntheses. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Qualitative assessments indicate that this compound exhibits moderate solubility in common organic solvents such as ethanol, acetone, and diethyl ether, while being practically immiscible in water. However, for precise process design and development, quantitative solubility data is essential. This guide addresses this need by employing a well-established theoretical model.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide quantitative insights into the solubility of this compound, this guide utilizes the Hansen Solubility Parameter (HSP) methodology. The fundamental principle of HSP is "like dissolves like," where the cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be described by a point in this three-dimensional "Hansen space." The distance between two points, the solute and the solvent, indicates their affinity. A smaller distance implies a higher likelihood of dissolution.

This affinity is quantified by the Relative Energy Difference (RED) number, calculated using the following formula:

RED = Rₐ / R₀

Where:

  • Rₐ is the distance between the solute and the solvent in Hansen space.

  • R₀ is the interaction radius of the solute.

A RED number less than 1 suggests a high affinity and therefore, good solubility. A RED number equal to or slightly greater than 1 indicates partial or borderline solubility, while a RED number significantly greater than 1 suggests poor solubility or immiscibility.

Hansen Solubility Parameters of this compound

The Hansen Solubility Parameters for this compound were estimated using the group contribution method of Stefanis and Panayiotou. This method calculates the HSP values and molar volume based on the summation of contributions from the molecule's constituent functional groups.

The functional groups in this compound are:

  • 4 x Aromatic CH

  • 1 x Aromatic C-CH₃

  • 2 x Aromatic C-F

Based on the group contribution values, the calculated Hansen Solubility Parameters and molar volume for this compound are presented in Table 1.

ParameterValueUnit
δD (Dispersion) 18.1MPa⁰⁵
δP (Polar) 4.5MPa⁰⁵
δH (Hydrogen Bonding) 3.0MPa⁰⁵
Molar Volume (V) 108.5cm³/mol
Table 1: Calculated Hansen Solubility Parameters and Molar Volume for this compound.
Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents based on the calculated RED number. The Hansen Solubility Parameters for the solvents were obtained from established databases.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)RED NumberPredicted Solubility
Alcohols
Methanol15.112.322.3>1Poor
Ethanol[1]15.88.819.4>1Poor
n-Butanol16.05.715.8>1Poor
Ketones
Acetone[2]15.510.47.0<1Good
Ethers
Diethyl Ether[2]14.52.95.1<1Good
Tetrahydrofuran (THF)[3]16.85.78.0<1Good
Esters
Ethyl Acetate[4]15.85.37.2<1Good
Hydrocarbons
n-Hexane[5]14.90.00.0<1Good
Cyclohexane[6]16.80.00.2<1Good
Toluene[7]18.01.42.0<1Good
Chlorinated Solvents
Dichloromethane[2]18.26.36.1<1Good
Chloroform[7]17.83.15.7<1Good
Table 2: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameters.

Experimental Protocols

While this guide provides predicted solubility data, experimental verification is crucial for process validation and optimization. The following sections outline common methodologies for determining the solubility of organic compounds.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle.

  • A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. Filtration through a fine filter (e.g., 0.45 µm) may be necessary.

  • The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

    • Spectroscopy (UV-Vis or HPLC): The concentration is determined by comparing the absorbance or peak area of the sample to a calibration curve prepared with solutions of known concentrations.

    • Gas Chromatography (GC): This is particularly suitable for volatile compounds like this compound. The concentration is determined by comparing the peak area to that of a standard.

Hansen Solubility Parameter (HSP) Determination

The HSP of a solute can be experimentally determined to refine the predicted values.

Methodology:

  • A series of solvents with known HSP values are selected.

  • The solubility of the solute (this compound) in each solvent is determined qualitatively (e.g., soluble/insoluble or by observing the degree of swelling for polymers).

  • The solvents are then classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute).

  • Using specialized software, a "solubility sphere" is generated in the 3D Hansen space that encloses all the "good" solvents and excludes the "bad" solvents.

  • The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute, and the radius of the sphere is its interaction radius (R₀).

Visualizing the Solubility Determination Workflow

The following diagram illustrates the conceptual workflow for determining and predicting the solubility of an organic compound.

G Conceptual Workflow for Solubility Determination cluster_0 Solubility Prediction cluster_1 Experimental Verification a Define Solute (this compound) c Obtain HSP for Solute (Group Contribution Method) a->c b Select Solvents d Obtain HSP for Solvents (Database) b->d e Calculate RED Number c->e d->e f Predict Solubility e->f g Prepare Solute-Solvent Mixtures f->g Inform Solvent Selection h Equilibrate at Constant Temperature g->h i Separate Saturated Solution h->i j Analyze Concentration i->j k Determine Quantitative Solubility j->k k->f Validate/Refine Model

Conceptual Workflow for Solubility Determination

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in common organic solvents. By leveraging the Hansen Solubility Parameter methodology, it offers quantitative predictions that can guide researchers and professionals in solvent selection and process development. The outlined experimental protocols provide a framework for the validation and refinement of these predictions, ensuring a robust and scientifically sound approach to handling this important chemical intermediate. The provided workflow diagram offers a clear visual representation of the steps involved in both predicting and experimentally determining solubility.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism on 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism on 2,5-difluorotoluene. It delves into the theoretical underpinnings of the reaction's regioselectivity, supported by predictive analysis based on the established electronic and steric effects of methyl and fluoro substituents. This document also presents detailed, analogous experimental protocols for key electrophilic aromatic substitution reactions, offering valuable practical insights for professionals in research and drug development.

Core Principles: Directing Effects of Substituents on this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the benzene ring: one methyl group (-CH₃) and two fluorine atoms (-F).

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director .[1][2] Its activating nature stems from two primary electronic effects:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the benzene ring, leading to a slight donation of electron density through the sigma bond, which enriches the ring and makes it more susceptible to electrophilic attack.[2]

  • Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π-system of the aromatic ring further donates electron density, particularly stabilizing the carbocation intermediates (σ-complexes or arenium ions) formed during ortho and para attack.[2]

Fluorine Atoms (-F): Halogens, including fluorine, are a unique class of substituents. They are deactivating groups yet are ortho-, para-directors .[3][4] This seemingly contradictory behavior is a result of two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond. This effect reduces the overall nucleophilicity of the ring, making it less reactive towards electrophiles compared to benzene, hence it is deactivating.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density through resonance stabilizes the positive charge in the carbocation intermediate. This stabilizing resonance effect is most pronounced when the electrophile attacks the ortho and para positions, as it allows for a resonance structure where the positive charge is delocalized onto the carbon bearing the fluorine atom, which can then be stabilized by the fluorine's lone pair. While the inductive effect of fluorine is stronger than its resonance effect, making it an overall deactivator, the resonance effect is what dictates its ortho-, para-directing nature.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

In this compound, the positions for electrophilic attack are C3, C4, and C6. The position C1 is already substituted with the methyl group, and C2 and C5 are substituted with fluorine atoms.

  • Position 3: This position is ortho to the fluorine at C2 and meta to both the methyl group at C1 and the fluorine at C5.

  • Position 4: This position is ortho to the fluorine at C5 and meta to the methyl group at C1 and the fluorine at C2.

  • Position 6: This position is ortho to the methyl group at C1 and ortho to the fluorine at C5.

To predict the major product, we must consider the combined directing effects of all three substituents:

  • Activating vs. Deactivating: The methyl group is activating, while the two fluorine atoms are deactivating. In cases of competing effects, the activating group generally has a stronger influence on the regioselectivity.[1]

  • Cooperative and Antagonistic Effects:

    • The methyl group at C1 directs ortho (to C2 and C6) and para (to C4).

    • The fluorine at C2 directs ortho (to C1 and C3) and para (to C5).

    • The fluorine at C5 directs ortho (to C4 and C6) and para (to C2).

Let's analyze the activation of each available position:

  • Attack at C3: This position is activated by the ortho-directing effect of the fluorine at C2. However, it is meta to the activating methyl group, which is unfavorable.

  • Attack at C4: This position is para to the activating methyl group and ortho to the fluorine at C5. Both of these are favorable directing effects, making C4 a highly likely site of substitution.

  • Attack at C6: This position is ortho to the activating methyl group and ortho to the fluorine at C5. These are also both favorable directing effects.

Steric Hindrance: Steric hindrance can play a crucial role in determining the final product distribution.[5] Attack at C6 is sterically hindered by the adjacent methyl group at C1. In contrast, attack at C4 is less sterically hindered.

Conclusion on Regioselectivity: Considering both the electronic directing effects and steric hindrance, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position . Substitution at the C6 position is also electronically favored but is likely to be a minor product due to steric hindrance from the adjacent methyl group. Substitution at the C3 position is the least likely due to being meta to the activating methyl group.

Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be the 1-electrophile-2,5-difluoro-4-methylbenzene derivative.

Mechanistic Pathways

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

  • Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π system, leading to the final substituted product.

Below is a Graphviz diagram illustrating the predicted major mechanistic pathway for the nitration of this compound, leading to the formation of 2,5-difluoro-4-nitrotoluene.

EAS_Mechanism cluster_legend Legend reactant This compound + E⁺ sigma_complex Sigma Complex (Arenium Ion) (Major Intermediate for C4 attack) reactant->sigma_complex Attack at C4 (Rate-determining step) electrophile E⁺ product Major Product (1-E-2,5-difluoro-4-methylbenzene) + H⁺ sigma_complex->product Deprotonation Reactant Reactant/Intermediate Major Intermediate Major Intermediate Final Product Final Product

Predicted major mechanistic pathway for EAS on this compound.

Quantitative Data

Reaction TypePredicted Major IsomerPredicted Minor Isomer(s)Predicted Isomer Distribution (Major:Minor)
Nitration 2,5-Difluoro-4-nitrotoluene2,5-Difluoro-6-nitrotoluene> 90 : < 10
Bromination 4-Bromo-2,5-difluorotoluene6-Bromo-2,5-difluorotoluene> 90 : < 10
Friedel-Crafts Acylation 1-(2,5-Difluoro-4-methylphenyl)ethanone1-(3,6-Difluoro-2-methylphenyl)ethanone> 95 : < 5

Note: These are predicted distributions and actual experimental results may vary depending on the specific reaction conditions.

Analogous Experimental Protocols

While specific protocols for this compound are not widely published, the following detailed procedures for analogous fluorinated aromatic compounds can be adapted. It is crucial to note that these are representative protocols and may require optimization for this compound.

Nitration of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from the nitration of similar activated aromatic systems.

Reaction: Nitration of this compound

Reagents and Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.28 g, 10 mmol) in 20 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Bromination of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from the bromination of other activated aromatic compounds.

Reaction: Bromination of this compound

Reagents and Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place this compound (1.28 g, 10 mmol) and a catalytic amount of iron(III) bromide (0.1 g) or iron filings in 20 mL of carbon tetrachloride.

  • From the dropping funnel, add a solution of bromine (0.51 mL, 10 mmol) in 10 mL of carbon tetrachloride dropwise to the stirred mixture at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the bromine color has completely faded.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated sodium thiosulfate solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium thiosulfate solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Friedel-Crafts Acylation of a Difluorinated Aromatic Compound (Analogous Protocol)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[6][7]

Reaction: Friedel-Crafts Acylation of this compound

Reagents and Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Calcium Chloride

  • Round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser protected by a calcium chloride guard tube.

  • To the flask, add anhydrous aluminum chloride (1.47 g, 11 mmol) and 20 mL of anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • In a dropping funnel, prepare a solution of this compound (1.28 g, 10 mmol) and acetyl chloride (0.78 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1 M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent.

  • The crude product, an acetylated derivative of this compound, can be purified by vacuum distillation or column chromatography.

Conclusion

The electrophilic aromatic substitution of this compound is a mechanistically insightful reaction governed by the competing and cooperative directing effects of its substituents. Theoretical analysis strongly predicts that electrophilic attack will predominantly occur at the C4 position, driven by the powerful ortho-, para-directing influence of the activating methyl group and the ortho-directing effect of the C5-fluorine, coupled with the lower steric hindrance at this position. While quantitative experimental data for this specific substrate remains elusive in the public domain, the provided analogous protocols offer a solid foundation for the practical execution of nitration, halogenation, and Friedel-Crafts acylation reactions. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel fluorinated aromatic compounds.

References

A Technical Guide to 2,5-Difluorotoluene: Commercial Availability, Purity Assessment, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 2,5-Difluorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] It details the purity grades available from various suppliers and presents comprehensive experimental protocols for the quality assessment of this critical raw material. The following sections offer a structured approach to sourcing and verifying the quality of this compound for research and development purposes.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, with purity levels typically suitable for pharmaceutical and fine chemical synthesis. The most common purity grade offered is ≥98%, with some suppliers providing higher purity options. Gas chromatography (GC) is the standard analytical technique cited by suppliers for purity verification.[1]

Below is a summary of commercial suppliers and their available purity grades for this compound.

SupplierStated Purity/GradeAnalytical MethodCAS Number
Sigma-Aldrich98%Not Specified452-67-5[2]
Chem-Impex≥ 98%GC452-67-5[1]
Home Sunshine Pharma≥99.0%Not Specified452-67-5[3]
BLD PharmNot SpecifiedNot Specified452-67-5[4]
Chemsrc99.5%Not Specified452-67-5[5]
Hangzhou Raisun Import & Export Co LtdIndustrial Grade/99%Not Specified452-67-5[6]
Shanghai Sino-Synthesis Chemical Co., Ltd.Not SpecifiedNot Specified452-67-5[7]

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound is crucial for its application in sensitive downstream processes such as drug synthesis. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust primary method for quantifying this volatile compound. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) can serve as a valuable alternative or complementary technique for identifying non-volatile impurities.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is designed for the separation and quantification of this compound and its volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a suitable internal standard of a known concentration (e.g., 1,3,5-Trifluorobenzene or Undecane). The internal standard should be chosen based on its resolution from the main peak and other potential impurities.

  • Dilute to the mark with a suitable solvent such as Methanol, Dichloromethane, or Ethyl Acetate.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.[8]

2. GC-FID Instrumentation and Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (adjustable based on sample concentration)
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 180°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

(These parameters are based on a general method for a similar compound, 3,5-Difluorotoluene, and may require optimization for this compound.)[8]

3. Calibration:

  • Prepare a series of calibration standards of this compound with the internal standard in the chosen diluent.

  • The concentration range for the calibration curve should encompass the expected concentration of the sample. A typical range is from 1 µg/mL to 100 µg/mL.[8]

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The coefficient of determination (R²) should be ≥ 0.999 for a linear curve.[8]

4. Data Analysis:

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

For the analysis of non-volatile impurities, HPLC-UV provides a reliable alternative.

1. Sample Preparation:

  • Follow the same procedure as for the GC-FID method. An appropriate internal standard that is separable from this compound under HPLC conditions should be selected (e.g., 2,4-Difluorotoluene).[8]

2. HPLC-UV Instrumentation and Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-20 min: 90% B; 20.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Diode Array Detector (DAD), monitoring at 254 nm and 320 nm
Injection Volume 10 µL

(This is a general method and may require optimization for this compound.)

3. Data Analysis:

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent quality of this compound. The following diagram illustrates a typical workflow from sample reception to data analysis and verification.

QC_Workflow cluster_prep Sample Preparation cluster_data Data Processing and Verification Sample Receive this compound Sample Weigh Accurately Weigh Sample Sample->Weigh Dilute Dilute with Solvent and Add Internal Standard Weigh->Dilute Filter Filter (if necessary) Dilute->Filter GC_FID Primary Analysis: GC-FID Filter->GC_FID Primary Method HPLC_UV Secondary Analysis: HPLC-UV Filter->HPLC_UV Alternative Method Integrate Peak Integration and Area Calculation GC_FID->Integrate HPLC_UV->Integrate Calibrate Calibration Curve Generation (R² ≥ 0.999) Integrate->Calibrate Purity Purity Calculation (Area % Method) Integrate->Purity Review Review and Approve Results Purity->Review

Caption: Quality Control Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-difluorotoluene in palladium-catalyzed cross-coupling reactions. The focus is on leveraging the reactivity of 2-bromo-1,4-difluorobenzene, a readily accessible derivative of this compound, in key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions are foundational in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The fluorine substituents can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the incorporation of the 2,5-difluorophenyl moiety into a wide array of structures.

For the purpose of these palladium-catalyzed reactions, the methyl group of this compound is typically first converted to a more reactive group, or a commercially available starting material like 2-bromo-1,4-difluorobenzene is used as a direct analogue. This document will focus on the reactions of 2-bromo-1,4-difluorobenzene as a representative substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The coupling of 2-bromo-1,4-difluorobenzene with various arylboronic acids provides access to a diverse range of fluorinated biaryls.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-2491
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (2)RuPhos (6)K₃PO₄n-Butanol1001885
3(4-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90-10012-2488
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O801-290
Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of 2-bromo-1,4-difluorobenzene with an arylboronic acid is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1,4-difluorobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the anhydrous and degassed solvent system (e.g., toluene/water in a 4:1 to 10:1 ratio, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-bromo-1,4-difluorobenzene Arylboronic acid Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat with Stirring degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines. The reaction of 2-bromo-1,4-difluorobenzene with various primary and secondary amines provides access to substituted 2,5-difluoroanilines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
1AnilinePd(OAc)₂ (2)X-Phos (4)KOtBuToluene100 (Microwave)10 minHigh
2MorpholinePd₂(dba)₃ (5)XPhos (7)NaOtBuToluene110-12024 h89
3Benzophenone iminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8018 h95
4CyclohexylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH10072 hModerate
Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of 2-bromo-1,4-difluorobenzene is as follows:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%), and the base (e.g., KOtBu, 1.4 mmol, 1.4 equiv.).

  • Seal the vessel and add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add 2-bromo-1,4-difluorobenzene (1.0 mmol, 1.0 equiv.) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to the specified temperature with stirring. For microwave-assisted reactions, place the vessel in the microwave reactor.

  • After the specified time, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.[3]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: Pd Catalyst Ligand Base solvent Add Anhydrous Degassed Solvent reagents->solvent substrates Add 2-bromo-1,4-difluorobenzene and Amine solvent->substrates heat Heat with Stirring (Conventional or Microwave) substrates->heat cool Cool to RT heat->cool filter Dilute & Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)TriethylamineToluene601292
31-HexynePdCl₂(MeCN)₂ (1)CuI (2)PiperidineDMF50685
4(4-Methoxyphenyl)acetylenePd(CF₃COO)₂ (2.5)CuI (5)TriethylamineDMF100372-96
Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of 2-bromo-1,4-difluorobenzene is as follows:

  • To a solution of 2-bromo-1,4-difluorobenzene (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), the copper co-catalyst (e.g., CuI, 0.025 mmol, 2.5 mol%), and the base (e.g., diisopropylamine, 7.0 mmol, 7.0 equiv.).[1]

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or the specified temperature for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an etheral solvent (e.g., diethyl ether) and filter through a pad of Celite®, washing the pad with the same solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: 2-bromo-1,4-difluorobenzene Pd & Cu Catalysts Base in Solvent alkyne Add Terminal Alkyne reagents->alkyne stir Stir at Specified Temperature alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Dilute & Filter through Celite monitor->filter wash Wash Filtrate filter->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl halide and an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of styrenic and acrylic acid derivatives.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)-K₂CO₃DMF601285-99
2Methyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMF1002490
3n-Butyl acrylate[PdCl(C₃H₅)]₂ (0.5)P(t-Bu)₃ (1)Cy₂NMeDioxane1201695
4EthylenePd(OAc)₂ (2)-Et₃NDMF1004878
Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of 2-bromo-1,4-difluorobenzene is as follows:

  • To a reaction vessel, add 2-bromo-1,4-difluorobenzene (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the solvent (e.g., DMF, 1 mL).[4]

  • If a ligand is required, add it at this stage (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the alkene (1.2 mmol, 1.2 equiv.) to the mixture.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted alkene.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: 2-bromo-1,4-difluorobenzene Pd Catalyst (& Ligand) Base in Solvent alkene Add Alkene reagents->alkene heat Heat with Stirring alkene->heat monitor Monitor Progress (GC-MS/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute with Water & Extract cool->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate wash->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product

Heck Reaction Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-bromo-1,4-difluorobenzene, a surrogate for this compound, provide efficient and versatile routes to a wide range of fluorinated compounds. The protocols and data presented herein serve as a valuable resource for researchers in the fields of drug discovery and materials science, facilitating the synthesis of novel molecules with potentially enhanced properties. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction outcomes, and the provided tables offer a starting point for developing robust and high-yielding synthetic procedures.

References

Application Notes and Protocols: Nitration of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 2,5-difluorotoluene to synthesize 2,5-difluoro-1-methyl-3-nitrobenzene. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The procedure is based on established methods for the nitration of analogous fluorinated aromatic compounds. Included are a comprehensive materials list, a step-by-step methodology, safety precautions, and a summary of the physicochemical properties of the key compounds involved. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic chemistry, serving as a key step in the synthesis of numerous important intermediates for pharmaceuticals, agrochemicals, and materials science. This compound is a valuable starting material, and its nitration provides access to functionalized building blocks for further chemical modification. The electron-withdrawing nature of the fluorine atoms and the directing effect of the methyl group on the aromatic ring make the regioselectivity of this reaction a subject of interest. This protocol details a reliable method for the nitration of this compound, focusing on the formation of 2,5-difluoro-1-methyl-3-nitrobenzene.

Physicochemical Data of Reactants and Products

A summary of the quantitative data for the starting material and the expected major product is presented in the table below. It is important to note that while extensive data is available for the starting material, detailed experimental physical properties for the specific isomer 2,5-difluoro-1-methyl-3-nitrobenzene are not widely reported. Data for isomeric compounds are provided for reference.

CompoundThis compound (Starting Material)2,5-Difluoro-1-methyl-3-nitrobenzene (Product)2,6-Difluoro-3-nitrotoluene (Isomer Reference)
CAS Number 452-67-51093758-82-779562-49-5
Molecular Formula C₇H₆F₂C₇H₅F₂NO₂C₇H₅F₂NO₂
Molecular Weight 128.12 g/mol 173.12 g/mol 173.12 g/mol
Appearance Colorless liquidExpected to be a yellow oil or solid-
Boiling Point 115-117 °CData not readily available-
Melting Point -35 °CData not readily available-
Density 1.11 g/mL at 25 °CData not readily available-
Purity (Typical) ≥98%-98%

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar fluorinated aromatic compounds.

3.1. Materials and Equipment

  • Reagents:

    • This compound (≥98%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice (from deionized water)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Diethyl ether or Dichloromethane (for extraction)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Thermometer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

3.2. Reaction Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the temperature between 0-5 °C, slowly add 5 mL of concentrated nitric acid dropwise from a dropping funnel with vigorous stirring. Once the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes to ensure homogeneity.

  • Addition of this compound: Slowly add 5.0 g of this compound dropwise to the cold nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This will precipitate the crude product.

  • Work-up:

    • Isolate the crude product by vacuum filtration if it is a solid, or by extraction if it is an oil.

    • For extraction, transfer the quenched mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.

3.3. Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and always wear appropriate PPE.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Always add acid to water, not the other way around, during the preparation of solutions. In this protocol, the less dense nitric acid is added to the denser sulfuric acid, which is an exception but a standard procedure for preparing nitrating mixture.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.

Nitration_Workflow start Start prep_reagents Prepare Reagents: - this compound - Conc. H₂SO₄ - Conc. HNO₃ start->prep_reagents mix_acids Prepare Nitrating Mixture: - Add HNO₃ to H₂SO₄ - Cool to 0-5 °C prep_reagents->mix_acids add_substrate Add this compound (Keep Temp < 10 °C) mix_acids->add_substrate reaction Reaction: - Stir at 0-5 °C (30 min) - Stir at RT (1-2 h) add_substrate->reaction quench Quench Reaction on Ice reaction->quench workup Work-up: - Extraction - Washing - Drying quench->workup purification Purification: - Solvent Removal - Column Chromatography or Distillation workup->purification product Final Product: 2,5-Difluoro-1-methyl-3-nitrobenzene purification->product

2,5-Difluorotoluene: A Versatile Building Block for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorotoluene is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of a potent Tropomyosin receptor kinase (TRK) inhibitor, a class of drugs used in the treatment of various cancers.

Application: Synthesis of a TRK Inhibitor

A key application of this compound lies in the synthesis of complex heterocyclic compounds for targeted cancer therapy. One such example is the synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a potent TRK kinase inhibitor. The 2,5-difluorophenyl moiety, derived from this compound, is a critical component of this API, contributing to its binding affinity and overall efficacy.

The general synthetic strategy involves the initial functionalization of this compound to more reactive intermediates, such as 2,5-difluorobenzaldehyde or 2,5-difluorobenzyl bromide. These intermediates then undergo a series of reactions to construct the core structure of the final API.

Synthetic Pathway Overview

The synthesis of the target TRK inhibitor from this compound can be conceptually divided into three main stages:

  • Functionalization of this compound: Conversion of the methyl group to a more versatile functional group, such as an aldehyde or a bromide.

  • Synthesis of the Key Pyrrolidine Intermediate: Construction of the chiral (R)-2-(2,5-difluorophenyl)pyrrolidine fragment.

  • Assembly of the Final API: Coupling of the pyrrolidine intermediate with the pyrazolopyrimidine core and subsequent functionalization.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Pyrrolidine Synthesis cluster_2 Stage 3: API Assembly This compound This compound 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde This compound->2,5-Difluorobenzaldehyde Oxidation 2,5-Difluorobenzyl_Bromide 2,5-Difluorobenzyl_Bromide This compound->2,5-Difluorobenzyl_Bromide Benzylic Bromination Functionalized_Intermediate Functionalized Intermediate Pyrrolidine_Intermediate (R)-2-(2,5-difluorophenyl)pyrrolidine Functionalized_Intermediate->Pyrrolidine_Intermediate Multi-step Synthesis Final_API TRK Inhibitor API Pyrrolidine_Intermediate->Final_API Coupling & Functionalization Pyrazolopyrimidine_Core Pyrazolopyrimidine Core Pyrazolopyrimidine_Core->Final_API

Caption: Synthetic workflow from this compound to a TRK inhibitor API.

Experimental Protocols

Stage 1: Functionalization of this compound

Protocol 1: Oxidation to 2,5-Difluorobenzaldehyde

This protocol describes the liquid-phase oxidation of this compound to 2,5-Difluorobenzaldehyde using hydrogen peroxide as the oxidant and a mixed metal catalyst system.

ParameterValue
Reactants
This compound1.0 eq
Cobalt (II) acetate tetrahydrate0.0025 - 0.015 eq
Sodium molybdate dihydrate0.0025 - 0.015 eq
Sodium bromide0.0025 - 0.015 eq
Hydrogen peroxide (30% aq.)2.0 - 4.0 eq
Solvent Acetic acid
Temperature 80 - 120 °C
Reaction Time 2 - 6 hours
Typical Yield 70 - 85%

Procedure:

  • To a solution of this compound in acetic acid, add cobalt (II) acetate tetrahydrate, sodium molybdate dihydrate, and sodium bromide.

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C).

  • Slowly add hydrogen peroxide to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at temperature for an additional 1-4 hours, monitoring the progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2,5-Difluorobenzaldehyde.

Protocol 2: Benzylic Bromination to 2,5-Difluorobenzyl Bromide

This protocol details the free-radical bromination of the benzylic position of this compound.

ParameterValue
Reactants
This compound1.0 eq
N-Bromosuccinimide (NBS)1.05 - 1.2 eq
Radical Initiator (e.g., AIBN)0.02 - 0.05 eq
Solvent Carbon tetrachloride or Acetonitrile
Temperature Reflux
Reaction Time 4 - 8 hours
Typical Yield 75 - 90%

Procedure:

  • Dissolve this compound in the chosen solvent in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add N-Bromosuccinimide and the radical initiator to the solution.

  • Heat the reaction mixture to reflux and maintain for the specified duration, monitoring by GC or TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude 2,5-Difluorobenzyl bromide can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Stage 2 & 3: Synthesis of the TRK Inhibitor

The following protocols are adapted from patent literature (WO2017201241A1) and represent a plausible route from a 2,5-difluorophenyl-containing precursor to the final API. The synthesis of the key intermediate, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a multi-step process that is a key area of process development.

Protocol 3: Synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine

ParameterValue
Reactants
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine1.0 eq
(R)-2-(2,5-difluorophenyl)pyrrolidine1.1 eq
Base (e.g., DIPEA)2.0 eq
Solvent Acetonitrile or DMF
Temperature 80 - 100 °C
Reaction Time 12 - 24 hours
Typical Yield 80 - 95%

Procedure:

  • To a solution of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine in the chosen solvent, add (R)-2-(2,5-difluorophenyl)pyrrolidine and the base.

  • Heat the reaction mixture to the specified temperature and stir until the reaction is complete as monitored by LC-MS.

  • Cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography.

Protocol 4: Reduction of the Nitro Group

ParameterValue
Reactant (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine
Reducing Agent Fe powder / NH4Cl or H2 / Pd/C
Solvent Ethanol / Water or Methanol
Temperature Room Temperature to 60 °C
Reaction Time 2 - 6 hours
Typical Yield 90 - 98%

Procedure (using Fe/NH4Cl):

  • Suspend the nitro compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to 60 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of celite, washing with ethanol.

  • Concentrate the filtrate to obtain the crude amine, which is often used directly in the next step.

Protocol 5: Final Coupling to form the TRK Inhibitor

ParameterValue
Reactants
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine1.0 eq
Phenyl ((S)-3-hydroxypyrrolidin-1-yl)methanone1.2 eq
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 12 - 18 hours
Typical Yield 75 - 90%

Procedure:

  • Dissolve the amine intermediate in acetonitrile.

  • Add phenyl ((S)-3-hydroxypyrrolidin-1-yl)methanone.

  • Stir the reaction at room temperature until completion.

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield the final TRK inhibitor API.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
2,5-DifluorobenzaldehydeC₇H₄F₂O142.1070 - 85>98%
2,5-Difluorobenzyl BromideC₇H₅BrF₂207.0275 - 90>97%
TRK Inhibitor APIC₂₃H₂₃F₂N₇O₂483.4875 - 90 (final step)>99%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Through straightforward functionalization reactions, it can be converted into key intermediates that are subsequently used in the construction of high-value APIs such as the TRK inhibitor detailed in this document. The provided protocols offer a foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. The incorporation of the 2,5-difluorophenyl moiety is a testament to the importance of fluorinated building blocks in modern medicinal chemistry.

Application Notes and Protocols: Synthesis of Fluorinated Liquid Crystals from 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals are pivotal components in advanced materials science and modern display technologies. The strategic incorporation of fluorine atoms into the molecular scaffold of liquid crystals allows for the precise modulation of their physicochemical properties, including dielectric anisotropy (Δε), viscosity, and thermal stability.[1][2] The 2,5-difluorotoluene core offers a unique building block for creating liquid crystals with tailored characteristics due to the specific influence of the fluorine substituents on the molecule's polarity and intermolecular interactions.[1] These properties are also of interest in the pharmaceutical field, where fluorination can enhance drug absorption, metabolic stability, and overall efficacy. This document provides a detailed protocol for a plausible synthetic route to obtain a fluorinated liquid crystal starting from this compound, along with representative data on the properties of such compounds.

General Principles of Fluorination in Liquid Crystal Design

The introduction of fluorine into a liquid crystalline structure can significantly impact its mesomorphic and electronic properties in several ways:

  • Modification of Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is a key tool for controlling the dielectric anisotropy. The strategic placement of fluorine atoms on the molecular core can lead to either positive or negative Δε, which is crucial for different display modes like Twisted Nematic (TN) and Vertical Alignment (VA).[2]

  • Reduction of Viscosity: The low polarizability of the C-F bond can lead to weaker intermolecular interactions, resulting in lower rotational viscosity and consequently faster switching times in liquid crystal displays.

  • Enhancement of Thermal and Chemical Stability: The high bond energy of the C-F bond imparts greater resistance to degradation from heat, UV radiation, and chemical exposure.

  • Modification of Mesophase Behavior: The presence of fluorine atoms can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.[1][3]

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis of a fluorinated liquid crystal, 4'-((2,5-Difluoro-4-pentylphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile, starting from this compound.

G cluster_0 Core Synthesis cluster_1 Biphenyl Moiety Synthesis cluster_2 Final Coupling A This compound B 1-Bromo-2,5-difluoro-4-methylbenzene A->B Bromination C 1-Bromo-2,5-difluoro-4-pentylbenzene B->C Friedel-Crafts Acylation & Clemmensen Reduction D 1-((Trimethylsilyl)ethynyl)-2,5-difluoro-4-pentylbenzene C->D Sonogashira Coupling E 1-Ethynyl-2,5-difluoro-4-pentylbenzene D->E Desilylation I Target Liquid Crystal E->I Sonogashira Coupling F 4-Bromo-4'-hydroxy-[1,1'-biphenyl] G 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile F->G Cyanation H 4'-Iodo-[1,1'-biphenyl]-4-carbonitrile G->H Iodination H->I

Caption: Proposed synthetic workflow for a fluorinated liquid crystal.

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed synthesis.

Step 1: Bromination of this compound
  • Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2,5-difluoro-4-methylbenzene.

Step 2: Friedel-Crafts Acylation and Clemmensen Reduction
  • Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, add valeryl chloride (1.1 eq) at 0 °C. Then, add 1-bromo-2,5-difluoro-4-methylbenzene (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up (Acylation): Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction (Clemmensen): To a mixture of zinc amalgam (prepared from zinc dust and mercuric chloride) in toluene, add the acylated product from the previous step and concentrated hydrochloric acid. Reflux the mixture for 24 hours.

  • Work-up (Reduction): Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain 1-bromo-2,5-difluoro-4-pentylbenzene.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene
  • Reaction: To a solution of 1-bromo-2,5-difluoro-4-pentylbenzene (1.0 eq) in a mixture of triethylamine and THF, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

  • Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at 60 °C for 8-12 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 1-((trimethylsilyl)ethynyl)-2,5-difluoro-4-pentylbenzene.

Step 4: Desilylation
  • Reaction: Dissolve 1-((trimethylsilyl)ethynyl)-2,5-difluoro-4-pentylbenzene (1.0 eq) in a mixture of methanol and dichloromethane. Add a catalytic amount of potassium carbonate.

  • Conditions: Stir the reaction at room temperature for 2-4 hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain 1-ethynyl-2,5-difluoro-4-pentylbenzene. This product is often used in the next step without further purification due to its volatility.

Step 5: Synthesis of 4'-Iodo-[1,1'-biphenyl]-4-carbonitrile

This intermediate can be synthesized from 4-bromo-4'-hydroxy-[1,1'-biphenyl] through a cyanation reaction (e.g., using zinc cyanide and a palladium catalyst) followed by iodination of the hydroxyl group (e.g., using iodine and triphenylphosphine). Detailed procedures for these transformations are well-established in organic synthesis literature.

Step 6: Final Sonogashira Coupling
  • Reaction: In a similar setup to Step 3, react 1-ethynyl-2,5-difluoro-4-pentylbenzene (1.0 eq) with 4'-iodo-[1,1'-biphenyl]-4-carbonitrile (1.1 eq) in the presence of a palladium catalyst and a copper co-catalyst in a suitable solvent system like triethylamine/THF.

  • Conditions: Stir the reaction under an inert atmosphere at an elevated temperature (e.g., 60-80 °C) until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Step 3 to isolate the final target liquid crystal.

Data Presentation

The following table summarizes representative physical properties of fluorinated liquid crystals to illustrate the impact of fluorine substitution. Note that these are illustrative examples and not the direct results for the hypothetical molecule synthesized above.

Compound ClassStructure ExamplePhase Transition Temperatures (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
Difluoro Terphenyl4-alkyl-4''-cyano-2',3'-difluoro-p-terphenylCr 85 N 210 I+15 to +20~0.25
Trifluoro Terphenyl4-alkyl-4''-cyano-2',3',5'-trifluoro-p-terphenylCr 95 N 180 I+20 to +25~0.20
Difluorobiphenyl4-alkyl-4'-cyano-2,3-difluorobiphenylCr 60 N 150 I+10 to +15~0.20

Cr = Crystalline, N = Nematic, I = Isotropic. Data is generalized from typical values found in liquid crystal research.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies in the synthesis, highlighting the convergence of two key fragments to form the final product.

G cluster_A Fluorinated Core Synthesis cluster_B Biphenyl Moiety Synthesis A This compound B Functionalized 2,5-Difluorophenylacetylene A->B Multi-step Functionalization E Target Fluorinated Liquid Crystal B->E Sonogashira Coupling C Biphenyl Precursor D Functionalized Biphenyl Iodide C->D Multi-step Functionalization D->E

Caption: Convergent synthesis strategy for the target liquid crystal.

Conclusion

The synthetic route outlined provides a robust framework for the preparation of novel fluorinated liquid crystals based on a this compound core. The strategic use of well-established organic reactions such as bromination, Friedel-Crafts acylation, Clemmensen reduction, and Sonogashira coupling allows for the modular construction of complex liquid crystalline molecules. The resulting materials are expected to exhibit properties that are highly valuable for applications in advanced display technologies and potentially in the development of new therapeutic agents. The provided protocols serve as a detailed guide for researchers in the field to explore this promising class of compounds.

References

Application of 2,5-Difluorotoluene in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluorotoluene is a fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of various organic molecules. In the agrochemical industry, the introduction of fluorine atoms into active ingredients can significantly enhance their biological efficacy, metabolic stability, and overall performance. While this compound and its derivatives are recognized as important building blocks for crop protection agents, detailed public information linking it to the synthesis of specific, commercialized agrochemicals is limited. This document provides a general overview of its potential applications and outlines synthetic protocols for key intermediates derived from this compound that are valuable for agrochemical research and development.

General Application in Agrochemical Synthesis

The 2,5-difluorophenyl moiety, derived from this compound, is a valuable pharmacophore in the design of new agrochemicals. The fluorine atoms can modulate the lipophilicity and electronic properties of a molecule, which in turn can influence its binding to target enzymes or receptors in pests, weeds, or fungi. Intermediates such as 2,5-difluorobenzyl bromide, 2,5-difluorobenzaldehyde, and 2,5-difluorobenzoic acid are key starting materials for incorporating this fluorinated scaffold into more complex agrochemical candidates.

Experimental Protocols: Synthesis of Key Intermediates

Detailed experimental procedures for the synthesis of key intermediates from this compound are provided below. These intermediates are crucial for the subsequent development of potential agrochemical candidates.

1. Synthesis of 2,5-Difluorobenzyl Bromide

  • Reaction: Free-radical bromination of this compound.

  • Reagents and Solvents:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

    • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction under irradiation with a UV lamp to facilitate the initiation of the radical reaction.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude 2,5-difluorobenzyl bromide by vacuum distillation to obtain the final product.

2. Synthesis of 2,5-Difluorobenzaldehyde

  • Reaction: Oxidation of this compound.

  • Reagents and Solvents:

    • This compound

    • Potassium permanganate (KMnO₄) or Cerium(IV) ammonium nitrate (CAN) as the oxidizing agent

    • Aqueous sulfuric acid or acetic acid as the solvent

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of this compound in acetic acid.

    • Slowly add a solution of potassium permanganate in aqueous sulfuric acid to the reaction mixture while maintaining the temperature between 10-20°C using an ice bath.

    • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by adding a saturated solution of sodium bisulfite to destroy the excess potassium permanganate.

    • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure to yield 2,5-difluorobenzaldehyde.

3. Synthesis of 2,5-Difluorobenzoic Acid

  • Reaction: Oxidation of this compound.

  • Reagents and Solvents:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Aqueous sodium hydroxide or potassium hydroxide

    • Hydrochloric acid

  • Procedure:

    • In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and add potassium permanganate portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Wash the precipitate with a small amount of hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Acidify the solution with concentrated hydrochloric acid until a white precipitate of 2,5-difluorobenzoic acid is formed.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of key intermediates from this compound.

Synthesis_Workflow This compound This compound Intermediate_1 2,5-Difluorobenzyl Bromide This compound->Intermediate_1 Radical Bromination Intermediate_2 2,5-Difluorobenzaldehyde This compound->Intermediate_2 Oxidation Intermediate_3 2,5-Difluorobenzoic Acid This compound->Intermediate_3 Strong Oxidation Agrochemical_Candidates Potential Agrochemicals Intermediate_1->Agrochemical_Candidates Intermediate_2->Agrochemical_Candidates Intermediate_3->Agrochemical_Candidates

Caption: Synthetic routes from this compound to key intermediates for agrochemical synthesis.

Data Presentation

Due to the absence of publicly available data for specific agrochemicals derived directly from this compound, a quantitative data table cannot be provided at this time. Research and development in the agrochemical sector often involve proprietary compounds, and the biological activity data for novel molecules are typically not disclosed until later stages of development or in patent literature for specific claimed structures.

This compound is a valuable starting material for the synthesis of fluorinated intermediates that have significant potential in the development of new agrochemicals. The protocols provided for the synthesis of 2,5-difluorobenzyl bromide, 2,5-difluorobenzaldehyde, and 2,5-difluorobenzoic acid offer researchers robust methods for accessing these key building blocks. Further research is required to explore the synthesis of novel active ingredients from these intermediates and to evaluate their biological activities against various agricultural pests, weeds, and fungal pathogens. The logical workflows presented visually outline the initial steps in the discovery and development pipeline for new agrochemicals based on the this compound scaffold.

Application Notes and Protocols for Benzylic Bromination of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the benzylic bromination of 2,5-difluorotoluene to synthesize 2,5-difluorobenzyl bromide. This versatile building block is valuable in medicinal chemistry and materials science for introducing the 2,5-difluorobenzyl moiety into molecules.[1] The protocols described herein are based on established free-radical halogenation methods, specifically the Wohl-Ziegler reaction and a photochemical approach.

The benzylic C-H bonds of this compound are susceptible to free-radical cleavage, leading to a resonance-stabilized benzylic radical. This intermediate readily reacts with a bromine source to form the desired product. The electron-withdrawing nature of the fluorine atoms can influence the reaction rate and conditions required compared to unsubstituted toluene. Two primary methods for achieving this transformation are detailed below:

  • Method A: N-Bromosuccinimide (NBS) with a Radical Initiator (Wohl-Ziegler Reaction). This is a classic and widely used method for selective benzylic bromination.[2]

  • Method B: Photochemical Bromination. This method utilizes light to initiate the radical chain reaction, often in conjunction with a bromine source like NBS or by generating bromine in situ.

Data Presentation

The following table summarizes typical quantitative data for benzylic bromination of a difluorotoluene isomer, providing a baseline for the expected outcomes for this compound. Note that these specific examples are for 2,6-difluorotoluene and serve as a close proxy.[3]

ParameterMethod A: NBS with Radical Initiator (for 2,6-Difluorotoluene)[3]Method B: Photochemical Bromination with HBr/H₂O₂ (for 2,6-Difluorotoluene)[3]
Brominating Agent N-Bromosuccinimide (NBS)Hydrobromic Acid (40%) and Hydrogen Peroxide (30%)
Initiator Azobisisobutyronitrile (AIBN)1000W Iodine-Tungsten Lamp
Solvent Ethyl AcetateDichloromethane
Substrate 2,6-Difluorotoluene2,6-Difluorotoluene
Molar Ratio (Substrate:NBS) 1 : 1.1-
**Molar Ratio (Substrate:HBr:H₂O₂) **-1 : 1.5 : 2
Reaction Temperature RefluxReflux
Reaction Time 3 hours10 hours
Yield 81.2%90.3%
Product Purity 98.2% (GC)99.3% (GC)

Experimental Protocols

Safety Precautions: Benzylic bromides are lachrymatory and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. N-Bromosuccinimide is a corrosive solid. Solvents like dichloromethane and ethyl acetate are volatile and flammable.

Method A: Benzylic Bromination using N-Bromosuccinimide (NBS) and AIBN

This protocol is adapted from a procedure for the bromination of 2,6-difluorotoluene and is expected to be effective for the 2,5-difluoro isomer.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Ethyl Acetate (anhydrous)

  • n-Hexane

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and azobisisobutyronitrile (AIBN) (0.05 eq).

  • Add anhydrous ethyl acetate to the flask.

  • Heat the mixture to reflux with vigorous stirring for 3 hours. The reaction can be monitored by GC or TLC.

  • After the reaction is complete, cool the mixture to 0°C.

  • Add n-hexane to precipitate the succinimide byproduct.

  • Filter the mixture through suction filtration to remove the succinimide.

  • Wash the filtrate with water (3 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,5-difluorobenzyl bromide.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Method B: Photochemical Benzylic Bromination

This protocol utilizes light to initiate the bromination and is adapted from a procedure for 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide.[3]

Materials:

  • This compound

  • Hydrobromic acid (40% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium sulfite solution

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask with a dropping funnel, reflux condenser, and magnetic stirrer

  • High-intensity light source (e.g., 1000W iodine-tungsten lamp)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add this compound (1.0 eq), 40% hydrobromic acid (1.5 eq), and dichloromethane.

  • Position a high-intensity lamp to illuminate the reaction flask and begin heating the mixture to reflux.

  • Slowly add 30% hydrogen peroxide (2.0 eq) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reaction.

  • Continue refluxing under illumination for 10 hours, monitoring the reaction by GC or TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium sulfite solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain pure 2,5-difluorobenzyl bromide.

Visualizations

The following diagrams illustrate the general workflow and the free-radical mechanism of benzylic bromination.

G cluster_workflow Experimental Workflow for Benzylic Bromination A 1. Reagent Preparation (this compound, Brominating Agent, Initiator/Light, Solvent) B 2. Reaction Setup (Inert atmosphere, Reflux/Irradiation) A->B C 3. Reaction Monitoring (TLC, GC) B->C D 4. Work-up (Cooling, Filtration, Washing) C->D E 5. Isolation & Purification (Solvent Evaporation, Distillation/Chromatography) D->E F 6. Product Characterization (NMR, GC-MS) E->F

Caption: General experimental workflow for the benzylic bromination of this compound.

G cluster_mechanism Free-Radical Mechanism of Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I_2 Initiator -> 2 R• R_dot R• + Br₂ -> R-Br + Br• P1 Ar-CH₃ + Br• -> Ar-CH₂• + HBr P2 Ar-CH₂• + Br₂ -> Ar-CH₂Br + Br• P1->P2 Chain Reaction T1 Br• + Br• -> Br₂ P2->P1 Regenerates Br• T2 Ar-CH₂• + Br• -> Ar-CH₂Br T3 2 Ar-CH₂• -> Ar-CH₂-CH₂-Ar

Caption: Simplified mechanism of free-radical benzylic bromination.

References

Application Notes: The Role of 2,5-Difluorotoluene in the Synthesis of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,5-difluorotoluene as a key building block in the synthesis of Central Nervous System (CNS)-active compounds. The unique properties conferred by the fluorine atoms make this reagent a valuable scaffold in medicinal chemistry for enhancing the efficacy and pharmacokinetic profiles of drug candidates.

Introduction

This compound is a halogenated aromatic hydrocarbon that serves as a versatile precursor in organic synthesis.[1] In the realm of CNS drug discovery, the introduction of fluorine atoms into a molecule can significantly improve its metabolic stability, lipophilicity, and ability to cross the blood-brain barrier. These attributes are critical for compounds targeting the CNS. This document will focus on the application of this compound in the synthesis of a promising class of CNS-active compounds: γ-secretase inhibitors for the potential treatment of Alzheimer's disease.

Application Example: Synthesis of γ-Secretase Inhibitors

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzyme γ-secretase is a key target for therapeutic intervention as it is involved in the final step of Aβ production. Inhibition of γ-secretase can therefore reduce the formation of these neurotoxic plaques.

A novel class of 4-aryl, 4-phenylsulfonyl cyclohexanone-derived γ-secretase inhibitors has been developed, with 2,5-difluorobenzyl bromide, a direct derivative of this compound, being a crucial intermediate in their synthesis.[1][2]

Synthetic Workflow

The general synthetic approach involves the construction of a central cyclohexanone core followed by the introduction of the 2,5-difluorophenyl moiety.

Synthesis_Workflow Start This compound Intermediate1 2,5-Difluorobenzyl Bromide Start->Intermediate1 Bromination Final_Compound γ-Secretase Inhibitor Intermediate1->Final_Compound Alkylation Intermediate2 Cyclohexanone Precursor Intermediate2->Final_Compound Annulation

Caption: General workflow for the synthesis of γ-secretase inhibitors.

Key Intermediate: 2,5-Difluorobenzyl Bromide

2,5-Difluorobenzyl bromide is synthesized from this compound via a free-radical bromination of the methyl group. This intermediate is a versatile electrophile for introducing the 2,5-difluorobenzyl group into various molecular scaffolds.

Experimental Protocols

Protocol 1: Synthesis of a 4-(2,5-Difluorophenyl)-4-(phenylsulfonyl)cyclohexan-1-one Derivative

This protocol is adapted from the synthesis of a potent γ-secretase inhibitor.

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Phenylsulfonyllithium

  • 2,5-Difluorobenzyl bromide

  • Diisopropylamine

  • n-Butyllithium

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenylsulfonyl Cyclohexanone Intermediate:

    • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

    • Add a solution of phenylsulfonyllithium in anhydrous THF and stir for 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the phenylsulfonyl cyclohexanone intermediate.

  • Alkylation with 2,5-Difluorobenzyl Bromide:

    • To a solution of the phenylsulfonyl cyclohexanone intermediate in anhydrous THF at -78 °C, add a solution of LDA and stir for 30 minutes.

    • Add a solution of 2,5-difluorobenzyl bromide in anhydrous THF and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deketalization:

    • Dissolve the product from the previous step in a mixture of THF and 1 M hydrochloric acid.

    • Stir the mixture at room temperature for 4 hours.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Quantitative Data

The following table summarizes the biological activity of a representative 4-(2,5-difluorophenyl)-4-(phenylsulfonyl)cyclohexan-1-one derivative as a γ-secretase inhibitor.

Compound IDTargetAssayIC50 (nM)
1 γ-SecretaseWhole cell Aβ4025

Signaling Pathway

γ-Secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, including the amyloid precursor protein (APP). The cleavage of APP by β-secretase followed by γ-secretase generates the amyloid-β peptide.

Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase sAPPβ + C99 fragment Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Cleavage of C99 inhibitor γ-Secretase Inhibitor (2,5-Difluorophenyl Derivative) inhibitor->gamma_secretase Inhibition Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation

Caption: Inhibition of the amyloidogenic pathway by γ-secretase inhibitors.

Conclusion

This compound, through its derivative 2,5-difluorobenzyl bromide, serves as a critical building block for the synthesis of potent γ-secretase inhibitors. The incorporation of the 2,5-difluorophenyl moiety is a key structural feature that contributes to the high inhibitory activity of these compounds. The detailed synthetic protocols and understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to explore this chemical space further for the discovery of novel CNS-active therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential strategies for the synthesis of novel polymers utilizing 2,5-difluorotoluene as a key monomer. While direct polymerization of this compound is not extensively documented, this guide presents detailed theoretical protocols for plausible polymerization pathways based on established methods for analogous fluorinated and methylated aromatic compounds. The resulting fluorinated polymers are anticipated to exhibit unique properties beneficial for applications in drug delivery, medical devices, and advanced materials.

Introduction to this compound in Polymer Synthesis

This compound is a versatile aromatic monomer possessing a unique combination of a reactive methyl group and two fluorine substituents on the aromatic ring. These features offer several potential routes for polymerization, leading to novel fluorinated polymers with tailored properties. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and hydrophobicity, while also imparting low surface energy and unique electronic characteristics.[1][2][3] These properties are highly desirable in the development of advanced materials for biomedical applications, including drug delivery systems, implantable devices, and diagnostic tools.

This document outlines two primary hypothetical strategies for the polymerization of this compound:

  • Direct Oxidative Polymerization: A direct approach to creating poly(this compound) through the coupling of monomer units.

  • Suzuki Polycondensation of a Dihalogenated Derivative: A multi-step synthesis involving the functionalization of this compound to enable a cross-coupling polymerization, yielding a well-defined poly(phenylene) structure.

Potential Polymerization Pathways

The following diagram illustrates the conceptual workflow for the two proposed polymerization strategies starting from the this compound monomer.

G cluster_0 Strategy 1: Oxidative Polymerization cluster_1 Strategy 2: Suzuki Polycondensation Monomer This compound Monomer Ox_Poly Oxidative Coupling (e.g., FeCl3) Monomer->Ox_Poly Functionalization Dihalogenation (e.g., NBS/Light) Monomer->Functionalization Polymer1 Poly(this compound) Ox_Poly->Polymer1 Dihalo_Monomer Dibromo-2,5-difluorotoluene Functionalization->Dihalo_Monomer Suzuki_Poly Suzuki Polycondensation (Pd Catalyst, Boronic Acid) Dihalo_Monomer->Suzuki_Poly Polymer2 Poly(2,5-difluorophenylene) Suzuki_Poly->Polymer2

Caption: Proposed polymerization strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes a hypothetical procedure for the direct oxidative coupling of this compound using iron(III) chloride as the oxidant. This method is analogous to the synthesis of other poly(phenylene) type polymers.[4][5]

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃, oxidant)

  • Anhydrous Chloroform (CHCl₃, solvent)

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl, for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet. Purge the entire system with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (1.0 eq) in anhydrous chloroform.

  • Oxidant Addition: In a separate dry container, weigh anhydrous iron(III) chloride (2.5 eq) under an inert atmosphere and add it to the reaction flask containing the monomer solution.

  • Polymerization: Stir the reaction mixture vigorously at room temperature for 24 hours under a continuous flow of inert gas. The reaction mixture is expected to turn dark and viscous as the polymerization proceeds.

  • Precipitation and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.

    • Filter the precipitate and wash it thoroughly with methanol.

    • To remove any residual iron catalyst, wash the polymer with a dilute solution of hydrochloric acid in methanol, followed by washing with pure methanol until the filtrate is neutral.

    • Dry the purified polymer in a vacuum oven at 60°C overnight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The chemical structure can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Thermal properties can be analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of Poly(2,5-difluorophenylene) via Suzuki Polycondensation

This protocol outlines a hypothetical multi-step synthesis of a poly(phenylene) derivative from this compound via a Suzuki polycondensation reaction. This approach involves the initial dihalogenation of the monomer.[6][7][8][9][10]

Step 1: Synthesis of 1,4-Dibromo-2,5-difluorobenzene from this compound (Hypothetical)

This is a conceptual step as direct high-yield dibromination at the 1 and 4 positions of this compound is challenging. A multi-step synthesis would likely be required.

Step 2: Suzuki Polycondensation

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene (dihalo-monomer)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (co-monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Potassium carbonate (K₂CO₃, base)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,4-dibromo-2,5-difluorobenzene (1.0 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

  • Polymerization: Heat the reaction mixture to 90°C and stir under an inert atmosphere for 48 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it sequentially with water and methanol.

    • Further purify the polymer by Soxhlet extraction with methanol and acetone to remove oligomers and catalyst residues.

    • Dry the final polymer in a vacuum oven at 60°C.

Anticipated Polymer Properties

The following table summarizes the expected properties of the polymers synthesized from this compound based on the described protocols. These are theoretical values based on analogous fluorinated aromatic polymers.

PropertyPoly(this compound) (from Oxidative Coupling)Poly(2,5-difluorophenylene) (from Suzuki Polycondensation)
Appearance Light yellow to brown powderOff-white to light yellow powder
Solubility Soluble in chlorinated solvents (CHCl₃, CH₂Cl₂) and THFSoluble in Toluene, THF, Chloroform
Thermal Stability (TGA, 5% weight loss) > 400°C> 450°C
Glass Transition Temperature (Tg, DSC) 150 - 200°C200 - 250°C
Molecular Weight (Mw, GPC) 5,000 - 20,000 g/mol 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 2.0 - 4.01.5 - 2.5

Potential Applications in Drug Development and Research

Polymers derived from this compound are expected to possess a unique combination of properties that make them attractive for various applications in the pharmaceutical and biomedical fields.

G cluster_0 Key Properties cluster_1 Potential Applications Polymer Novel Fluorinated Polymers (from this compound) Prop1 Enhanced Hydrophobicity Polymer->Prop1 Prop2 High Thermal Stability Polymer->Prop2 Prop3 Chemical Inertness Polymer->Prop3 Prop4 Low Surface Energy Polymer->Prop4 App4 Diagnostic Imaging Agents (¹⁹F MRI) Polymer->App4 App1 Controlled Drug Delivery (Hydrophobic Drug Encapsulation) Prop1->App1 App3 Scaffolds for Tissue Engineering Prop3->App3 App2 Medical Device Coatings (Biocompatible, Anti-fouling) Prop4->App2

Caption: Properties and potential applications of fluorinated polymers.

  • Drug Delivery: The hydrophobic nature of these polymers could be harnessed for the encapsulation and controlled release of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.[1]

  • Medical Device Coatings: The low surface energy and chemical inertness can lead to biocompatible and anti-fouling coatings for medical implants and devices, reducing the risk of infection and improving long-term performance.

  • Tissue Engineering: The high thermal stability and processability could allow for the fabrication of robust and biocompatible scaffolds for tissue regeneration.

  • Diagnostic Applications: The presence of fluorine atoms makes these polymers potential candidates for use as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique with a high signal-to-noise ratio.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All polymerization reactions should be conducted under an inert atmosphere to prevent side reactions and ensure safety. Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

References

Application Notes and Protocols for 2,5-Difluorotoluene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the 2,5-difluorotoluene moiety in medicinal chemistry, with a focus on its application in the design and synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 2,5-difluorophenyl group can significantly enhance a compound's biological activity and pharmacokinetic profile. This document outlines a case study on p38 MAPK inhibitors, detailing synthetic protocols, biological evaluation methods, and structure-activity relationships (SAR).

Case Study: 2,5-Difluorophenyl-Containing p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses, making it a key target for the development of anti-inflammatory drugs. A notable example of a potent and selective p38 MAPK inhibitor incorporating a 2,5-difluorophenyl moiety is Skepinone-L. This case study explores the synthesis, biological activity, and mechanism of action of Skepinone-L and its analogs.

Signaling Pathway and Mechanism of Action

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines. Activated p38 MAPK phosphorylates downstream substrates, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors like Skepinone-L are ATP-competitive, binding to the ATP-binding pocket of the p38 MAPK enzyme and preventing its phosphorylation activity. This inhibition blocks the downstream signaling cascade, thereby reducing the production of inflammatory mediators.[1][2][3]

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular Stress Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates ATF2 ATF-2 p38_MAPK->ATF2 phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ATF2->Proinflammatory_Cytokines upregulates Skepinone_L Skepinone-L (2,5-Difluorophenyl Inhibitor) Skepinone_L->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Skepinone-L.

Quantitative Data: Structure-Activity Relationship (SAR)

The 2,5-difluorophenyl moiety in Skepinone-L and its analogs plays a crucial role in their high potency and selectivity. The fluorine atoms can modulate the electronic properties of the phenyl ring and form favorable interactions within the kinase's binding site. The following table summarizes the inhibitory activities of Skepinone-L and its derivatives against p38 MAPK isoforms.

Compound IDTarget KinaseIC50 (nM)Reference
Skepinone-L p38α (MAPK14)5[2]
13a p38β (MAPK11)6.40[2]
13b p38β (MAPK11)4.20[2]
Experimental Protocols

The synthesis of Skepinone-L and its analogs generally starts from 5-bromophthalide, which undergoes a series of reactions to construct the dibenzocycloheptanone core, followed by the introduction of the 2,5-difluorophenylamino side chain.[2]

synthesis_workflow Start 5-Bromophthalide Step1 Oxidative Ring-Opening Start->Step1 Step2 Aldehyde Intermediate Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dibenzocycloheptanone Core Step3->Step4 Step5 Introduction of 2,5-Difluorophenylamino Group Step4->Step5 Final_Product Skepinone-L Analog Step5->Final_Product

References

Troubleshooting & Optimization

improving yield and regioselectivity in difluorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluorotoluene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in obtaining high yields and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing difluorotoluene isomers?

A1: The primary methods for synthesizing difluorotoluene isomers include:

  • Diazotization-Fluorination Reactions: This classic approach involves the diazotization of the corresponding aminotoluene (toluidine) derivative, followed by a fluorination reaction such as the Balz-Schiemann or Sandmeyer reaction.[1][2]

  • Electrophilic Fluorination: This method involves the direct fluorination of toluene or a monofluorotoluene using an electrophilic fluorinating agent like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[3][4]

  • Halogen Exchange (Halex) Reaction: This involves the exchange of a halogen (typically chlorine or bromine) with fluorine using a fluoride salt.

  • Catalytic C-H Methylation: A newer approach involves the direct C-H methylation of a difluorobenzene isomer.

Q2: How can I improve the regioselectivity of direct fluorination of toluene?

A2: Achieving high regioselectivity in the direct fluorination of toluene can be challenging due to the activating nature of the methyl group, which directs fluorination to the ortho and para positions.[5] To improve regioselectivity, consider the following:

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. It is advisable to screen various reagents.

  • Use of Directing Groups: Introducing a directing group can control the position of fluorination.

  • Catalyst Selection: For catalytic fluorination methods, the choice of catalyst and ligands is crucial in directing the fluorine to the desired position.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence the isomer distribution.

Q3: What are the main safety concerns when working with diazotization reactions?

A3: Diazonium salts, especially when isolated and dried, can be explosive.[2] It is crucial to handle these intermediates with care, preferably keeping them in solution at low temperatures (typically 0-5 °C) and avoiding their accumulation.[2]

Q4: Which electrophilic fluorinating agent is better, Selectfluor® or NFSI?

A4: The choice between Selectfluor® and NFSI depends on the specific substrate and desired outcome. Selectfluor® is a more powerful fluorinating agent, which can be advantageous for less reactive substrates.[6] NFSI is generally considered milder and can sometimes offer better selectivity. For complex molecules, it is often necessary to screen both reagents to determine the optimal choice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of difluorotoluene isomers.

Issue 1: Low Yield in Balz-Schiemann Reaction
Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the reaction temperature is maintained between 0-5°C during the addition of the diazotizing agent (e.g., sodium nitrite).[2]- Verify the stoichiometry of reagents. An excess of the amine or insufficient nitrous acid will result in unreacted starting material.- Use freshly prepared sodium nitrite solution.
Premature Decomposition of Diazonium Salt - Maintain a low temperature throughout the synthesis and handling of the diazonium salt.[2]- Avoid exposure to light, as some diazonium salts are light-sensitive.
Side Reactions during Thermal Decomposition - Optimize the decomposition temperature. Excessive heat can lead to charring and the formation of tarry byproducts.- Consider performing the decomposition in a high-boiling point solvent to ensure even heating.- The use of alternative counter-ions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), can sometimes lead to cleaner reactions and higher yields.[1]
Formation of Phenolic Byproducts - Ensure anhydrous conditions during the formation and decomposition of the diazonium salt to prevent reaction with water.[2]
Issue 2: Poor Regioselectivity in Electrophilic Fluorination
Potential Cause Troubleshooting Steps
Multiple Isomers Formed - Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.- Screen different solvents, as solvent polarity can influence regioselectivity.- Adjust the stoichiometry of the fluorinating agent. Using a limiting amount may favor monofluorination at the most reactive site.
Over-fluorination - Reduce the equivalents of the fluorinating agent.- Decrease the reaction time and monitor the reaction progress closely using techniques like GC-MS or TLC.
Steric Hindrance - If the desired position is sterically hindered, consider using a smaller fluorinating agent or a different synthetic route that avoids direct fluorination at that site.

Data Presentation

Table 1: Comparison of Synthetic Methods for Difluorotoluene Isomers
IsomerStarting MaterialMethodReagentsYield (%)Reference
α,α-DifluorotolueneBenzaldehydeFluorinationPhenylsulfur trifluoride71-80[7]
2,3-Difluorotoluene2,3-DichlorotolueneHalogen ExchangeHydrogen fluoride, CatalystN/A[8]
2,6-Difluorotoluene1,3-Difluoro-2-methylbenzeneChlorosulfonationChlorosulfuric acid98[9]
3,5-Difluorotoluene1-(bromomethyl)-3,5-difluorobenzeneHydrogenationH₂, 10% Pd/C, NaOAcN/A[2]
4-Fluorotoluenep-ToluidineBalz-SchiemannHBF₄, NaNO₂~89[1]
6-Bromo-2,3-difluorotoluene3,4-Difluoro-2-methylanilineDiazotization-BrominationHBr, NaNO₂, CuBr90[10]

Note: N/A indicates that a specific yield was not provided in the cited source.

Experimental Protocols

Synthesis of α,α-Difluorotoluene from Benzaldehyde

This protocol describes the synthesis of α,α-difluorotoluene by the fluorination of benzaldehyde using phenylsulfur trifluoride.[7]

Materials:

  • Phenylsulfur trifluoride

  • Benzaldehyde

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a dry, two-necked flask equipped with a dropping funnel and a condenser, place phenylsulfur trifluoride (1.0 eq).

  • Heat the flask to 50-70°C in an oil bath.

  • Slowly add benzaldehyde (1.0 eq) dropwise over 30 minutes. A mild exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100°C.

  • Reduce the pressure to distill the α,α-difluorotoluene. The majority of the product distills at 68°C (80 mm Hg).

  • The yield of α,α-difluorotoluene is typically in the range of 71-80%.[7]

Synthesis of 3,5-Difluorotoluene by Hydrogenation

This protocol describes the synthesis of 3,5-difluorotoluene via the hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene.[2]

Materials:

  • 1-(bromomethyl)-3,5-difluorobenzene

  • 10% Palladium on carbon (Pd/C)

  • Sodium acetate (NaOAc)

  • Anhydrous ether

  • Hydrogen gas

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 1-(bromomethyl)-3,5-difluorobenzene (1.0 eq), 10% Pd/C (catalytic amount), and sodium acetate in anhydrous ether.

  • Stir the mixture under a hydrogen atmosphere at atmospheric pressure for 24 hours.

  • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter to remove the drying agent. The resulting solution of 3,5-difluorotoluene in ether can be used directly for subsequent steps or purified further.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Purity Assess Reactant Purity and Stability Start->Check_Purity First Step Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Side_Reactions Investigate Potential Side Reactions Start->Check_Side_Reactions Purify_Reactants Purify/Source High-Purity Reactants Check_Purity->Purify_Reactants Impure? Adjust_Stoichiometry Verify and Adjust Stoichiometry Check_Purity->Adjust_Stoichiometry Incorrect Stoichiometry? Adjust_Temp Optimize Temperature Check_Conditions->Adjust_Temp Suboptimal Temp? Screen_Solvents Screen Different Solvents Check_Conditions->Screen_Solvents Ineffective Solvent? Add_Catalyst Consider Adding a Catalyst Check_Conditions->Add_Catalyst Catalyst Needed? Identify_Byproducts Identify Byproducts (e.g., via GC-MS) Check_Side_Reactions->Identify_Byproducts Success Improved Yield Purify_Reactants->Success Adjust_Stoichiometry->Success Adjust_Temp->Success Screen_Solvents->Success Add_Catalyst->Success Mitigate_Side_Reactions Implement Mitigation Strategy Identify_Byproducts->Mitigate_Side_Reactions Byproducts Identified Mitigate_Side_Reactions->Success

Caption: Troubleshooting workflow for low product yield.

Balz_Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination (Balz-Schiemann) Aromatic_Amine Aromatic Amine (e.g., Toluidine derivative) Diazonium_Salt Aryl Diazonium Salt Solution Aromatic_Amine->Diazonium_Salt Nitrous_Acid Nitrous Acid (from NaNO₂ + Acid) Nitrous_Acid->Diazonium_Salt Diazonium_Tetrafluoroborate Aryl Diazonium Tetrafluoroborate (precipitate) Diazonium_Salt->Diazonium_Tetrafluoroborate Fluoroboric_Acid Fluoroboric Acid (HBF₄) Fluoroboric_Acid->Diazonium_Tetrafluoroborate Thermal_Decomposition Thermal Decomposition Diazonium_Tetrafluoroborate->Thermal_Decomposition Difluorotoluene Difluorotoluene Isomer Thermal_Decomposition->Difluorotoluene Byproducts Byproducts (N₂, BF₃) Thermal_Decomposition->Byproducts

Caption: General workflow for Balz-Schiemann reaction.

References

Technical Support Center: Managing Side Reactions in the Fluorination of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Toluene Fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and controlling common side reactions during the electrophilic fluorination of toluene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reactions for desired product outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the fluorination of toluene, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity (Undesired ortho/meta/para Isomer Ratio)

  • Question: My reaction is producing a high proportion of ortho- and meta-fluorotoluene, but I want to maximize the yield of the para-isomer. How can I improve para-selectivity?

  • Answer: Achieving high para-selectivity in the electrophilic fluorination of toluene is a common challenge due to the activating and ortho, para-directing nature of the methyl group. Here are several strategies to enhance para-selectivity:

    • Steric Hindrance: The ortho positions are more sterically hindered than the para position. Utilizing a bulkier fluorinating agent or catalyst can disfavor attack at the ortho positions.

    • Temperature Control: Lowering the reaction temperature can increase selectivity, as the transition state leading to the para product may be energetically favored, although this can also decrease the overall reaction rate.

    • Solvent Choice: The polarity of the solvent can influence the isomer distribution. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) can help optimize the ortho/para ratio.

    • Catalyst Selection: The use of certain solid acid catalysts, such as specific zeolites, has been shown to enhance para-selectivity by providing a shape-selective environment that favors the formation of the less sterically demanding para-isomer.

Issue 2: Over-fluorination (Formation of Di- and Trifluorotoluenes)

  • Question: I am observing significant amounts of difluorotoluene and even trifluorotoluene in my product mixture. How can I minimize these over-fluorination byproducts?

  • Answer: Over-fluorination occurs when the mono-fluorinated product reacts further with the fluorinating agent. To control this:

    • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is common to drive the reaction to completion, but a large excess will promote over-fluorination. Start with a 1:1 molar ratio of toluene to fluorinating agent and adjust as needed.

    • Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like GC-MS or NMR. Quench the reaction as soon as the desired mono-fluorinated product is maximized and before significant amounts of di-fluorinated products appear.

    • Temperature: Lowering the reaction temperature will decrease the rate of the second and subsequent fluorination reactions more significantly than the initial fluorination, thus improving selectivity for the mono-fluorinated product.

Issue 3: Competing Benzylic Fluorination

  • Question: My reaction is producing benzyl fluoride derivatives instead of, or in addition to, the desired ring fluorination. How can I favor aromatic fluorination over side-chain fluorination?

  • Answer: The mechanism of benzylic versus aromatic fluorination can be influenced by the reaction conditions and the nature of the fluorinating agent.

    • Reaction Mechanism: Benzylic fluorination often proceeds through a radical pathway, while electrophilic aromatic substitution is a polar, ionic process. To favor aromatic fluorination, use conditions that promote the polar mechanism. This includes the use of polar solvents and avoiding radical initiators (like light or radical initiators).

    • Fluorinating Agent: Some fluorinating agents have a higher propensity for radical reactions. While Selectfluor® can participate in both, its reactivity can be steered towards electrophilic aromatic substitution by the choice of solvent and the absence of radical promoters.

    • Catalysts: The use of Lewis or Brønsted acids can enhance the electrophilicity of the fluorinating agent, further promoting the desired electrophilic aromatic substitution pathway over the radical benzylic fluorination.

Issue 4: Low Overall Yield

  • Question: My reaction is giving a low yield of the desired fluorotoluene product, even after optimizing for selectivity. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors beyond side reactions:

    • Reagent Purity and Stability: Ensure that your toluene, solvent, and fluorinating agent are pure and anhydrous. Moisture can deactivate many fluorinating agents. Some N-F reagents can degrade over time, so using a fresh batch is recommended.

    • Inefficient Electrophile Generation: If using a catalyst to activate your fluorinating agent, ensure the catalyst is active and used in the correct proportion.

    • Product Loss During Workup and Purification: Fluorinated aromatic compounds can be volatile. Be cautious during solvent removal steps. The separation of isomers can also be challenging and may lead to loss of product. Developing an effective purification method, such as fractional distillation or preparative chromatography, is crucial.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common electrophilic fluorinating agents for toluene, and what are their main differences?

    • A1: The most common N-F electrophilic fluorinating agents are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[2][3]

      • Selectfluor® is a powerful, versatile, and relatively safe crystalline solid that is soluble in polar solvents.[2][4] Its high reactivity can sometimes lead to lower selectivity if not properly controlled.[2]

      • NFSI is also a stable, crystalline solid and is often considered a milder fluorinating agent than Selectfluor®, which can sometimes lead to better selectivity.[3] It is soluble in a wider range of organic solvents.[5]

  • Q2: How should I store and handle N-F fluorinating agents like Selectfluor® and NFSI?

    • A2: Both Selectfluor® and NFSI are generally stable, non-volatile solids that are easier and safer to handle than gaseous fluorine.[2][3] However, they are sensitive to moisture and should be stored in a desiccator in a cool, dry place. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q3: What is the typical ortho/para ratio I can expect in the fluorination of toluene?

    • A3: The ortho/para ratio is highly dependent on the reaction conditions. For example, the fluorination of toluene with NFSI under neat conditions at 100 °C has been reported to give a 1:1.5 ortho:para ratio.[6] Achieving high para-selectivity often requires specific catalysts or reaction engineering.

  • Q4: Can I use Lewis acids to improve the reaction?

    • A4: Yes, Lewis acids can be used to increase the electrophilicity of the fluorinating agent, potentially leading to higher reaction rates. However, the choice of Lewis acid and its concentration must be carefully optimized, as it can also influence the regioselectivity and potentially promote side reactions.

  • Q5: How can I separate the different isomers of fluorotoluene?

    • A5: The boiling points of ortho-, meta-, and para-fluorotoluene are relatively close, making separation by simple distillation challenging but feasible with efficient fractional distillation columns. For laboratory-scale purifications, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase are effective methods for isolating pure isomers.[1]

Quantitative Data on Isomer Distribution and Yield

The following tables summarize the impact of different reaction parameters on the yield and isomer distribution in the fluorination of toluene.

Table 1: Effect of Fluorinating Agent and Solvent on Toluene Fluorination

Fluorinating AgentSolventTemperature (°C)Total Yield (%)Ortho:Para RatioReference
Elemental Fluorine (F₂)Acetonitrile2028 (at 76% conversion)Not specified[7]
Elemental Fluorine (F₂)Methanol20Lower than acetonitrileNot specified[7]
NFSINeat100301:1.5[6]
Selectfluor®Acetonitrile80451:1.2[6]

Table 2: Influence of Temperature on Regioselectivity

Fluorinating AgentSolventTemperature (°C)Ortho:Para RatioNotes
Selectfluor®Acetonitrile251:1.8Lower temperature can favor the para isomer.
Selectfluor®Acetonitrile801:1.2Higher temperature can decrease para-selectivity.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of Toluene with Selectfluor®

This protocol provides a general starting point for the electrophilic fluorination of toluene. Optimization of temperature, reaction time, and solvent may be required.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene (1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.2 mmol, 1.2 equiv.) to the solution in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or fractional distillation to separate the isomers.

Protocol 2: Procedure for Minimizing Benzylic Fluorination

This protocol is designed to favor electrophilic aromatic substitution over radical benzylic fluorination.

  • Reaction Setup: Set up the reaction in a flask protected from light (e.g., by wrapping it in aluminum foil) to minimize photo-induced radical reactions.

  • Solvent and Reagents: Use a polar aprotic solvent such as acetonitrile. Ensure all reagents and the solvent are free of radical initiators.

  • Temperature: Maintain a moderate reaction temperature (e.g., 40-60 °C). Avoid excessively high temperatures that can promote radical formation.

  • Catalyst (Optional): Consider the addition of a mild Brønsted or Lewis acid to enhance the electrophilicity of the fluorinating agent.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures described in Protocol 1.

Visualizations

Troubleshooting Workflow for Toluene Fluorination

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the fluorination of toluene.

TroubleshootingWorkflow cluster_solutions_selectivity Solutions for Selectivity cluster_solutions_overfluorination Solutions for Over-fluorination cluster_solutions_benzylic Solutions for Benzylic Fluorination cluster_solutions_yield Solutions for Low Yield Start Start Fluorination Experiment Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze DesiredProduct Desired Product Obtained? Analyze->DesiredProduct End End DesiredProduct->End Yes PoorSelectivity Poor Regioselectivity (o/p Ratio) DesiredProduct->PoorSelectivity No Overfluorination Over-fluorination (Di/Trifluorotoluenes) DesiredProduct->Overfluorination No BenzylicFluorination Benzylic Fluorination DesiredProduct->BenzylicFluorination No LowYield Low Overall Yield DesiredProduct->LowYield No LowerTempSelectivity Lower Reaction Temperature PoorSelectivity->LowerTempSelectivity ChangeSolventSelectivity Change Solvent PoorSelectivity->ChangeSolventSelectivity BulkyReagent Use Bulkier Reagent/ Catalyst PoorSelectivity->BulkyReagent ControlStoichiometry Adjust Stoichiometry (near 1:1) Overfluorination->ControlStoichiometry MonitorReaction Monitor Reaction Closely Overfluorination->MonitorReaction LowerTempOverfluorination Lower Reaction Temperature Overfluorination->LowerTempOverfluorination ExcludeLight Exclude Light BenzylicFluorination->ExcludeLight UsePolarSolvent Use Polar Solvent BenzylicFluorination->UsePolarSolvent AddAcidCatalyst Use Acid Catalyst BenzylicFluorination->AddAcidCatalyst CheckReagents Check Reagent Purity/ Activity LowYield->CheckReagents OptimizeWorkup Optimize Workup/ Purification LowYield->OptimizeWorkup

Caption: A flowchart for troubleshooting common side reactions in toluene fluorination.

Factors Influencing Selectivity in Toluene Fluorination

This diagram illustrates the interplay of various factors that control the selectivity between aromatic and benzylic fluorination, as well as the regioselectivity of the aromatic substitution.

SelectivityFactors Toluene Toluene Fluorination Aromatic Aromatic Fluorination (Ring) Toluene->Aromatic Benzylic Benzylic Fluorination (Side-chain) Toluene->Benzylic Ortho ortho-Fluorotoluene Aromatic->Ortho Para para-Fluorotoluene Aromatic->Para Polar Polar Mechanism (SEAr) Aromatic->Polar Radical Radical Mechanism Benzylic->Radical Temperature Temperature Temperature->Toluene Solvent Solvent Solvent->Toluene Catalyst Catalyst Catalyst->Toluene Reagent Fluorinating Agent Reagent->Toluene Light Light Light->Benzylic

Caption: Key factors influencing the outcome of toluene fluorination reactions.

References

Technical Support Center: Purification of Crude 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Difluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying crude this compound?

A1: The main challenges in purifying this compound stem from the physicochemical properties imparted by the fluorine atoms.[1] Potential issues include:

  • Presence of Isomers: Synthesis can often result in a mixture of difluorotoluene isomers (e.g., 2,4-, 2,6-, 3,5-difluorotoluene) which may have very similar boiling points, making separation by distillation difficult.

  • Azeotrope Formation: The compound may form azeotropes with solvents or other impurities, complicating purification by distillation.

  • Altered Polarity: Fluorination increases the lipophilicity of the molecule, which affects its solubility and interaction with chromatographic stationary phases.[1][2]

  • Similar Reactivity of Impurities: Structurally similar impurities, such as partially fluorinated toluenes or other halogenated compounds, can be difficult to separate from the target molecule.[1]

Q2: What is the most effective purification technique for this compound?

A2: The choice of the most effective technique depends on the specific impurities present in the crude mixture.

  • Fractional Distillation is highly effective for separating components with different boiling points. It is often the preferred method for bulk purification if isomeric impurities are not a major concern. Vacuum distillation can be employed to reduce the boiling point and prevent potential thermal degradation.

  • Gas Chromatography (GC) is an excellent analytical technique and can be scaled to preparative GC for high-purity separation of isomers.[3]

  • High-Performance Liquid Chromatography (HPLC) , particularly with specialized columns like pentafluorophenyl (PFP) phases, can offer unique selectivity for halogenated compounds and is effective for separating close-boiling isomers.[3]

  • Flash Column Chromatography can be used for smaller scales, but separation of similar polarity isomers can be challenging.

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a highly flammable liquid and vapor.[4][5] It can cause skin, eye, and respiratory irritation.[5][6] Key safety precautions include:

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use explosion-proof electrical and ventilating equipment.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Take precautionary measures against static discharge.[5][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 452-67-5[4][7]
Molecular Formula C₇H₆F₂[4][7]
Molecular Weight 128.12 g/mol [4][7]
Appearance Colorless liquid[6][7]
Boiling Point 117 °C (at 760 mmHg)[7][8]
Melting Point -35 °C[7][8]
Density ~1.13 g/cm³[7]
Solubility Immiscible in water; soluble in ethanol, acetone, diethyl ether.[6]
Flash Point 12 °C[8]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForPotential PurityThroughput
Fractional Distillation Separation by boiling point differences.Removing non-isomeric impurities, solvents.98-99.5%High
Preparative GC Separation by volatility and interaction with stationary phase.Separating close-boiling isomers.>99.5%Low to Medium
Flash Chromatography Separation by polarity differences.Removing impurities with significantly different polarity.95-99%Medium
Preparative HPLC Separation by differential partitioning between mobile and stationary phases.High-resolution separation of isomers and complex mixtures.>99.8%Low

Troubleshooting Guides

Fractional Distillation

Q: Why is the purity of my distilled this compound not improving? A: This often indicates the presence of impurities with boiling points very close to the product, such as other difluorotoluene isomers.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates, such as a Vigreux column or a spinning band distillation apparatus.[9]

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency, although this will increase the distillation time.

    • Use Vacuum: Applying a vacuum will lower the boiling points of all components, which can sometimes increase the boiling point difference (ΔT) between them, aiding separation.

    • Analytical Check: Confirm the nature of the impurity by GC-MS or NMR to ensure it is indeed an isomer. If so, a chromatographic method may be necessary.

Q: The distillation is proceeding very slowly or not at all. A: This could be due to insufficient heating, excessive heat loss, or an improper setup.

  • Troubleshooting Steps:

    • Check Heating: Ensure the heating mantle is in good contact with the flask and the temperature is set appropriately above the compound's boiling point.

    • Insulate the Column: Insulate the distillation column (e.g., with glass wool or aluminum foil) to prevent heat loss and maintain the temperature gradient required for efficient fractionation.

    • Verify Condenser Flow: Ensure the cooling water in the condenser is flowing correctly but not so cold that it causes the product to solidify if working with higher melting point compounds.

    • Check for Leaks (Vacuum Distillation): Ensure all joints are properly sealed and the vacuum pump is functioning correctly.

Column Chromatography (Flash/HPLC)

Q: My target compound is co-eluting with an impurity. A: This is a common issue when impurities have similar polarity to the product.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Perform a gradient elution or systematically vary the solvent ratio to find the optimal mobile phase composition that resolves the two compounds.

    • Change Stationary Phase: Standard silica gel may not be sufficient. For fluorinated compounds, a pentafluorophenyl (PFP) or a different C18 column (for reverse-phase) can provide alternative selectivity.[1][3]

    • Reduce Loading: Overloading the column can lead to band broadening and poor separation.[1] Reduce the amount of crude material applied to the column.

Q: I am experiencing poor recovery of my product from the column. A: The product may be irreversibly adsorbed onto the stationary phase or you may be using an insufficiently strong elution solvent.[1]

  • Troubleshooting Steps:

    • Increase Elution Strength: After the expected product has eluted, flush the column with a much stronger solvent (e.g., adding methanol or ethyl acetate to a hexane/ethyl acetate mobile phase) to see if any remaining product is recovered.

    • Deactivate Silica: For sensitive compounds, residual acidic sites on silica can be an issue. Consider using a deactivated (end-capped) stationary phase or adding a small amount of a modifier like triethylamine to the mobile phase for basic compounds.[1]

    • Check Solubility: Ensure your compound is fully soluble in the mobile phase to prevent precipitation on the column.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying several grams to kilograms of crude this compound containing impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Equilibration: As the liquid begins to boil and the vapor rises, adjust the heat so that the vapor front moves slowly up the column. Allow the column to equilibrate by adjusting the heat to maintain a steady reflux at the top of the column.

  • Collecting Fractions:

    • Fore-run: Collect the initial, lower-boiling fraction, which typically contains residual solvents and more volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at the working pressure, switch to a new receiving flask and collect the main product fraction.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these distill over.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying smaller quantities (mg to g) of crude product, especially when dealing with non-volatile or thermally sensitive impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system (e.g., 100% hexane).

    • Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute solvent level drop.[10]

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect small, sequential fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Product Start Crude this compound Analysis Analyze Crude Material (GC-MS, NMR) Start->Analysis Decision Primary Impurity Type? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  Different B.P. Chromatography Chromatography (Prep-GC / HPLC) Decision->Chromatography Isomers / Similar Polarity   Purity_Check Check Purity of Fractions (GC, NMR) Distillation->Purity_Check Chromatography->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Final_Product Pure this compound Combine->Final_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Purity cluster_distillation_path Distillation Optimization cluster_chromatography_path Alternative Method Start Low Purity After Fractional Distillation Check_Impurity Identify Impurity by GC-MS Start->Check_Impurity Higher_Plates Use Column with Higher Theoretical Plates Check_Impurity->Higher_Plates Impurity has different B.P. Switch_Method Switch to Preparative GC or HPLC Check_Impurity->Switch_Method Impurity is an isomer (similar B.P.) Optimize_Reflux Increase Reflux Ratio Higher_Plates->Optimize_Reflux Use_Vacuum Attempt Vacuum Distillation Optimize_Reflux->Use_Vacuum Result Achieve >99.5% Purity Use_Vacuum->Result PFP_Column Use PFP column for isomer separation Switch_Method->PFP_Column PFP_Column->Result

Caption: Troubleshooting logic for low purity after distillation.

References

optimizing catalyst and solvent for reactions involving 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalytic and solvent systems in reactions involving 2,5-difluorotoluene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic cross-coupling reactions for functionalizing this compound derivatives?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound derivatives. The most frequently employed and efficient reactions include:

  • Suzuki-Miyaura Coupling: This reaction is excellent for forming new carbon-carbon (C-C) bonds. It typically involves the coupling of a 2,5-difluorophenylboronic acid with an aryl or vinyl halide, or conversely, coupling a halo-2,5-difluorobenzene (like 2-bromo-1,4-difluorobenzene) with an organoboron reagent.

  • Buchwald-Hartwig Amination: This is a powerful method for synthesizing N-aryl compounds through the coupling of a halo-2,5-difluorobenzene with a primary or secondary amine.[1]

  • Sonogashira Coupling: This reaction is used to create carbon-carbon triple bonds by reacting a halo-2,5-difluorobenzene with a terminal alkyne.

  • Heck Reaction: This method forms substituted alkenes by coupling a halo-2,5-difluorobenzene with an alkene.

The choice of a specific catalyst system, including the palladium source and the ligand, is critical for achieving high yields and selectivity in these reactions.

Q2: How do the fluorine substituents on the toluene ring influence catalyst selection and reaction outcomes?

A2: The two fluorine atoms in the 2- and 5-positions of the toluene ring exert a strong electron-withdrawing effect. This significantly impacts the molecule's reactivity in several ways:

  • Increased Electrophilicity: The carbon-halogen (C-X) bond in a halo-2,5-difluorobenzene is more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.[2] This can make reactions with aryl chlorides, which are typically less reactive, more feasible.

  • Directing Effects in C-H Activation and Lithiation: The fluorine atoms can act as directing groups in ortho-lithiation reactions, increasing the acidity of adjacent protons.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack, making SNAr reactions a viable synthetic route, especially when a good leaving group is present.[4][5]

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction with a this compound derivative?

A3: Optimizing a Suzuki-Miyaura coupling requires careful consideration of several interconnected parameters:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. For electron-deficient substrates like those derived from this compound, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition and transmetalation steps.[6]

  • Base: The base plays a critical role in the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be matched with the solvent and substrates.

  • Solvent: A variety of solvents can be used, with common systems being mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water. The solvent system must be able to dissolve the organic substrates, the catalyst, and the inorganic base to a sufficient extent.[7]

  • Temperature: Reaction temperatures typically range from 80-120 °C. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is of good quality and the ligands are handled under an inert atmosphere if they are air-sensitive. Consider using a pre-formed palladium catalyst for better consistency.
Boronic Acid Instability Electron-deficient boronic acids, such as 2,5-difluorophenylboronic acid, can be prone to protodeboronation. Use fresh boronic acid, or consider using more stable derivatives like pinacol esters or MIDA boronates.[8]
Inadequate Base The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered to maximize its surface area.
Poor Solvent Choice The reactants, catalyst, or base may not be soluble enough. Try different solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) and adjust the ratio to improve solubility.

Issue: Formation of Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[8][9]
Dehalogenation of Aryl Halide The catalyst system may be promoting hydrodehalogenation. This can be exacerbated by certain bases or impurities in the solvent.Screen different ligands and bases. Ensure solvents are pure and anhydrous (if the protocol calls for it). Lowering the reaction temperature may also help.[9]
Buchwald-Hartwig Amination

Issue: Low or No Product Yield with 2-Bromo-1,4-difluorobenzene

Possible Cause Suggested Solution
Inappropriate Catalyst/Ligand Combination The chosen ligand may not be suitable for the specific amine and aryl halide. For electron-deficient aryl halides and various amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective.
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with certain functional groups. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be tried, although this may require higher temperatures or longer reaction times.[10]
Catalyst Inhibition Certain functional groups on the amine or aryl halide can poison the palladium catalyst.

Issue: Formation of Side Products

Side Product Possible Cause Suggested Solution
Hydrodehalogenation An unproductive side reaction where the aryl halide is reduced. This can compete with the desired amination.[1]Optimize the catalyst-ligand system. Sometimes, a change in solvent or base can suppress this side reaction.[11]
Di-amination If the substrate has multiple leaving groups, or if the product can undergo further reaction.Use a stoichiometric amount of the amine or add it slowly to the reaction mixture.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for representative reactions involving difluorinated aromatic compounds. These can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
24-BromoacetophenonePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
34-ChlorobenzonitrilePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O1002485

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines [12]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuTolueneReflux694
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002468
3BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBuToluene10024>95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a halo-2,5-difluorobenzene with a boronic acid and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the halo-2,5-difluorobenzene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Remove the vessel from the glovebox (if used) and add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for the amination of 2-bromo-1,4-difluorobenzene.

  • Catalyst Preparation: In an inert atmosphere, to a reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv), followed by the 2-bromo-1,4-difluorobenzene (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Aryl Halide, Boronic Acid, Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent 1. heat Heat and Stir (e.g., 80-110 °C) solvent->heat 2. monitor Monitor by TLC/GC-MS heat->monitor 3. workup Cool, Dilute, Wash, Dry, Concentrate monitor->workup 4. purify Column Chromatography workup->purify 5. product Purified Biaryl Product purify->product 6.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Yield inactive_catalyst Inactive Catalyst? start->inactive_catalyst poor_ligand Poor Ligand Choice? start->poor_ligand bad_boronic Boronic Acid Degradation? start->bad_boronic wrong_base Ineffective Base? start->wrong_base bad_solvent Poor Solubility? start->bad_solvent low_temp Temperature Too Low? start->low_temp sol_catalyst Use Pre-catalyst or Fresh Pd Source inactive_catalyst->sol_catalyst Solution sol_ligand Screen Bulky, Electron-Rich Ligands poor_ligand->sol_ligand Solution sol_boronic Use Fresh Boronic Acid or a More Stable Derivative bad_boronic->sol_boronic Solution sol_base Screen Different Bases (e.g., K3PO4, Cs2CO3) wrong_base->sol_base Solution sol_solvent Try Different Solvent Mixtures bad_solvent->sol_solvent Solution sol_temp Increase Temperature Incrementally low_temp->sol_temp Solution

Caption: Troubleshooting guide for low yield in cross-coupling reactions.

References

Technical Support Center: Scaling Up 2,5-Difluorotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when scaling up the production of 2,5-Difluorotoluene. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production introduces several challenges that can affect yield, purity, and safety.[1] Key issues include:

  • Heat Transfer: Fluorination reactions are often exothermic.[2] In larger reactors, the reduced surface-area-to-volume ratio can lead to inefficient heat dissipation, causing localized temperature increases ("hot spots") that may result in side reactions and decreased product quality.[1][2]

  • Mixing Efficiency: Achieving homogeneous mixing in large-scale reactors is more complex than in a laboratory flask.[1] Poor mixing can lead to localized high concentrations of reagents, promoting the formation of impurities and reducing the overall yield.

  • Reagent Stability and Handling: Some fluorinating agents can be unstable, particularly in the presence of moisture.[2] Handling hazardous reagents like hydrogen fluoride on a larger scale requires specialized equipment and stringent safety protocols.[3]

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile and challenging purification processes.[1]

  • Process Control and Safety: Maintaining precise control over reaction parameters such as temperature, pressure, and reagent addition rate is critical for both safety and product consistency.[4] Runaway reactions are a significant concern with exothermic processes.[3]

Q2: How can I improve temperature control during the scale-up of an exothermic fluorination reaction for this compound synthesis?

A2: Effective temperature management is crucial for a successful scale-up. Consider the following strategies:

  • Reactor Design: Employ jacketed reactors with high heat transfer capacity and efficient agitation.[2]

  • Controlled Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to manage the rate of heat generation.[2]

  • Lower Reaction Temperature: If feasible for the specific chemistry, running the reaction at a lower temperature can help minimize side reactions, even if it extends the reaction time.[2]

  • Continuous Flow Chemistry: Transitioning to a continuous flow reactor can offer superior heat and mass transfer, allowing for precise temperature control even for highly exothermic reactions.[2] Tubular reactors, for instance, provide a high surface-area-to-volume ratio, facilitating efficient heat exchange.[5]

Q3: What are common by-products in the synthesis of this compound and how can their formation be minimized?

A3: The formation of by-products is dependent on the specific synthetic route. However, in many fluorination and subsequent modification reactions, potential impurities can include:

  • Isomeric Difluorotoluenes: Impurities in starting materials or lack of regioselectivity in the fluorination step can lead to the formation of other difluorotoluene isomers. Using highly pure starting materials and optimizing reaction conditions to favor the desired isomer are key mitigation strategies.

  • Over-fluorinated or Under-fluorinated Products: Incomplete or excessive fluorination can result in mono- or tri-fluorinated toluene derivatives. Careful control of stoichiometry and reaction time is essential.

  • Oxidation Products: If the synthesis involves an oxidation step, for example, to produce 2,5-difluorobenzaldehyde from this compound, over-oxidation to the corresponding carboxylic acid can occur. The choice of oxidizing agent, catalyst, and reaction conditions plays a critical role in maximizing the desired aldehyde product.[6]

  • Solvent-Related Impurities: Side reactions involving the solvent can occur, especially at elevated temperatures. The choice of an appropriate and inert solvent is crucial.

Q4: What are the key safety considerations when scaling up this compound production?

A4: Safety is paramount during scale-up. Key considerations include:

  • Hazardous Reagents: Many fluorinating agents are corrosive and toxic.[7] Ensure all personnel are trained on proper handling procedures and have access to appropriate personal protective equipment (PPE).

  • Process Safety Management: Conduct a thorough hazard analysis to identify potential risks, such as runaway reactions, and implement appropriate control measures.[4][8] This includes understanding the thermal stability of all reactants, intermediates, and products.[9]

  • Equipment Integrity: Use reactors and equipment constructed from materials that are compatible with the reaction chemistry to prevent corrosion and leaks.[7]

  • Emergency Preparedness: Have a clear and well-rehearsed emergency response plan in place.

Troubleshooting Guides

Issue 1: Decreased Yield Upon Scale-Up
Potential Cause Troubleshooting Steps
Poor Temperature Control - Improve reactor cooling efficiency. - Implement slower, controlled addition of reagents.[2] - Consider using a continuous flow reactor for better heat management.[2]
Inefficient Mixing - Optimize stirrer design and speed for the larger vessel. - Ensure baffles are used to improve turbulence and prevent vortex formation.
Reagent Instability - Use high-purity, anhydrous reagents and solvents.[2] - Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete Reaction - Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR, HPLC). - Re-evaluate reaction time and temperature for the larger scale.
Issue 2: Increased Impurity Levels
Potential Cause Troubleshooting Steps
Localized Hot Spots - Enhance heat transfer capabilities of the reactor.[2] - Reduce the concentration of reactants.
Non-Homogeneous Mixing - Improve agitation to ensure uniform distribution of reagents.
Side Reactions - Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired reaction pathway. - Investigate the use of a more selective fluorinating agent or catalyst system.
Impure Starting Materials - Ensure the purity of all starting materials and solvents meets the required specifications for the scaled-up process.

Experimental Protocols

Example Protocol: Continuous Oxidation of this compound to 2,5-Difluorobenzaldehyde

This protocol is based on a patented method for the continuous oxidation of this compound.[6]

Materials:

  • This compound

  • Cobalt Acetate

  • Sodium Molybdate

  • Sodium Bromide

  • Hydrogen Peroxide (20% solution)

  • Acetic Acid

  • Tubular Reactor with continuous heat exchange

Procedure:

  • Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of this compound and acetic acid. For example, dissolve 1.01g of cobalt acetate and 1.01g of sodium molybdate in 200ml of this compound and 200ml of acetic acid.[6]

  • Oxidant Solution Preparation: Dissolve sodium bromide in a 20% hydrogen peroxide solution. For instance, dissolve 1.01g of sodium bromide in the hydrogen peroxide solution.[6]

  • Reaction Setup: Utilize a continuous flow setup with two separate inlet streams feeding into a tubular reactor equipped with a heat exchanger.

  • Pumping and Mixing: Pump the catalyst solution and the oxidant solution into the tubular reactor at controlled flow rates. For example, inject the this compound-acetic acid solution at a flow rate of 5.33 ml/min and the hydrogen peroxide-acetic acid solution at 10.67 ml/min.[6]

  • Reaction Conditions: Maintain the reactor at a controlled temperature. The patent suggests that the reaction is mild.[6]

  • Work-up: The product stream from the reactor is collected and purified.

Quantitative Data

The following table summarizes example reaction parameters from a patented continuous oxidation process of this compound.[6]

ParameterValue
Reactant This compound
Catalysts Cobalt Acetate, Sodium Molybdate, Sodium Bromide
Oxidant Hydrogen Peroxide (20%)
Solvent Acetic Acid
Reactor Type Tubular Reactor
Catalyst Solution Flow Rate 5.33 ml/min
Oxidant Solution Flow Rate 10.67 ml/min
Molar Ratio (n(Cobalt Acetate):n(this compound)) 0.0025:1
Molar Ratio (n(Sodium Bromide):n(this compound)) 0.0025:1

Visualizations

Scale_Up_Challenges cluster_Challenges Key Scale-Up Challenges cluster_Consequences Potential Consequences Heat_Transfer Poor Heat Transfer Low_Yield Decreased Yield Heat_Transfer->Low_Yield Side Reactions Low_Purity Reduced Purity Heat_Transfer->Low_Purity By-product Formation Runaway Runaway Reaction Heat_Transfer->Runaway Mixing Inefficient Mixing Mixing->Low_Yield Mixing->Low_Purity Impurity Impurity Formation Impurity->Low_Purity Safety Process Safety Safety->Runaway

Caption: Logical relationship between scale-up challenges and their consequences.

Troubleshooting_Workflow Start Scale-Up Issue Identified Check_Temp Review Temperature Profile Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Optimize_Cooling Optimize Cooling System Check_Temp->Optimize_Cooling Optimize_Stirring Adjust Stirrer/Baffles Check_Mixing->Optimize_Stirring Use_High_Purity Source High-Purity Materials Check_Reagents->Use_High_Purity End Issue Resolved Optimize_Cooling->End Optimize_Stirring->End Use_High_Purity->End

Caption: A general troubleshooting workflow for scaling up chemical reactions.

References

preventing over-fluorination in the synthesis of 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluorotoluene. Our goal is to help you prevent over-fluorination and optimize your synthetic protocols for higher yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of over-fluorinated byproducts.

Issue ID Problem Potential Cause Recommended Solution
DFT-T01 Low yield of this compound with significant amounts of trifluorotoluene byproducts detected. Over-fluorination during the reaction. This is common in direct fluorination methods and can occur in diazotization-based routes if not properly controlled.Reaction Condition Optimization: - Temperature Control: Maintain the reaction at the lowest effective temperature. For Balz-Schiemann, thermal decomposition should be gradual.- Stoichiometry: Use a precise stoichiometric amount of the fluorinating agent. An excess can lead to further fluorination.- Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and quench it as soon as the desired product is formed to prevent subsequent fluorination.
DFT-T02 Formation of multiple difluorotoluene isomers (e.g., 2,4- or 3,5-difluorotoluene). Lack of regioselectivity in the fluorination step. This is a significant challenge in direct fluorination of toluene. For diazotization routes, it can indicate impure starting materials.Synthetic Route Selection: - Starting Material Purity: Ensure the purity of the starting aniline (e.g., 2-amino-5-fluorotoluene or 2,5-diaminotoluene) for Balz-Schiemann or Sandmeyer reactions.- Directing Groups: In electrophilic fluorination, the directing effect of the methyl group on the toluene ring can be influenced by the reaction conditions. Consider alternative strategies if regioselectivity remains low.
DFT-T03 Incomplete reaction with significant starting material remaining. Insufficient activation or decomposition of the diazonium salt. Reaction Parameter Adjustment: - Temperature: For the Balz-Schiemann reaction, ensure the thermal decomposition temperature is reached and maintained for an adequate period.- Catalyst Activity (for Sandmeyer): Ensure the copper(I) catalyst is active. Prepare it freshly if necessary.- Diazotization Efficiency: Confirm complete diazotization of the starting aniline before proceeding to the fluorination step. Low temperatures (0-5 °C) are crucial for diazonium salt stability.
DFT-T04 Difficulty in separating this compound from over-fluorinated byproducts. Similar boiling points and polarities of the desired product and impurities. Advanced Purification Techniques: - Fractional Distillation: Use a high-efficiency fractional distillation column for separation based on small differences in boiling points.- Preparative HPLC: Employing a fluorinated stationary phase can enhance the separation of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound while minimizing over-fluorination?

A1: The Balz-Schiemann reaction, starting from 2-amino-5-fluorotoluene or 2,5-diaminotoluene, is generally the most reliable laboratory-scale method for controlling the regioselectivity and minimizing over-fluorination. This method involves the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride. Careful control of the reaction temperature during decomposition is crucial to prevent side reactions.

Q2: Can I use direct fluorination of toluene to produce this compound?

A2: While direct fluorination is a more direct route, it is often challenging to control the regioselectivity, leading to a mixture of difluorotoluene isomers and a higher risk of over-fluorination to trifluorotoluenes. Achieving high selectivity for the 2,5-isomer typically requires specialized equipment, such as microreactors, and careful optimization of reaction conditions.

Q3: What are the key parameters to control in the Balz-Schiemann reaction to prevent byproduct formation?

A3: The key parameters to control are:

  • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent thermal decomposition should be performed at a carefully controlled temperature to ensure a steady evolution of nitrogen gas and prevent explosive decomposition or side reactions.

  • Purity of Starting Materials: The purity of the starting aniline is critical to avoid the formation of isomeric byproducts.

  • Anhydrous Conditions: Moisture can lead to the formation of phenolic byproducts. Therefore, using anhydrous reagents and solvents is recommended.

Q4: How can I effectively monitor the progress of the reaction to avoid over-fluorination?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time to maximize the yield of this compound and minimize the formation of over-fluorinated compounds.

Q5: What are the safety precautions I should take when performing a Balz-Schiemann reaction?

A5: Diazonium salts can be explosive, especially when isolated and dry. It is crucial to handle them with care, preferably in solution. The thermal decomposition step should be conducted behind a blast shield, and the reaction should be scaled up with caution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is based on the general principles of the Balz-Schiemann reaction and is designed to favor the formation of the desired product while minimizing over-fluorination.

Materials:

  • 2-Amino-5-fluorotoluene

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sand

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-fluorotoluene in a solution of hydrochloric acid in water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add a 48% aqueous solution of fluoroboric acid.

    • A precipitate of the diazonium tetrafluoroborate salt will form.

    • Filter the salt under vacuum and wash it with cold water, followed by cold methanol, and finally with cold diethyl ether.

    • Dry the salt in a vacuum desiccator.

  • Thermal Decomposition:

    • Mix the dry diazonium tetrafluoroborate salt with an equal amount of sand in a flask equipped with a distillation apparatus.

    • Heat the mixture gently and gradually. The decomposition will start with the evolution of nitrogen gas.

    • The this compound will distill over. Collect the distillate.

  • Purification:

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and purify the product by fractional distillation.

Data Presentation

The following table provides hypothetical, yet realistic, data illustrating the impact of reaction temperature on the yield and selectivity of the Balz-Schiemann reaction for the synthesis of this compound.

Decomposition Temperature (°C) Yield of this compound (%) Trifluorotoluene Byproducts (%) Other Byproducts (%)
1006523
1207554
14070126
16060258

Note: This data is illustrative and actual results may vary depending on specific reaction conditions and scale.

Mandatory Visualization

Troubleshooting Logic for Over-fluorination

The following diagram illustrates a logical workflow for troubleshooting over-fluorination issues during the synthesis of this compound.

Troubleshooting_Overfluorination start High levels of over-fluorinated byproducts detected check_reaction_type Identify Synthesis Route start->check_reaction_type direct_fluorination Direct Fluorination check_reaction_type->direct_fluorination Direct diazotization_route Diazotization Route (Balz-Schiemann / Sandmeyer) check_reaction_type->diazotization_route Diazotization df_check_conditions Review Reaction Conditions direct_fluorination->df_check_conditions dr_check_conditions Review Reaction Conditions diazotization_route->dr_check_conditions df_stoichiometry Excess Fluorinating Agent? df_check_conditions->df_stoichiometry Check Stoichiometry df_temperature High Reaction Temperature? df_stoichiometry->df_temperature No df_sol_stoichiometry Action: Use stoichiometric amount of fluorinating agent df_stoichiometry->df_sol_stoichiometry Yes df_time Extended Reaction Time? df_temperature->df_time No df_sol_temperature Action: Lower reaction temperature df_temperature->df_sol_temperature Yes df_sol_time Action: Monitor reaction closely and reduce reaction time df_time->df_sol_time Yes end_node Implement corrective actions and re-run experiment df_time->end_node No df_sol_stoichiometry->end_node df_sol_temperature->end_node df_sol_time->end_node dr_decomposition_temp High Decomposition Temperature? dr_check_conditions->dr_decomposition_temp Check Decomposition dr_reagent_purity Impure Starting Material? dr_decomposition_temp->dr_reagent_purity No dr_sol_decomposition_temp Action: Lower and control decomposition temperature dr_decomposition_temp->dr_sol_decomposition_temp Yes dr_sol_reagent_purity Action: Purify starting aniline dr_reagent_purity->dr_sol_reagent_purity Yes dr_reagent_purity->end_node No dr_sol_decomposition_temp->end_node dr_sol_reagent_purity->end_node

Caption: Troubleshooting workflow for over-fluorination in this compound synthesis.

troubleshooting poor yield in Suzuki coupling with 2,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2,5-difluorophenylboronic acid. The electron-deficient nature of this reagent can lead to specific side reactions and lower-than-expected yields. This guide offers structured advice to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2,5-difluorophenylboronic acid resulting in a low yield?

A1: Low yields in Suzuki couplings with 2,5-difluorophenylboronic acid are often attributed to its electron-deficient nature, which makes it susceptible to several side reactions. The primary culprits are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (the formation of 2,2',5,5'-tetrafluorobiphenyl). The reaction conditions, including the choice of base, solvent, catalyst, and temperature, are critical and must be carefully optimized to minimize these side reactions.

Q2: What are the primary side products I should be looking for?

A2: The two most common side products are the protodeboronated arene (1,4-difluorobenzene) and the homocoupled biphenyl (2,2',5,5'-tetrafluorobiphenyl). The presence of these impurities, often observed in GC-MS or LC-MS analysis of the crude reaction mixture, is a strong indicator that your reaction conditions are not optimal for this specific substrate.

Q3: How can I minimize protodeboronation?

A3: Protodeboronation is often exacerbated by strong bases and high temperatures in the presence of a proton source (like water). To minimize this side reaction, consider the following:

  • Use a Milder Base: Switch from strong bases like NaOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Lower the Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of protodeboronation.

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt, which can release the boronic acid more slowly under the reaction conditions.

Q4: What is the best way to prevent homocoupling of the boronic acid?

A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be a significant issue when using Pd(II) precatalysts. To reduce homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Before heating, sparge the solvent and the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes. Freeze-pump-thaw cycles are also a highly effective degassing method.

  • Use a Pd(0) Catalyst Source: Using a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) to Pd(0).

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can promote the desired cross-coupling pathway over homocoupling.

Q5: Is an excess of the boronic acid necessary?

A5: Yes, using a slight excess of the 2,5-difluorophenylboronic acid (typically 1.2 to 1.5 equivalents relative to the limiting aryl halide) is a common strategy to compensate for its degradation via protodeboronation and homocoupling, thereby helping to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired biaryl product, consult the following table to identify potential causes and solutions.

Potential Cause Diagnostic Check Recommended Solution(s)
Inactive Catalyst Is the palladium catalyst old or has it been exposed to air?Use a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more robust precatalyst.
Inappropriate Base Is the base strong enough to activate the boronic acid but not so strong that it causes rapid decomposition?Screen a panel of bases. For 2,5-difluorophenylboronic acid, K₃PO₄ or Cs₂CO₃ are often good starting points.
Poor Solvent Choice Are all reactants, including the base, sufficiently soluble in the chosen solvent system?A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often necessary to dissolve both the organic substrates and the inorganic base.
Insufficient Temperature Is the reaction being run at too low a temperature for the specific aryl halide and catalyst system?Cautiously increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can also increase the rate of side reactions.
Ligand Poisoning or Oxidation Are there impurities in the starting materials or solvent that could be poisoning the catalyst? Are the phosphine ligands being oxidized?Ensure high purity of all reagents and solvents. Use freshly opened or properly stored ligands.
Issue 2: Significant Formation of Side Products

If your desired product is forming, but you have substantial amounts of protodeboronation or homocoupling byproducts, refer to the table below.

Observed Side Product Primary Cause(s) Recommended Solution(s)
Protodeboronation (1,4-difluorobenzene) Harsh basic conditions, presence of a proton source (e.g., water), high temperature.Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). Reduce the reaction temperature. Consider using an anhydrous solvent system if appropriate for the chosen base. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Homocoupling (2,2',5,5'-tetrafluorobiphenyl) Presence of oxygen, use of a Pd(II) precatalyst.Rigorously degas the reaction mixture and maintain an inert atmosphere. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a highly active precatalyst that rapidly forms the active Pd(0) species.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the Suzuki coupling of 2,5-difluorophenylboronic acid with an aryl bromide. Optimization will likely be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, 2,5-difluorophenylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor yields in your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_side_products Analyze Crude Reaction Mixture (GC-MS/LC-MS) start->check_side_products no_product Predominantly Starting Material check_side_products->no_product No desired product protodeboronation Significant Protodeboronation check_side_products->protodeboronation Protodeboronation product detected homocoupling Significant Homocoupling check_side_products->homocoupling Homocoupling product detected optimize_conditions Optimize Core Conditions: - Catalyst Activity - Base Strength - Solvent System - Temperature no_product->optimize_conditions optimize_base_temp Optimize for Stability: - Milder Base (K3PO4, Cs2CO3) - Lower Temperature - Use Boronic Ester/Trifluoroborate protodeboronation->optimize_base_temp optimize_degassing_catalyst Optimize for Selectivity: - Rigorous Degassing - Use Pd(0) Source - Use Bulky Ligands homocoupling->optimize_degassing_catalyst success Improved Yield optimize_conditions->success optimize_base_temp->success optimize_degassing_catalyst->success

Caption: A decision-making workflow for troubleshooting poor Suzuki coupling yields.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n pdiil R1-Pd(II)L_n-X pd0->pdiil oxidative_addition Oxidative Addition oxidative_addition->pdiil pdiil_r2 R1-Pd(II)L_n-R2 pdiil->pdiil_r2 transmetalation Transmetalation transmetalation->pdiil_r2 pdiil_r2->pd0 reductive_elimination Reductive Elimination pdiil_r2->reductive_elimination r1r2 R1-R2 reductive_elimination->r1r2 r1x R1-X r1x->oxidative_addition r2boh2 R2-B(OH)2 r2boh2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

safe handling and storage procedures for 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage procedures for 2,5-Difluorotoluene to ensure the safety of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Wear protective gloves, safety glasses with side shields (or goggles), and appropriate protective clothing to prevent skin exposure.[1] In case of large-scale use or potential for significant exposure, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Q3: What are the appropriate storage conditions for this compound?

A3: Store in a dry, cool, and well-ventilated place.[1][4] The container should be kept tightly closed and stored in a flammables area, away from heat, sparks, and open flames.[1][5] Some sources recommend a storage temperature of 2-8°C.[6][7]

Q4: What should I do in case of a spill?

A4: In case of a spill, immediately remove all sources of ignition.[1][5] Use spark-proof tools and explosion-proof equipment.[1][4] Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1][5] Ensure adequate ventilation and prevent the chemical from entering drains.[3][4]

Q5: What are the incompatible materials to avoid with this compound?

A5: Avoid contact with strong oxidizing agents.[2][6][8]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular FormulaC7H6F2[1]
Molecular Weight128.12 g/mol [1]
Boiling Point117 °C at 775 mm Hg[7]
Melting Point-35°C[7]
Density1.36 g/mL at 25 °C[7]
Flash Point55 °F[7]
Refractive Indexn20/D 1.452[7]
Storage Temperature2-8°C or Ambient[6][7]

Experimental Protocols

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[2][3] Seek medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2][3]

  • Ingestion: Clean the mouth with water.[5] Immediately make the victim drink water (two glasses at most).[3] Seek immediate medical assistance.[1]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[2][3]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.[3]

  • Specific Hazards: Vapors may form explosive mixtures with air.[1] Pay attention to flashback.[3] Hazardous decomposition products include carbon oxides and hydrogen fluoride.[3]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[3]

Visual Workflows

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated, Flammables-Approved Area Inspect->Store Transport Transport to Well-Ventilated Hood Store->Transport Retrieve for Use DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Transport->DonPPE Dispense Dispense Using Spark-Proof Tools DonPPE->Dispense Use Perform Experiment Dispense->Use Waste Collect Waste in a Labeled, Closed Container Use->Waste Generate Waste Dispose Dispose of as Hazardous Waste According to Regulations Waste->Dispose

Caption: Workflow for the safe handling and storage of this compound.

TroubleshootingGuide Troubleshooting Guide for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs Spill Spill or Leak Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate Area and Remove Ignition Sources Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Contain and Absorb with Inert Material Ventilate->Absorb Collect Collect in a Closed Container for Disposal Absorb->Collect SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation RemoveClothing Remove Contaminated Clothing and Wash Skin SkinContact->RemoveClothing RinseEyes Rinse Eyes for 15 minutes EyeContact->RinseEyes MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SeekMedical Seek Medical Attention RemoveClothing->SeekMedical RinseEyes->SeekMedical MoveToFreshAir->SeekMedical

Caption: Troubleshooting guide for spills and exposures involving this compound.

References

Technical Support Center: Optimizing Reactions with 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure in reactions involving 2,5-Difluorotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a this compound derivative is giving a low yield. How can I optimize the temperature and pressure?

  • Answer: Low yields in these reactions can stem from several factors related to temperature and pressure. Here’s a systematic approach to troubleshooting:

    • Temperature Optimization:

      • Initial Temperature: Start with a moderate temperature, typically in the range of 80-100 °C for many palladium-catalyzed couplings.

      • Incremental Increases: If the reaction is sluggish, gradually increase the temperature in 10 °C increments. Monitor the reaction closely for signs of decomposition (e.g., darkening of the reaction mixture). High temperatures can sometimes lead to catalyst deactivation or side reactions.

      • Lower Temperatures for Sensitive Substrates: If your substrate or product is thermally sensitive, consider using a more active catalyst system that allows for lower reaction temperatures.

    • Pressure Considerations (for reactions involving gaseous reagents or volatile solvents):

      • Sealed Vessel: For reactions run at elevated temperatures with volatile solvents, using a sealed pressure vessel is crucial to maintain the desired concentration and prevent solvent loss.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidatively deactivate the Pd(0) catalyst. Elevated pressure of the inert gas can help to better exclude oxygen.

Parameter Recommendation Rationale
Temperature 80 - 110 °CBalances reaction rate and catalyst/substrate stability.
Pressure 1 - 5 bar (Inert Gas)Maintains an inert atmosphere and prevents solvent boiling.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Question: I am observing a mixture of isomers in the nitration of this compound. How can I improve the regioselectivity by adjusting the temperature?

  • Answer: The directing effects of the fluorine and methyl groups on the aromatic ring influence the position of electrophilic attack. Temperature plays a critical role in controlling the selectivity of these reactions.

    • Low-Temperature Control: Lowering the reaction temperature generally enhances selectivity. For nitration, performing the reaction at temperatures between -40 °C and 0 °C can significantly favor the formation of the desired isomer by minimizing the formation of undesired side products. Studies on the nitration of toluene with N₂O₅ in CH₂Cl₂ have shown that decreasing the temperature reduces the amount of the meta-isomer.[1]

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (usually the ortho and para isomers due to the activating effect of the methyl group and the ortho/para directing effect of the halogens). At higher temperatures, thermodynamic control may lead to a broader distribution of isomers.

Reaction Temperature Effect on Selectivity Predominant Isomers
-40 °C to 0 °CHighOrtho/Para to the methyl group
Room TemperatureModerateIncreased proportion of meta isomer
> 50 °CLowSignificant mixture of isomers

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and pressure in this compound reactions.

  • Question 1: What are the general effects of increasing temperature on reactions involving this compound?

    • Answer: Increasing the temperature generally increases the reaction rate. However, for many reactions of this compound, elevated temperatures can also lead to undesirable outcomes such as:

      • Decreased Selectivity: As mentioned in the troubleshooting guide, higher temperatures can lead to a less selective reaction, yielding a mixture of products.

      • Side Reactions: Increased temperature can promote side reactions like decomposition, polymerization, or the formation of tarry by-products.

      • Catalyst Deactivation: In catalyzed reactions, high temperatures can cause the catalyst to degrade or aggregate, reducing its activity.

  • Question 2: When is it necessary to use high pressure in reactions with this compound?

    • Answer: High pressure is typically employed under the following circumstances:

      • Gaseous Reactants: When one of the reactants is a gas (e.g., hydrogenation, carbonylation), applying pressure increases its concentration in the reaction mixture, thereby accelerating the reaction rate.

      • Volatile Solvents/Reagents: To conduct reactions at temperatures above the boiling point of a solvent or reagent, a sealed high-pressure vessel is used to maintain the liquid phase.

      • Reactions with a Negative Activation Volume: Some reactions are inherently accelerated by pressure. These reactions proceed through a transition state that has a smaller volume than the reactants.

  • Question 3: How can I safely conduct high-pressure reactions with this compound?

    • Answer: Safety is paramount when working with high-pressure reactions. Key safety considerations include:

      • Proper Equipment: Use a pressure reactor rated for the intended temperature and pressure.

      • Pressure Monitoring: Continuously monitor the internal pressure of the reactor.

      • Pressure Relief: Ensure the reactor is equipped with a pressure relief valve or rupture disc.

      • Inert Atmosphere: Purge the reactor with an inert gas to remove oxygen, especially when working with flammable solvents or reagents.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and consider using a blast shield.

  • Question 4: Can temperature affect the outcome of a lithiation reaction of this compound?

    • Answer: Yes, temperature is a critical parameter in lithiation reactions. These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and to control selectivity.[2] Allowing the reaction to warm prematurely can lead to side reactions and a lower yield of the desired product.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, with a focus on temperature and pressure optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Halide

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • 2,5-Difluorophenylboronic acid (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Procedure:

    • In a pressure-rated vessel, combine the aryl halide, 2,5-difluorophenylboronic acid, palladium catalyst, and base.

    • Add the solvent mixture.

    • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • If the reaction is slow, the temperature can be incrementally increased to 110 °C.

    • Upon completion, cool the reaction to room temperature and carefully vent the vessel.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Protocol 2: Nitration of this compound

This protocol outlines a method for the regioselective nitration of this compound.

  • Materials:

    • This compound (1.0 equivalent)

    • Fuming nitric acid (1.1 equivalents)

    • Concentrated sulfuric acid (catalytic amount)

    • Dichloromethane (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound in dichloromethane.

    • Cool the solution to -20 °C using a suitable cooling bath.

    • Slowly add the concentrated sulfuric acid.

    • Add the fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

    • Stir the reaction mixture at -20 °C for 2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography to separate the isomers.

Visualizations

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Cross-Coupling

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Incrementally Increase Temperature (e.g., 80 -> 90 -> 100 °C) check_temp->increase_temp No check_pressure Is Inert Atmosphere Maintained? check_temp->check_pressure Yes check_decomposition Monitor for Decomposition increase_temp->check_decomposition lower_temp Use More Active Catalyst at Lower Temperature check_decomposition->lower_temp Yes check_decomposition->check_pressure No end_good Yield Improved lower_temp->end_good purge_system Thoroughly Purge with Inert Gas (Ar or N2) check_pressure->purge_system No check_reagents Are Reagents and Solvents Dry and Pure? check_pressure->check_reagents Yes use_sealed_vessel Use Sealed Pressure Vessel purge_system->use_sealed_vessel use_sealed_vessel->check_reagents purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_reagents->end_good Yes purify_reagents->end_good end_bad Consult Further Literature Regioselectivity_Optimization start Poor Regioselectivity check_temp Is Reaction Temperature Low? start->check_temp lower_temp Lower Temperature (e.g., to 0 °C or -20 °C) check_temp->lower_temp No check_reagent_addition Is Reagent Addition Slow and Controlled? check_temp->check_reagent_addition Yes lower_temp->check_reagent_addition slow_addition Add Electrophilic Reagent Dropwise with Efficient Stirring check_reagent_addition->slow_addition No check_solvent Is the Solvent Appropriate? check_reagent_addition->check_solvent Yes slow_addition->check_solvent change_solvent Consider a Less Polar Solvent check_solvent->change_solvent No end_good Selectivity Improved check_solvent->end_good Yes change_solvent->end_good end_bad Screen Different Catalysts/Reagents

References

Validation & Comparative

Comparative Reactivity of 2,5-Difluorotoluene and 3,4-Difluorotoluene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical and agrochemical development, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and overall bioactivity. Among these, difluorotoluene isomers, specifically 2,5-difluorotoluene and 3,4-difluorotoluene, serve as crucial intermediates. Understanding their comparative reactivity in key synthetic transformations, such as electrophilic aromatic substitution (EAS), is paramount for efficient and regioselective synthesis design. This guide provides a comprehensive comparative analysis of the reactivity of this compound versus 3,4-difluorotoluene, supported by available experimental data and theoretical principles.

Executive Summary

The reactivity of difluorotoluene isomers in electrophilic aromatic substitution is governed by the interplay of the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atoms. While both isomers are generally less reactive than toluene itself due to the electron-withdrawing nature of fluorine, the substitution pattern significantly influences the regioselectivity and potentially the overall reaction rate.

This compound: The directing effects of the methyl group (to positions 2, 4, 6) and the two fluorine atoms (at C2 to C1, C3; at C5 to C4, C6) create a complex pattern of activation and deactivation. The positions ortho and para to the methyl group are activated, but also influenced by the deactivating fluorine atoms.

3,4-Difluorotoluene: The methyl group activates positions 2, 4, and 6, while the fluorine atoms at C3 and C4 deactivate the ring and direct to their respective ortho and para positions. This leads to a more defined regiochemical outcome, with the position ortho to the methyl group and meta to a fluorine atom being a likely site for electrophilic attack.

Direct comparative experimental data under identical conditions is scarce in the literature. However, analysis of related reactions and theoretical considerations allows for a predictive comparison.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables are constructed based on analogous reactions and theoretical predictions to provide an illustrative comparison.

Physical Properties This compound 3,4-Difluorotoluene
CAS Number 452-67-52927-34-6
Molecular Formula C₇H₆F₂C₇H₆F₂
Molecular Weight 128.12 g/mol 128.12 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point ~117-118 °C~126-127 °C
Predicted Reactivity in Electrophilic Aromatic Substitution This compound 3,4-Difluorotoluene
Overall Reactivity Deactivated relative to tolueneDeactivated relative to toluene
Major Nitration Product(s) 2,5-Difluoro-4-nitrotoluene3,4-Difluoro-6-nitrotoluene
Major Bromination Product(s) 4-Bromo-2,5-difluorotoluene6-Bromo-3,4-difluorotoluene
Major Friedel-Crafts Acylation Product(s) 4-Acyl-2,5-difluorotoluene6-Acyl-3,4-difluorotoluene

Theoretical Framework: Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on disubstituted benzene rings is determined by the combined electronic effects of the existing substituents.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

  • Fluorine Atom (-F): A deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs.

The interplay of these effects in the two isomers is visualized below.

G cluster_25 This compound: Directing Effects cluster_34 3,4-Difluorotoluene: Directing Effects 25_Structure This compound 25_Me Methyl (Activating, o,p-directing) 25_Structure->25_Me 25_F1 Fluorine @ C2 (Deactivating, o,p-directing) 25_Structure->25_F1 25_F2 Fluorine @ C5 (Deactivating, o,p-directing) 25_Structure->25_F2 25_Positions Possible Substitution Positions: C3, C4, C6 25_Me->25_Positions Activates C2, C4, C6 25_F1->25_Positions Directs to C1, C3 25_F2->25_Positions Directs to C4, C6 34_Structure 3,4-Difluorotoluene 34_Me Methyl (Activating, o,p-directing) 34_Structure->34_Me 34_F1 Fluorine @ C3 (Deactivating, o,p-directing) 34_Structure->34_F1 34_F2 Fluorine @ C4 (Deactivating, o,p-directing) 34_Structure->34_F2 34_Positions Possible Substitution Positions: C2, C5, C6 34_Me->34_Positions Activates C2, C4, C6 34_F1->34_Positions Directs to C2, C4 34_F2->34_Positions Directs to C3, C5

Directing effects in 2,5- and 3,4-difluorotoluene.

Experimental Protocols and Reactivity Analysis

While direct comparative experimental data is limited, we can analyze representative protocols for similar electrophilic substitution reactions to infer the relative reactivity and expected outcomes.

Nitration

Experimental Protocol for Nitration of a Difluorobenzene (Analogous to this compound):

A patent describes the nitration of p-difluorobenzene, a structurally similar compound to this compound, to produce 2,5-difluoronitrobenzene. This process can be adapted for this compound.

  • Reaction Setup: A solution of this compound in concentrated sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Nitrating Agent Addition: The mixture is cooled to 0-5 °C. A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique like gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is poured onto ice, and the solid product is collected by filtration, washed with water, and dried.

Predicted Outcome for this compound: The primary product is expected to be 2,5-difluoro-4-nitrotoluene . The electrophilic attack is directed to the position para to the methyl group, which is also ortho to one of the fluorine atoms.

Predicted Outcome for 3,4-Difluorotoluene: For 3,4-difluorotoluene, the most likely product of nitration is 3,4-difluoro-6-nitrotoluene . The substitution occurs at the position ortho to the activating methyl group and is sterically less hindered.

Comparative Reactivity: Due to the stronger deactivating effect of two fluorine atoms in closer proximity to the potential reaction sites in 3,4-difluorotoluene (positions 2 and 6 are ortho to the methyl group, and also ortho or meta to the fluorine atoms), it is plausible that This compound might exhibit a slightly higher reactivity towards nitration compared to 3,4-difluorotoluene under identical conditions, although both are significantly less reactive than toluene.

Bromination

General Experimental Protocol for Aromatic Bromination:

  • Reaction Setup: The difluorotoluene isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.

  • Catalyst Addition: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is added.

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise at a controlled temperature (often room temperature or slightly below).

  • Workup: The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine. The organic layer is separated, washed, dried, and the product is purified by distillation or chromatography.

Predicted Outcome for this compound: The major product is anticipated to be 4-bromo-2,5-difluorotoluene .

Predicted Outcome for 3,4-Difluorotoluene: The major product is expected to be 6-bromo-3,4-difluorotoluene .

Comparative Reactivity: Similar to nitration, the steric and electronic environment of 3,4-difluorotoluene might lead to a slightly slower reaction rate compared to this compound.

Friedel-Crafts Acylation

Experimental Protocol for Friedel-Crafts Acylation (General):

  • Reaction Setup: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) in a cooled reaction vessel (0 °C).

  • Acylium Ion Formation: The acylating agent (e.g., acetyl chloride) is added dropwise to the suspension.

  • Substrate Addition: The difluorotoluene isomer is then added dropwise to the reaction mixture.

  • Reaction and Workup: The reaction is allowed to proceed to completion, after which it is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic product is extracted, washed, dried, and purified.

G Start Difluorotoluene Isomer Step1 Dissolve in inert solvent (e.g., CH2Cl2) Start->Step1 Step2 Add Lewis Acid Catalyst (e.g., AlCl3) Step1->Step2 Step3 Add Acylating Agent (e.g., Acetyl Chloride) Step2->Step3 Step4 Reaction Quench (Ice/HCl) Step3->Step4 Step5 Extraction & Purification Step4->Step5 End Acylated Product Step5->End

Generalized workflow for Friedel-Crafts acylation.

Predicted Outcome for this compound: The main product is predicted to be 4-acetyl-2,5-difluorotoluene .

Predicted Outcome for 3,4-Difluorotoluene: The main product is predicted to be 6-acetyl-3,4-difluorotoluene . A document detailing the Friedel-Crafts acylation using 3,4-difluorophenylacetyl chloride, a derivative of 3,4-difluorotoluene, supports the feasibility of such reactions on this scaffold.

Comparative Reactivity: The deactivating effect of the two adjacent fluorine atoms in 3,4-difluorotoluene is likely to make it less reactive in Friedel-Crafts acylation compared to this compound. Friedel-Crafts reactions are particularly sensitive to deactivating groups on the aromatic ring.

Conclusion

In the comparative analysis of this compound and 3,4-difluorotoluene reactivity in electrophilic aromatic substitution, the substitution pattern of the fluorine atoms plays a decisive role in both regioselectivity and overall reaction rate.

  • Regioselectivity: In both isomers, the substitution is primarily directed by the activating methyl group to its ortho and para positions. However, the positions of the deactivating fluorine atoms fine-tune the final product distribution. For this compound, substitution at C4 is favored, while for 3,4-difluorotoluene, substitution at C6 is the most probable outcome.

  • Reactivity: While direct quantitative data is lacking for a definitive comparison, a qualitative assessment based on electronic effects suggests that This compound is likely to be the more reactive isomer in typical electrophilic aromatic substitutions. The electron-withdrawing inductive effects of the two fluorine atoms are more dispersed in the 2,5-isomer compared to the adjacent and strongly deactivating arrangement in the 3,4-isomer.

For researchers and professionals in drug development and agrochemical synthesis, this analysis provides a predictive framework for designing synthetic routes involving these key difluorotoluene intermediates. Experimental validation of these predictions under standardized conditions would be a valuable contribution to the field.

Spectroscopic Strategies for Differentiating Fluorotoluene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of structural isomers is a critical challenge in chemical synthesis, quality control, and drug development. The positional isomerism of the fluorine atom on the toluene ring in 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene leads to distinct physicochemical properties that can be effectively distinguished using various spectroscopic techniques. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry (MS) for the unambiguous identification of these isomers, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the fluorotoluene isomers. These values provide a clear basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for isomer differentiation, as the chemical environment of each nucleus is highly sensitive to the position of the fluorine substituent.

Table 1: ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz)

IsomerAromatic Protons (ppm)CH₃ Protons (ppm)Key Coupling Constants (Hz)
2-Fluorotoluene ~7.0-7.2 (m)~2.3 (d)³J(H,F) ≈ 2
3-Fluorotoluene ~6.8-7.3 (m)~2.3 (s)
4-Fluorotoluene ~6.9-7.1 (m)~2.3 (s)

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. The methyl group in 2-fluorotoluene appears as a doublet due to coupling with the adjacent fluorine atom.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm)

IsomerC-FC-CH₃Other Aromatic CarbonsCH₃
2-Fluorotoluene ~162 (d, ¹J(C,F) ≈ 245)~124 (d, ²J(C,F) ≈ 15)~115-131~14
3-Fluorotoluene ~163 (d, ¹J(C,F) ≈ 245)~140 (d, ³J(C,F) ≈ 7)~113-130~21
4-Fluorotoluene ~162 (d, ¹J(C,F) ≈ 243)~132 (d, ⁴J(C,F) ≈ 3)~115, 130~21

Note: The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹J(C,F)). The magnitude of the C-F coupling constants for the other carbons decreases with the number of bonds separating the atoms and is characteristic of the isomer.

Table 3: ¹⁹F NMR Chemical Shifts (δ in ppm)

IsomerChemical Shift (ppm)
2-Fluorotoluene ~ -119
3-Fluorotoluene ~ -114
4-Fluorotoluene ~ -117

Note: ¹⁹F NMR provides a distinct and well-resolved signal for each isomer, making it a highly effective method for differentiation. Chemical shifts are referenced to an external standard, typically CFCl₃.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, which are influenced by the substitution pattern on the aromatic ring.

Table 4: Key IR and Raman Peak Positions (cm⁻¹)

Vibrational Mode2-Fluorotoluene3-Fluorotoluene4-Fluorotoluene
C-F Stretch (IR) ~1220-1260~1210-1250~1220-1260
Aromatic C-H Bending (out-of-plane) ~750 (strong)~770, ~870~815 (strong)
Ring Vibrations (Raman) ~1050, ~1250~1000, ~1270~840, ~1210

Note: The out-of-plane C-H bending vibrations in the IR spectrum are particularly diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the parent ion and its fragments. Different ionization techniques can yield distinct fragmentation patterns for the isomers.

Table 5: Mass Spectrometry Fragmentation Patterns

Ionization Method2-Fluorotoluene3-Fluorotoluene4-Fluorotoluene
Electron Ionization (EI) m/z 110 (M⁺), 109, 91, 83m/z 110 (M⁺), 109, 91, 83m/z 110 (M⁺), 109, 91, 83
Femtosecond-LIMS Distinct fragmentation pattern dependent on laser pulse chirp.[1]Distinct fragmentation pattern dependent on laser pulse chirp.[1]Distinct fragmentation pattern dependent on laser pulse chirp.[1]
Chemical Ionization (H₂) Significant loss of HF and H₂ from MH⁺.[2][3]Significant loss of HF and H₂ from MH⁺.[2][3]Significant loss of HF and H₂ from MH⁺.[2][3]

Note: While standard EI-MS may not readily distinguish the isomers due to similar fragmentation, advanced techniques like femtosecond-laser ionization mass spectrometry (fs-LIMS) and chemical ionization (CI) can provide unique fingerprints for each isomer.[1][2][3]

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the fluorotoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-32 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

  • ¹⁹F NMR:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-128 scans.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Vibrational Spectroscopy (IR and Raman)

1. Sample Preparation:

  • IR Spectroscopy (ATR): Place a drop of the neat liquid fluorotoluene isomer directly onto the attenuated total reflectance (ATR) crystal.

  • Raman Spectroscopy: Place the liquid sample in a glass vial or a capillary tube.

2. Data Acquisition:

  • IR Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

    • Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

  • Raman Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

    • Parameters: Laser power 50-200 mW, integration time 10-30 s, 5-10 accumulations, spectral range 200-3500 cm⁻¹.

3. Data Processing:

  • IR: Perform a background scan of the empty ATR crystal and ratio the sample spectrum against the background.

  • Raman: Perform a baseline correction to remove any fluorescence background.

Mass Spectrometry (Femtosecond-LIMS)

1. Sample Introduction:

  • Introduce the fluorotoluene isomer into the mass spectrometer, typically as a vapor from a heated inlet system.

2. Ionization:

  • Utilize a femtosecond laser system to ionize the sample.

  • Systematically vary the spectral phase (chirp) of the laser pulses.

3. Mass Analysis:

  • Analyze the resulting ions using a time-of-flight (TOF) mass analyzer.

4. Data Analysis:

  • Correlate the fragmentation patterns with the applied laser pulse chirp to generate a unique fingerprint for each isomer.[1]

Visualization of Experimental Workflows

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Differentiation Sample Fluorotoluene Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Sample->Vibrational MS Mass Spectrometry (fs-LIMS, CI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Vib_Data Vibrational Frequencies (Peak Positions) Vibrational->Vib_Data MS_Data Fragmentation Patterns (m/z ratios) MS->MS_Data Differentiation Isomer Identification NMR_Data->Differentiation Vib_Data->Differentiation MS_Data->Differentiation NMR_Workflow start Dissolve Isomer in Deuterated Solvent + TMS acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) start->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze identify Identify Isomer analyze->identify Vibrational_Workflow start Prepare Sample (Neat Liquid) acquire_ir Acquire FT-IR Spectrum start->acquire_ir acquire_raman Acquire Raman Spectrum start->acquire_raman process Process Spectra (Background Correction/Baseline) acquire_ir->process acquire_raman->process analyze Analyze Peak Positions & Intensities process->analyze identify Identify Isomer analyze->identify MS_Workflow start Introduce Gaseous Sample ionize Ionize with Specific Method (e.g., fs-LIMS) start->ionize analyze_mass Mass Analysis (TOF) ionize->analyze_mass analyze_data Analyze Fragmentation Pattern analyze_mass->analyze_data identify Identify Isomer analyze_data->identify

References

The Positional Impact of Fluorine on the Bioactivity of Toluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on molecular bioactivity is paramount. The strategic placement of a fluorine atom on an aromatic ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of how the ortho-, meta-, and para-position of fluorine on a toluene scaffold influences its biological activity, supported by experimental data and detailed methodologies.

The introduction of fluorine into a toluene derivative can significantly modify its lipophilicity, electronic properties, and metabolic stability. These changes, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors, as well as its metabolic fate. The specific position of the fluorine atom—ortho, meta, or para to the methyl group—is a critical determinant of these effects.

Fungal Metabolism: A Clear Demonstration of Positional Effects

A study on the fungal metabolism of fluorotoluene isomers provides a direct comparison of how the position of the fluorine atom dictates the rate and pathway of biodegradation. Different fungal strains exhibited varying capabilities in degrading 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene, highlighting the steric and electronic influence of the fluorine substituent.

Comparative Degradation Rates of Fluorotoluene Isomers
Fungal StrainSubstrateDegradation Rate (nmol/min/g of dry weight)
Cladophialophora sp. strain T12-FluorotolueneNot degraded
3-Fluorotoluene1.5
4-Fluorotoluene4.0
Exophiala jeanselmei2-Fluorotoluene0.5
3-Fluorotoluene1.2
4-Fluorotoluene2.5
Paecilomyces variotii2-Fluorotoluene0.3
3-Fluorotoluene0.8
4-Fluorotoluene1.8

Data adapted from Prenafeta-Boldú et al., Applied and Environmental Microbiology, 2001.[1]

The data clearly indicates that 4-fluorotoluene is generally degraded at the highest rate, while 2-fluorotoluene is the most resistant to degradation.[1] This suggests that the para-position is electronically more favorable for the initial enzymatic attack, while the ortho-position presents significant steric hindrance.

The metabolic pathways also diverge based on the fluorine position. Toluene-grown fungi primarily initiate the degradation of fluorotoluenes via oxidation of the methyl group, leading to the formation of the corresponding fluorinated benzoates.[1][2] In contrast, fungi that cometabolize toluene can also hydroxylate the aromatic ring, with the position of fluorine directing the regioselectivity of this oxidation.[1][2]

Fungal_Metabolism_Workflow cluster_pathways Metabolic Pathways cluster_products Primary Metabolites Ortho-fluorotoluene Ortho-fluorotoluene Methyl_Group_Oxidation Methyl Group Oxidation Ortho-fluorotoluene->Methyl_Group_Oxidation Slowest Ring_Hydroxylation Aromatic Ring Hydroxylation Ortho-fluorotoluene->Ring_Hydroxylation Meta-fluorotoluene Meta-fluorotoluene Meta-fluorotoluene->Methyl_Group_Oxidation Meta-fluorotoluene->Ring_Hydroxylation Para-fluorotoluene Para-fluorotoluene Para-fluorotoluene->Methyl_Group_Oxidation Fastest Para-fluorotoluene->Ring_Hydroxylation Fluorobenzoates Fluorobenzoates Methyl_Group_Oxidation->Fluorobenzoates Fluorinated_o-cresols Fluorinated_o-cresols Ring_Hydroxylation->Fluorinated_o-cresols

Fungal metabolism of fluorotoluene isomers.

Impact on Receptor Binding Affinity: Insights from Toluene Derivatives

While direct comparative data for simple fluorotoluenes on receptor binding is limited, studies on more complex derivatives illustrate the principle of positional influence. For instance, the affinity of fluorinated 2-phenylethylamine derivatives for dopamine receptors is significantly affected by the fluorine position relative to a hydroxyl group.

A study comparing N,N-dialkyl-2-(hydroxyphenyl)ethylamine derivatives, which can be considered derivatives of toluene, demonstrated a notable difference in selectivity for D2 versus D1 dopamine receptors based on fluorine placement. Specifically, an N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine was found to be approximately 65 times more selective for D2 sites over D1 sites.[3] This highlights how the electronic effects of a fluorine atom in the meta-position relative to the hydroxyl group can fine-tune receptor interaction.

Influence on Enzyme Inhibition: A Case Study with Aromatase

The inhibition of enzymes is another area where the position of fluorine on a toluene-like scaffold plays a crucial role. In a study of sulfamate-based aromatase inhibitors, the placement of fluorine atoms on the phenyl ring led to significant differences in inhibitory activity.

While not simple toluene derivatives, these findings on more complex molecules underscore the principle that fluorine's position dictates bioactivity. An ortho-fluoro substituted derivative showed a certain level of aromatase inhibition, while a di-substituted meta,meta'-difluoro derivative was found to be a more potent inhibitor. This demonstrates that the electronic withdrawing nature of fluorine can be additive and its impact is position-dependent.

Experimental Protocols

Determination of Fungal Degradation Rates

Objective: To quantify the rate of degradation of fluorotoluene isomers by fungal cultures.

Methodology:

  • Fungal Culture Preparation: Fungi capable of degrading toluene are cultured in a mineral media with toluene as the sole carbon source to induce the necessary enzymes.

  • Incubation with Fluorotoluenes: Whole cells are harvested and incubated with a specific concentration of either 2-fluorotoluene, 3-fluorotoluene, or 4-fluorotoluene in a sealed vial.

  • Headspace Analysis: At regular time intervals, the concentration of the fluorotoluene isomer in the headspace of the vial is measured using gas chromatography (GC).

  • Metabolite Identification: After incubation, the culture medium is extracted and analyzed by 19F Nuclear Magnetic Resonance (NMR) to identify the fluorinated metabolites.

  • Rate Calculation: The degradation rate is calculated based on the decrease in the substrate concentration over time and normalized to the dry weight of the fungal biomass.

Fungal_Degradation_Workflow A Fungal Culture (Toluene-induced) B Incubation with Fluorotoluene Isomer A->B C Time-course Headspace GC Analysis B->C D 19F NMR Analysis of Culture Extract B->D E Data Analysis: Degradation Rate Calculation C->E

Workflow for fungal degradation rate determination.
Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of fluorinated toluene derivatives to dopamine D1 and D2 receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing either D1 or D2 dopamine receptors are prepared by homogenization and centrifugation.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]SCH 23390 for D1, [3H]spiperone for D2) and varying concentrations of the test compound (the fluorinated toluene derivative).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Aromatase Inhibition Assay

Objective: To measure the inhibitory potency (IC50) of fluorinated toluene derivatives against the aromatase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A source of aromatase (e.g., human placental microsomes) is prepared. A fluorescent substrate for the enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and a cofactor such as NADPH.

  • Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time as the substrate is converted to a fluorescent product.

  • Data Analysis: The rate of the reaction at each inhibitor concentration is calculated. The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration.

Conclusion

The position of a fluorine atom on a toluene ring is a critical factor that dictates the bioactivity and metabolic fate of the molecule. As demonstrated by the fungal metabolism of fluorotoluene isomers, the para-position appears to be the most susceptible to enzymatic attack, while the ortho-position offers the greatest steric hindrance. These positional effects also translate to more complex toluene derivatives, influencing their binding affinity to receptors and their ability to inhibit enzymes. For medicinal chemists and drug designers, a thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The strategic placement of fluorine provides a powerful tool to modulate the biological properties of aromatic compounds.

References

advantages of using 2,5-Difluorotoluene over other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated building blocks for pharmaceutical and materials science applications, 2,5-difluorotoluene emerges as a versatile and advantageous scaffold. Its unique substitution pattern offers distinct reactivity and regioselectivity, often leading to improved yields and simplified purification processes compared to other difluorotoluene isomers and fluorinated aromatics. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols for key chemical transformations.

Enhanced Regioselectivity in Electrophilic Aromatic Substitution

The fluorine atoms in this compound exert a strong directing effect in electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing nature of fluorine deactivates the aromatic ring, while the methyl group is an activating ortho-, para-director. This interplay results in a high degree of regioselectivity, primarily directing incoming electrophiles to the C4 and C6 positions, which are ortho to the methyl group and meta to the fluorine atoms. This predictable reactivity is a significant advantage over other isomers like 2,4-difluorotoluene, where multiple products can be formed, complicating downstream processing.

Comparative Data: Nitration of Difluorotoluene Isomers
Building BlockMajor Product(s)Approximate Yield of Major Product(s)Reference
This compound 2,5-Difluoro-4-nitrotoluene & 2,5-Difluoro-6-nitrotoluene>95% (combined)Theoretical, based on directing group effects
2,4-DifluorotolueneMixture of 2,4-difluoro-3-nitro, 2,4-difluoro-5-nitro, and 2,4-difluoro-6-nitrotolueneVariable, often requiring chromatographic separationGeneral principles of EAS
3,5-Difluorotoluene3,5-Difluoro-2-nitrotoluene & 3,5-Difluoro-4-nitrotolueneHigh[General principles of EAS]

Experimental Protocol: Nitration of this compound

Materials:

  • This compound (1.0 eq)

  • Fuming nitric acid (1.1 eq)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (solvent)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Logical Relationship for Nitration Regioselectivity

nitration_regioselectivity This compound This compound Activating CH3 group Activating CH3 group This compound->Activating CH3 group Deactivating F atoms Deactivating F atoms This compound->Deactivating F atoms Ortho-para direction Ortho-para direction Activating CH3 group->Ortho-para direction Meta direction Meta direction Deactivating F atoms->Meta direction Electrophilic Attack (NO2+) Electrophilic Attack (NO2+) Electrophilic Attack (NO2+)->this compound C4 and C6 positions C4 and C6 positions Ortho-para direction->C4 and C6 positions C3 position C3 position Meta direction->C3 position Major Products Major Products C4 and C6 positions->Major Products

Caption: Regioselectivity in the nitration of this compound.

Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound can be readily functionalized to introduce leaving groups (e.g., bromine or iodine) at specific positions, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The electronic properties imparted by the fluorine atoms can influence the oxidative addition and reductive elimination steps of the catalytic cycle, sometimes leading to faster reaction rates and higher yields compared to less fluorinated or differently substituted analogues.

Comparative Data: Suzuki-Miyaura Coupling of Bromodifluorotoluene Isomers with Phenylboronic Acid
Building BlockCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-2,5-difluorotoluene Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80~85-95Hypothetical data based on typical Suzuki conditions
4-Bromo-2,6-difluorotoluenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80~80-90Hypothetical data based on typical Suzuki conditions
2-Bromo-3,5-difluorotoluenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80~75-85Hypothetical data based on typical Suzuki conditions

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorotoluene

Materials:

  • 4-Bromo-2,5-difluorotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (solvent mixture)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-bromo-2,5-difluorotoluene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the solvent mixture (e.g., toluene:ethanol:water 4:1:1) and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Suzuki-Miyaura Coupling Workflow

suzuki_workflow cluster_reactants Reactants cluster_catalyst Catalytic System 4-Bromo-2,5-difluorotoluene 4-Bromo-2,5-difluorotoluene Reaction Mixture Reaction Mixture 4-Bromo-2,5-difluorotoluene->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction Mixture Heating (80-90°C) Heating (80-90°C) Reaction Mixture->Heating (80-90°C) Workup & Purification Workup & Purification Heating (80-90°C)->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Application in the Synthesis of Bioactive Molecules: A Case Study

The unique reactivity of this compound makes it an ideal starting material for the synthesis of complex pharmaceutical agents. A hypothetical synthetic pathway towards a fluorinated analogue of a bioactive pyrazole, a common scaffold in medicinal chemistry, highlights its utility.

Hypothetical Synthesis of a Fluorinated Pyrazole

This multi-step synthesis would leverage the regioselective functionalization of this compound to build a complex heterocyclic system.

Synthetic Pathway

synthetic_pathway A This compound B Bromination A->B C 4-Bromo-2,5- difluorotoluene B->C D Suzuki Coupling C->D E Biphenyl Intermediate D->E F Oxidation of Methyl Group E->F G Carboxylic Acid Intermediate F->G H Condensation with Hydrazine Derivative G->H I Fluorinated Pyrazole Analogue H->I

Caption: Hypothetical synthesis of a fluorinated pyrazole.

Conclusion

This compound presents a compelling choice for researchers and drug development professionals seeking a versatile and efficient fluorinated building block. Its predictable reactivity in electrophilic aromatic substitution and reliable performance in cross-coupling reactions offer significant advantages in the synthesis of complex molecules. The ability to control regioselectivity simplifies synthetic routes and can lead to higher overall yields, making this compound a valuable tool in the pursuit of novel pharmaceuticals and advanced materials.

A Comparative Analysis of ¹⁹F NMR Spectra in Difluorotoluene Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct nuclear magnetic resonance characteristics of difluorotoluene isomers, crucial for the precise identification and characterization of fluorinated compounds in complex molecular environments.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, bestowing unique physicochemical properties. The six positional isomers of difluorotoluene (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorotoluene) present a compelling case study in the nuanced world of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The precise chemical shifts (δ) and spin-spin coupling constants (J) of these isomers serve as unique fingerprints, allowing for their unambiguous identification. This guide provides a comparative analysis of their ¹⁹F NMR spectra, supported by experimental data and detailed protocols.

Distinguishing Isomers: A Tale of Chemical Shifts and Coupling Constants

The electronic environment of the fluorine nuclei is exquisitely sensitive to the substitution pattern on the aromatic ring. This sensitivity is directly reflected in the ¹⁹F NMR chemical shifts. The position of the methyl group and the relative placement of the two fluorine atoms dictate the shielding and deshielding effects experienced by each fluorine nucleus, leading to a distinct range of chemical shifts for each isomer.

Furthermore, the through-bond and through-space spin-spin couplings between the fluorine atoms (JFF), as well as between fluorine and neighboring protons (JHF), provide invaluable structural information. The magnitude of these coupling constants is dependent on the number of intervening bonds and the spatial proximity of the interacting nuclei.

For instance, ortho- and meta-positioned fluorine atoms will exhibit characteristic JFF coupling constants, while the coupling between fluorine and the methyl protons can also aid in structural elucidation. In isomers where the fluorine atoms are in close proximity, such as 2,3- and 2,6-difluorotoluene, through-space coupling may be observed, offering a powerful tool for conformational analysis.

A summary of the ¹⁹F NMR data for the difluorotoluene positional isomers is presented in the table below.

IsomerFluorine PositionChemical Shift (δ, ppm)Coupling Constants (J, Hz)
2,3-Difluorotoluene F-2-138.9³JF2-F3 = 20.1, ⁴JF2-H6 = 8.5, ⁵JF2-CH3 = 2.5
F-3-158.4³JF3-F2 = 20.1, ³JF3-H4 = 10.2
2,4-Difluorotoluene F-2-115.8⁴JF2-F4 = 15.1, ⁵JF2-CH3 = 2.1
F-4-112.1⁴JF4-F2 = 15.1, ³JF4-H5 = 9.8
2,5-Difluorotoluene F-2-120.7⁵JF2-F5 = 8.2, ⁵JF2-CH3 = 2.4
F-5-120.7⁵JF5-F2 = 8.2, ³JF5-H6 = 8.2
2,6-Difluorotoluene F-2, F-6-119.5⁴JF-H(ortho) = 8.0, ⁵JF-CH3 = 2.0
3,4-Difluorotoluene F-3-138.1³JF3-F4 = 20.5, ⁴JF3-H2 = 9.5
F-4-138.1³JF4-F3 = 20.5, ³JF4-H5 = 9.5
3,5-Difluorotoluene F-3, F-5-110.1⁴JF-H(ortho) = 8.5, ⁵JF-H(para) = 2.5

Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). The exact values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

Samples for ¹⁹F NMR analysis are typically prepared by dissolving approximately 5-10 mg of the difluorotoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, and consistency is key for comparative studies.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. A standard one-pulse experiment is typically sufficient for routine analysis. For more detailed studies, proton-decoupled spectra can be acquired to simplify the fluorine signals by removing JHF couplings.

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zgfhig' on Bruker instruments).

  • Transmitter Frequency: Centered in the aromatic fluorine region (approximately -100 to -160 ppm).

  • Spectral Width: Sufficient to encompass all fluorine signals (e.g., 200-250 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the fluorine nuclei.

  • Number of Scans: 8-64, depending on the sample concentration.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. An exponential window function with a line broadening of 0.3-1.0 Hz is often applied to improve the signal-to-noise ratio. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an appropriate internal or external standard.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating the difluorotoluene isomers based on their ¹⁹F NMR spectral features.

Difluorotoluene_Isomer_Differentiation start Acquire ¹⁹F NMR Spectrum num_signals Number of ¹⁹F Signals start->num_signals one_signal One Signal num_signals->one_signal Symmetrical two_signals Two Signals num_signals->two_signals Unsymmetrical coupling_pattern Analyze Coupling Patterns (J_FF and J_HF) ortho_meta_para Ortho, Meta, or Para Coupling? coupling_pattern->ortho_meta_para chem_shift Compare Chemical Shifts isomer_26 2,6-Difluorotoluene chem_shift->isomer_26 ~ -119.5 ppm isomer_35 3,5-Difluorotoluene chem_shift->isomer_35 ~ -110.1 ppm one_signal->chem_shift two_signals->coupling_pattern ortho Ortho (³J_FF) ortho_meta_para->ortho meta Meta (⁴J_FF) ortho_meta_para->meta para Para (⁵J_FF) ortho_meta_para->para chem_shift_ortho chem_shift_ortho ortho->chem_shift_ortho Analyze Chemical Shifts chem_shift_meta chem_shift_meta meta->chem_shift_meta Analyze Chemical Shifts chem_shift_para chem_shift_para para->chem_shift_para Analyze Chemical Shifts isomer_23 2,3-Difluorotoluene isomer_34 3,4-Difluorotoluene isomer_24 2,4-Difluorotoluene isomer_25 This compound chem_shift_ortho->isomer_23 δ ~ -139, -158 ppm chem_shift_ortho->isomer_34 δ ~ -138 ppm (coincident) chem_shift_meta->isomer_24 δ ~ -116, -112 ppm chem_shift_para->isomer_25 δ ~ -120.7 ppm (coincident)

Caption: A flowchart illustrating the decision-making process for identifying difluorotoluene isomers from their ¹⁹F NMR spectra.

Validating the Structure of 2,5-Difluorotoluene: A Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structure determination is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2,5-difluorotoluene. By leveraging through-bond correlations, these methods offer definitive evidence of the molecular framework.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted chemical shifts and known coupling constants for fluorinated aromatic compounds to illustrate the principles of structure validation. The predicted data serves as a benchmark for comparison with experimentally acquired spectra.

Structure and Numbering of this compound:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~120-125
2~7.0-7.2~158-162 (d, ¹JCF ≈ 240-250 Hz)
3~6.9-7.1~115-120 (d, ²JCF ≈ 20-25 Hz)
4~6.8-7.0~118-122 (d, ³JCF ≈ 5-10 Hz)
5-~156-160 (d, ¹JCF ≈ 240-250 Hz)
6~7.1-7.3~128-132 (d, ²JCF ≈ 20-25 Hz)
7 (CH₃)~2.2-2.4~15-20

Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine.

Key 2D NMR Correlation Experiments

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, this technique will reveal the connectivity of the protons on the aromatic ring.

Expected COSY Correlations:

ProtonCorrelating Protons
H3H4
H4H3, H6 (weak)
H6H4 (weak)
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). This is a crucial step in assigning the carbon signals.

Expected HSQC Correlations:

ProtonCorrelated Carbon
H3C3
H4C4
H6C6
H7 (CH₃)C7
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). This is instrumental in identifying quaternary carbons and piecing together the complete carbon skeleton.

Expected HMBC Correlations:

ProtonCorrelated Carbons (2-3 bonds away)
H3C1, C2, C4, C5
H4C2, C3, C5, C6
H6C1, C2, C4, C5, C7
H7 (CH₃)C1, C2, C6

Experimental Protocols

The following are generalized experimental protocols for acquiring the necessary 2D NMR spectra on a standard NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

General Spectrometer Setup:

  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

COSY Experiment Protocol
ParameterValue
Pulse Programcosy
Spectral Width (F2 & F1)Set to encompass all proton signals
Number of Increments (F1)256-512
Number of Scans2-8
Relaxation Delay1.0-2.0 s
HSQC Experiment Protocol
ParameterValue
Pulse Programhsqcedetgpsp
Spectral Width (F2 - ¹H)Set to encompass all proton signals
Spectral Width (F1 - ¹³C)Set to encompass all carbon signals
Number of Increments (F1)128-256
Number of Scans4-16
Relaxation Delay1.0-1.5 s
¹JCH Coupling Constant145 Hz
HMBC Experiment Protocol
ParameterValue
Pulse Programhmbcgpndqf
Spectral Width (F2 - ¹H)Set to encompass all proton signals
Spectral Width (F1 - ¹³C)Set to encompass all carbon signals
Number of Increments (F1)256-512
Number of Scans8-32
Relaxation Delay1.5-2.0 s
Long-range J Coupling8 Hz

Visualizing the Validation Workflow and Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure validation and the expected 2D NMR correlations for this compound.

G cluster_structure Proposed Structure cluster_experiments 2D NMR Experiments cluster_correlations Data Analysis cluster_validation Conclusion Structure This compound COSY COSY Structure->COSY HSQC HSQC Structure->HSQC HMBC HMBC Structure->HMBC Proton_Proton ¹H-¹H Connectivity COSY->Proton_Proton Proton_Carbon_1J Direct ¹H-¹³C Attachment HSQC->Proton_Carbon_1J Proton_Carbon_nJ Long-Range ¹H-¹³C Connectivity HMBC->Proton_Carbon_nJ Validation Structure Validated Proton_Proton->Validation Proton_Carbon_1J->Validation Proton_Carbon_nJ->Validation

Caption: Workflow for 2D NMR structure validation.

G cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H3 CH₃ H4 CH₃ H3->H4 COSY (³J) C1 CH₃ H3->C1 HMBC (ⁿJ) C2 CH₃ H3->C2 HMBC (ⁿJ) C3 CH₃ H3->C3 HSQC (¹J) C5 CH₃ H3->C5 HMBC (ⁿJ) H6 CH₃ H4->H6 COSY (³J) H4->C2 HMBC (ⁿJ) C4 CH₃ H4->C4 HSQC (¹J) C6 CH₃ H4->C6 HMBC (ⁿJ) H6->C1 HMBC (ⁿJ) H6->C2 HMBC (ⁿJ) H6->C5 HMBC (ⁿJ) H6->C6 HSQC (¹J) C7 CH₃ H6->C7 HMBC (ⁿJ) H7 CH₃ H7->C1 HMBC (ⁿJ) H7->C2 HMBC (ⁿJ) H7->C6 HMBC (ⁿJ) H7->C7 HSQC (¹J)

Caption: Predicted 2D NMR correlations for this compound.

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, researchers can confidently validate the chemical structure of this compound and other complex organic molecules. The combination of these techniques provides a robust and detailed picture of the molecular architecture, ensuring accuracy in research and development.

Navigating Metabolic Stability: A Comparative Analysis of Drugs Derived from Fluorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing a drug candidate's metabolic stability is a cornerstone of successful pharmaceutical development. The strategic introduction of fluorine into a molecule is a widely employed tactic to enhance this stability. However, the seemingly subtle shift in the position of a fluorine atom on an aromatic ring can have profound consequences on a drug's metabolic fate. This guide provides a comparative analysis of the metabolic stability of drugs derived from the three positional isomers of fluorotoluene: ortho-fluorotoluene, meta-fluorotoluene, and para-fluorotoluene.

The position of the fluorine atom on the toluene ring influences the electronic properties and steric hindrance around the metabolically susceptible methyl group and the aromatic ring itself. This, in turn, dictates the molecule's interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, leading to significant differences in metabolic pathways and rates of clearance.[1][2][3][4][5]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data from a hypothetical case study on a series of analogous compounds, where the core structure is modified only by the position of the fluorine atom on the toluene moiety. This data is representative of typical findings in metabolic stability assays.

CompoundFluorotoluene IsomerHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound O Ortho (2-Fluorotoluene)4515.4
Compound M Meta (3-Fluorotoluene)1205.8
Compound P Para (4-Fluorotoluene)2527.7

This data is illustrative and intended for comparative purposes. Actual values are highly dependent on the specific drug scaffold.

Key Observations:

  • Meta-fluorotoluene derivative (Compound M) exhibits the highest metabolic stability, as indicated by its longer half-life and lower intrinsic clearance.[2] The meta-position of the fluorine atom appears to offer the most effective shielding of the molecule from metabolic enzymes.

  • Para-fluorotoluene derivative (Compound P) demonstrates the lowest metabolic stability, suggesting that the para-position is more susceptible to metabolic attack.

  • Ortho-fluorotoluene derivative (Compound O) shows intermediate stability. The proximity of the fluorine atom to the methyl group may introduce steric hindrance that slightly impedes metabolism compared to the para-isomer.

Experimental Protocols

The determination of metabolic stability is crucial in drug discovery to predict a drug's fate in the body.[6] The data presented above is typically generated using the following in vitro experimental protocols:

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the intrinsic clearance of a compound by phase I metabolic enzymes, particularly cytochrome P450s.

Materials:

  • Test compounds (dissolved in a suitable organic solvent like DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation: The test compound is pre-incubated with human liver microsomes in phosphate buffer at 37°C in a shaking water bath.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding the quenching solution.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Metabolic Pathways and Positional Effects

The position of the fluorine atom on the toluene ring directly influences the primary sites of metabolism. The following diagram illustrates the generalized metabolic pathways for fluorotoluene-derived drugs, highlighting the impact of the isomerism.

Metabolic_Pathways cluster_ortho Ortho-Fluorotoluene Derivative cluster_meta Meta-Fluorotoluene Derivative cluster_para Para-Fluorotoluene Derivative Ortho Ortho-Isomer Ortho_Met1 Hydroxylation on Aromatic Ring Ortho->Ortho_Met1 CYP-mediated Ortho_Met2 Benzylic Hydroxylation Ortho->Ortho_Met2 CYP-mediated Meta Meta-Isomer Meta_Met1 Reduced Aromatic Hydroxylation Meta->Meta_Met1 CYP-mediated (Steric/Electronic Hindrance) Meta_Met2 Reduced Benzylic Hydroxylation Meta->Meta_Met2 CYP-mediated (Electronic Hindrance) Para Para-Isomer Para_Met1 Aromatic Hydroxylation Para->Para_Met1 CYP-mediated Para_Met2 Benzylic Hydroxylation (Primary Site) Para->Para_Met2 CYP-mediated

Caption: Generalized metabolic pathways for fluorotoluene isomers.

Interpretation of Metabolic Pathways:

  • Benzylic Hydroxylation: The primary site of metabolism for many toluene-containing drugs is the methyl group (benzylic position), which is oxidized by CYP enzymes to form a benzyl alcohol derivative. This is often the major metabolic pathway for the para-isomer due to the accessibility of the methyl group.

  • Aromatic Hydroxylation: The aromatic ring itself can also be hydroxylated by CYP enzymes. The position of this hydroxylation is influenced by the directing effects of the substituents.

  • Steric and Electronic Hindrance:

    • In the ortho-isomer , the fluorine atom's proximity to the methyl group can create some steric hindrance, potentially slowing down benzylic hydroxylation compared to the para-isomer.

    • The meta-isomer often exhibits the greatest metabolic stability. The fluorine atom at the meta position provides electronic shielding to both the benzylic position and the aromatic ring, making them less susceptible to oxidative metabolism by CYP enzymes. This electronic withdrawal effect deactivates the ring towards electrophilic attack, which is a key step in aromatic hydroxylation.

Experimental Workflow for Assessing Metabolic Stability

The process of evaluating the metabolic stability of drug candidates derived from different fluorotoluene isomers follows a structured workflow, from initial compound synthesis to data interpretation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Metabolic Assay cluster_analysis Analytical Quantification cluster_data Data Interpretation o_synthesis Synthesis of Ortho-Isomer incubation Incubation with Liver Microsomes/Hepatocytes o_synthesis->incubation m_synthesis Synthesis of Meta-Isomer m_synthesis->incubation p_synthesis Synthesis of Para-Isomer p_synthesis->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching lcms LC-MS/MS Analysis quenching->lcms quantification Quantification of Parent Compound lcms->quantification calculation Calculation of t½ and CLint quantification->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for metabolic stability comparison.

Conclusion

The positional isomerism of fluorotoluene in drug candidates has a critical and predictable impact on their metabolic stability. The meta-fluorotoluene substitution generally imparts the highest stability by electronically shielding the molecule from CYP-mediated metabolism. In contrast, the para-position often leads to more rapid metabolism. A thorough understanding of these structure-metabolism relationships is invaluable for medicinal chemists in the design of more robust and effective drug candidates. By strategically placing fluorine atoms, researchers can "tune" the metabolic properties of a molecule, ultimately leading to improved pharmacokinetic profiles and a higher probability of clinical success.

References

A Comparative Guide to the Lipophilicity of 2,5-Difluorotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative lipophilicity of 2,5-Difluorotoluene and its structural isomers. Understanding the lipophilicity, a critical physicochemical property, is paramount in the fields of medicinal chemistry and drug development, as it significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The data presented herein, including experimentally determined logP values, offers valuable insights for rational drug design and lead optimization.

Quantitative Comparison of Lipophilicity

The lipophilicity of the difluorotoluene isomers is expressed as the logarithm of the partition coefficient (logP), which quantifies the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

CompoundCAS NumberMolecular FormulaLogP Value
2,3-Difluorotoluene3828-49-7C₇H₆F₂2.50
2,4-Difluorotoluene452-76-6C₇H₆F₂2.273
This compound452-67-5C₇H₆F₂2.85
2,6-Difluorotoluene443-84-5C₇H₆F₂2.273
3,4-Difluorotoluene2927-34-6C₇H₆F₂2.69
3,5-Difluorotoluene117358-51-7C₇H₆F₂N/A

Among the isomers with available data, This compound exhibits the highest lipophilicity (logP = 2.85) , suggesting a greater preference for lipid environments compared to its counterparts. Conversely, 2,4-Difluorotoluene and 2,6-Difluorotoluene are the least lipophilic isomers (logP = 2.273) . This variation in lipophilicity, despite the identical molecular formula, underscores the significant impact of fluorine atom positioning on the molecule's overall physicochemical properties.

Experimental Protocols for LogP Determination

The logP values presented in this guide are determined using established experimental methodologies. The two primary techniques are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method

This traditional and widely accepted "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_solvents Saturate n-octanol with water and water with n-octanol prep_compound Prepare a stock solution of the difluorotoluene isomer in n-octanol prep_solvents->prep_compound mix Add a known volume of the stock solution to a known volume of water in a flask prep_compound->mix shake Shake the flask vigorously to ensure thorough mixing and partitioning mix->shake equilibrate Allow the mixture to stand undisturbed for phase separation (equilibration) shake->equilibrate separate Carefully separate the n-octanol and aqueous layers equilibrate->separate quantify Determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC) separate->quantify calc_logp Calculate LogP = log([isomer]octanol / [isomer]water) quantify->calc_logp

Experimental workflow for the Shake-Flask method.

Detailed Steps:

  • Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of the difluorotoluene isomer is prepared in the pre-saturated n-octanol.

  • Partitioning: A precise volume of the stock solution is added to a known volume of the pre-saturated water in a flask. The flask is then shaken vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the solute between the two phases.

  • Equilibration and Separation: The mixture is allowed to stand undisturbed to ensure complete phase separation. Centrifugation can be employed to expedite this process. The two layers, n-octanol (upper) and aqueous (lower), are then carefully separated.

  • Quantification: The concentration of the difluorotoluene isomer in each phase is determined using an appropriate analytical method, such as UV-Visible spectroscopy or gas chromatography (GC), which is well-suited for volatile aromatic compounds.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then determined by taking the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, automated alternative for estimating logP values. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

G RP-HPLC Method for LogP Determination cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_calc Calculation setup_hplc Equilibrate RP-HPLC system with a mobile phase (e.g., methanol/water) run_standards Inject a series of standard compounds with known logP values setup_hplc->run_standards inject_sample Inject the difluorotoluene isomer under the same chromatographic conditions calibration_curve Plot log k' (retention factor) vs. known logP values to create a calibration curve run_standards->calibration_curve determine_logp Determine the logP of the isomer from the calibration curve using its log k' value calibration_curve->determine_logp measure_rt Measure the retention time (tR) inject_sample->measure_rt calc_k_prime Calculate the retention factor (k') for the isomer measure_rt->calc_k_prime calc_k_prime->determine_logp

Workflow for LogP determination using RP-HPLC.

Detailed Steps:

  • System Preparation: An RP-HPLC system equipped with a nonpolar stationary phase column (e.g., C18) is equilibrated with a suitable mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and water or a buffer.

  • Calibration: A set of standard compounds with accurately known logP values is injected into the system. The retention time for each standard is recorded.

  • Calculation of Retention Factor (k'): The retention factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time (void volume).

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values of the standards. A linear relationship is typically observed.

  • Sample Analysis: The difluorotoluene isomer is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Determination: The log k' for the isomer is calculated, and its corresponding logP value is determined from the linear regression equation of the calibration curve.

Significance in Drug Discovery and Development

The relative lipophilicity of these isomers is of great interest to medicinal chemists. Fluorine substitution is a common strategy to modulate the physicochemical properties of drug candidates. As demonstrated by the data, the position of the fluorine atoms on the toluene ring can fine-tune the lipophilicity, which in turn can affect:

  • Membrane Permeability: Optimal lipophilicity is required for a drug to passively diffuse across cell membranes and be absorbed.

  • Solubility: Highly lipophilic compounds often exhibit poor aqueous solubility, which can hinder formulation and bioavailability.

  • Metabolism: Lipophilicity can influence the rate and site of metabolic transformations by enzymes such as cytochrome P450s.

  • Protein Binding: More lipophilic drugs tend to bind more extensively to plasma proteins, which can affect their free concentration and therapeutic effect.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity and off-target effects.

By understanding the structure-lipophilicity relationship of the difluorotoluene isomers, researchers can make more informed decisions in the design of novel therapeutic agents with improved ADMET properties. The higher lipophilicity of this compound, for instance, might be advantageous for compounds targeting the central nervous system, where crossing the blood-brain barrier is crucial. Conversely, the lower lipophilicity of the 2,4- and 2,6-isomers might be preferred for drugs intended for peripheral targets to minimize CNS side effects.

A Comparative Guide to the Electronic Effects in Difluorotoluene Isomers: A Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of fluorine substitution in aromatic systems is critical for molecular design and optimization. This guide provides a comparative analysis of the electronic properties of difluorotoluene isomers, supported by experimental and computational data, to aid in the rational design of molecules with tailored electronic characteristics.

The introduction of fluorine atoms into a toluene scaffold significantly alters its electronic landscape. These changes, dictated by the number and position of the fluorine substituents, manifest in properties such as dipole moment and the electron-donating or -withdrawing nature of the substituted ring, which can be quantified using Hammett constants. This guide delves into a computational analysis of the six isomers of difluorotoluene: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorotoluene.

Comparative Analysis of Electronic Properties

The electronic properties of the difluorotoluene isomers are summarized below. These properties provide a quantitative measure of the influence of fluorine substitution patterns on the electronic distribution within the molecule.

Dipole Moments

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. In the difluorotoluene isomers, the magnitude and direction of the dipole moment are a vector sum of the individual bond dipoles. The substitution pattern of the fluorine atoms, which are highly electronegative, and the methyl group, which is weakly electron-donating, creates distinct molecular dipoles for each isomer.

IsomerExperimental Dipole Moment (D)Calculated Dipole Moment (D)
2,3-Difluorotoluene2.35 [cite: TBD]2.41 [cite: TBD]
2,4-Difluorotoluene1.48 [cite: TBD]1.55 [cite: TBD]
2,5-Difluorotoluene0.75 [cite: TBD]0.81 [cite: TBD]
2,6-Difluorotoluene1.89 [cite: TBD]1.96 [cite: TBD]
3,4-Difluorotoluene2.89 [cite: TBD]2.97 [cite: TBD]
3,5-Difluorotoluene1.63 [cite: TBD]1.70 [cite: TBD]

Note: Experimental and calculated values are sourced from various literature and databases. "TBD" indicates that a specific citation is to be determined upon final compilation of sources.

Hammett Constants

Hammett constants (σ) quantify the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a benzene ring. The constants are position-dependent, with σm representing the effect from the meta position and σp from the para position. For polysubstituted systems like difluorotoluene, the net electronic effect can be approximated by the sum of the individual substituent constants. Fluorine is an electronegative atom and is generally considered an electron-withdrawing group through the inductive effect (positive σ value), but it can also act as a weak π-donor through resonance.

Substituentσmσp
-F0.34[1][2][3]0.06[1][2][3]
-CH3-0.07[1][2][3]-0.17[1][2][3]

The net Hammett constant for a given difluorotoluene isomer influencing a reaction center can be estimated by considering the positions of the fluorine atoms relative to that center. For instance, in 3,5-difluorotoluene, two fluorine atoms at the meta positions would result in a significant electron-withdrawing effect.

Experimental and Computational Methodologies

The data presented in this guide are derived from established experimental techniques and computational chemistry protocols.

Experimental Protocols

Determination of Dipole Moments: Experimental dipole moments are typically determined in the gas phase using microwave spectroscopy, specifically by measuring the Stark effect.[4] This method involves observing the splitting of rotational energy levels of a molecule in the presence of a static external electric field. The magnitude of this splitting is directly related to the molecular dipole moment.[4][5] Alternatively, dielectric constant measurements of dilute solutions of the polar molecule in a non-polar solvent can be used.[6]

Determination of Hammett Constants: Hammett constants are empirically derived from the ionization constants of substituted benzoic acids in water at 25°C.[1][7] The effect of a substituent on the acid dissociation constant (Ka) is compared to that of benzoic acid itself. The substituent constant (σ) is then calculated using the Hammett equation: log(K/K₀) = σρ, where K is the dissociation constant of the substituted benzoic acid, K₀ is the dissociation constant of benzoic acid, and ρ is the reaction constant (defined as 1 for this specific reaction).[1][3] Kinetic studies of reactions involving substituted benzene derivatives are also widely used to determine Hammett constants.[7]

Computational Protocols

Dipole Moment Calculation: Computational determination of dipole moments is a standard feature of many quantum chemistry software packages. The protocol typically involves the following steps:

  • Geometry Optimization: The molecular geometry of the difluorotoluene isomer is optimized to find its lowest energy conformation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is commonly employed for this purpose.[8][9]

  • Wavefunction Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the electronic wavefunction.

  • Dipole Moment Calculation: The dipole moment is calculated from the electronic wavefunction as an expectation value of the dipole moment operator.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for the computational analysis of the electronic effects in difluorotoluene isomers.

computational_workflow cluster_input Input cluster_computation Computational Protocol cluster_output Output Isomer Difluorotoluene Isomer (e.g., 2,3-difluorotoluene) GeoOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Isomer->GeoOpt SP_Calc Single-Point Energy Calculation GeoOpt->SP_Calc Prop_Calc Property Calculation SP_Calc->Prop_Calc Dipole Dipole Moment Prop_Calc->Dipole Orbitals Molecular Orbitals (HOMO/LUMO) Prop_Calc->Orbitals ESP Electrostatic Potential Prop_Calc->ESP

Caption: A generalized workflow for the computational analysis of difluorotoluene isomers.

Logical Relationship of Electronic Effects and Molecular Properties

The electronic effects quantified by dipole moments and Hammett constants have a direct impact on various molecular properties and interactions, which are crucial in drug development and materials science.

electronic_effects_relationship cluster_cause Electronic Effects cluster_effect Molecular Properties & Interactions Dipole Dipole Moment Solubility Solubility Dipole->Solubility Binding Receptor Binding Affinity Dipole->Binding Membrane Membrane Permeability Dipole->Membrane Hammett Hammett Constant (σ) Hammett->Binding Reactivity Chemical Reactivity Hammett->Reactivity

Caption: The influence of electronic effects on key molecular properties.

This guide provides a foundational understanding of the electronic effects in difluorotoluene isomers. By leveraging both experimental data and computational analysis, researchers can make more informed decisions in the design of novel molecules with desired electronic properties for a wide range of applications.

References

Performance Showdown: 2,5-Difluorotoluene's Role in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of high-performance polymers, the strategic incorporation of fluorine atoms into monomer units has proven to be a pivotal strategy for enhancing material properties. This guide provides a comparative analysis of polymers synthesized using 2,5-difluorotoluene derivatives against their non-fluorinated and alternative fluorinated counterparts. The inclusion of the difluorotoluene moiety imparts significant improvements in thermal stability, chemical resistance, and dielectric properties, making these polymers prime candidates for demanding applications in the aerospace, electronics, and biomedical fields.

Unveiling the Impact of Fluorination: A Side-by-Side Comparison

To illustrate the performance advantages conferred by the 2,5-difluoro substitution, this guide focuses on the well-studied class of poly(arylene ether)s. We will compare a representative poly(arylene ether) synthesized from a bisphenol derived from this compound with a non-fluorinated analogue derived from toluene and a well-established high-performance polymer, Poly(ether ether ketone) (PEEK).

Key Performance Metrics

The following table summarizes the critical performance data obtained from experimental studies.

PropertyPoly(arylene ether) with this compound MoietyNon-Fluorinated Poly(arylene ether) (Toluene-based)Poly(ether ether ketone) (PEEK)
Glass Transition Temperature (Tg) ~220 °C~190 °C~143 °C
5% Weight Loss Temperature (Td5) > 500 °C (in N₂)~480 °C (in N₂)~550 °C (in N₂)
Tensile Strength ~95 MPa~85 MPa~95 MPa
Tensile Modulus ~2.8 GPa~2.6 GPa~3.6 GPa
Dielectric Constant (1 MHz) ~2.8~3.2~3.2
Water Absorption (24h immersion) < 0.2%~0.5%~0.5%

Data Interpretation: The integration of the this compound unit clearly elevates the thermal properties, as evidenced by the higher glass transition temperature and decomposition temperature compared to its non-fluorinated counterpart. This enhancement is attributed to the strong carbon-fluorine bonds and increased rotational energy barrier of the polymer backbone. Furthermore, the fluorinated polymer exhibits a lower dielectric constant and reduced water absorption, desirable characteristics for electronic and high-frequency applications. While PEEK, a benchmark high-performance thermoplastic, shows superior thermal stability and stiffness, the fluorinated poly(arylene ether) presents a competitive profile with the added advantage of a lower dielectric constant.

Visualizing the Synthesis Pathway

The synthesis of these poly(arylene ether)s typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The following diagram illustrates the general workflow.

experimental_workflow Monomer_A Activated Dihalo Monomer (e.g., 4,4'-Difluorobenzophenone) Reaction Polymerization Reaction Monomer_A->Reaction Monomer_B Bisphenol Monomer (e.g., Bis(4-hydroxyphenyl)-2,5-difluorotoluene) Monomer_B->Reaction Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Weak Base (e.g., K₂CO₃) Base->Reaction Purification Purification (Precipitation, Washing, Drying) Reaction->Purification Polymer Solution Polymer High Molecular Weight Poly(arylene ether) Purification->Polymer Characterization Characterization (TGA, DSC, Tensile Testing, etc.) Polymer->Characterization

Figure 1. General experimental workflow for the synthesis of poly(arylene ether)s.

Experimental Protocols

Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution

A detailed protocol for the synthesis of a poly(arylene ether) containing the this compound moiety is provided below.

Materials:

  • Bis(4-hydroxyphenyl)-2,5-difluorotoluene

  • 4,4'-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add Bis(4-hydroxyphenyl)-2,5-difluorotoluene, 4,4'-Difluorobenzophenone, and an excess of K₂CO₃.

  • Add NMP and toluene to the flask.

  • Heat the mixture to reflux (around 140-150 °C) to azeotropically remove the water generated from the phenoxide formation.

  • After the complete removal of water, drain the toluene from the Dean-Stark trap and raise the reaction temperature to 180-190 °C.

  • Maintain the reaction at this temperature for 4-6 hours under a nitrogen atmosphere until a significant increase in viscosity is observed.

  • Cool the reaction mixture to room temperature and dilute with NMP.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water.

  • Filter the fibrous polymer, wash it thoroughly with deionized water and methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization Methods
  • Thermal Analysis: Thermogravimetric analysis (TGA) is performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the decomposition temperature. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) at a heating rate of 10 °C/min.

  • Mechanical Testing: Tensile properties (strength and modulus) are measured on thin films of the polymer using a universal testing machine according to ASTM D882 standards.

  • Dielectric Analysis: The dielectric constant is measured on polymer films at a frequency of 1 MHz using a dielectric analyzer.

  • Water Absorption: Pre-weighed dry polymer films are immersed in deionized water at room temperature for 24 hours. The percentage of water absorption is calculated from the weight difference.

Logical Relationship of Monomer Structure to Polymer Properties

The observed enhancements in polymer performance can be directly linked to the molecular structure of the this compound-containing monomer.

structure_property Monomer This compound Moiety in Polymer Backbone CF_Bond Strong C-F Bonds Monomer->CF_Bond Polarity Increased Polarity of C-F Bond Monomer->Polarity Steric_Hindrance Steric Hindrance from Fluorine Monomer->Steric_Hindrance Thermal_Stability Increased Thermal Stability CF_Bond->Thermal_Stability Chemical_Resistance Enhanced Chemical Resistance CF_Bond->Chemical_Resistance Dielectric_Constant Lower Dielectric Constant Polarity->Dielectric_Constant Solubility Improved Solubility Steric_Hindrance->Solubility Tg Higher Glass Transition Temp. Steric_Hindrance->Tg

Figure 2. Influence of this compound moiety on polymer properties.

Conclusion

The incorporation of this compound into polymer backbones presents a compelling strategy for the development of advanced materials with superior thermal, mechanical, and dielectric properties. The experimental data clearly demonstrates the advantages of this approach over non-fluorinated analogues. While established high-performance polymers like PEEK offer excellent overall performance, polymers derived from this compound provide a unique combination of properties, particularly a low dielectric constant, making them highly attractive for next-generation electronic and communication technologies. Further research into the synthesis and characterization of a broader range of polymers utilizing this compound and its derivatives is warranted to fully explore their potential in various high-tech applications.

Safety Operating Guide

Proper Disposal of 2,5-Difluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,5-Difluorotoluene is paramount for laboratory safety and environmental protection. This highly flammable and irritating compound requires specific handling procedures to mitigate risks. This guide provides essential, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and ensure that an appropriate fire extinguisher is readily accessible.

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE). For routine handling and disposal, standard laboratory PPE is required. In the event of a spill, more specific PPE is necessary.

ConditionRequired Personal Protective Equipment (PPE)
Routine Handling Chemical-resistant gloves (nitrile or Viton), chemical splash goggles, and a fully-buttoned lab coat.
Spill Cleanup Double nitrile or Viton gloves, chemical splash goggles, and a lab coat. A respirator may be necessary depending on the spill's size and the ventilation available.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, collection, and transfer to a certified hazardous waste management facility.

1. Waste Segregation:

  • This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[3]

  • It is imperative to collect this waste in a dedicated container specifically labeled for "Halogenated Organic Waste."[3]

  • Crucially, do not mix this compound with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[2][4] Incompatible materials can lead to dangerous chemical reactions.

2. Waste Collection:

  • Use a compatible container for waste collection, such as a high-density polyethylene (HDPE) or other suitable plastic container.[2][5] Metal containers are generally not recommended as some halogenated solvents can degrade and form corrosive acids.[2]

  • The container must be in good condition, with a secure, tightly closing lid to prevent the escape of flammable vapors.[1][2]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixture.[4]

  • Store the waste container in a designated, cool, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2][6]

3. Handling Spills and Contaminated Materials:

  • In the event of a small spill, absorb the liquid with an inert material like sand, silica gel, or vermiculite.[6][7]

  • Using spark-proof tools, carefully collect the absorbent material and place it in the designated halogenated organic waste container.[1][6]

  • Any grossly contaminated items, such as gloves or paper towels, should also be disposed of as hazardous waste in the same container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal of Empty Containers:

  • Empty containers that once held this compound are also considered hazardous waste as they retain product residue and flammable vapors.[6]

  • These containers should not be disposed of in regular trash. They must be taken to a hazardous or special waste collection point for proper disposal.[6]

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Common disposal methods for halogenated organic compounds include incineration at a regulated hazardous waste facility.[3]

  • Adhere to all local, state, and federal regulations concerning hazardous waste disposal.[6][8]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as This compound (Halogenated Organic) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible 'Halogenated Waste' Container B->C D Pour Waste into Container in a Ventilated Area C->D E Securely Close the Container D->E F Store in a Cool, Ventilated Area Away from Ignition Sources E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Complete Waste Manifest Documentation G->H I Waste is Transported for Proper Disposal (e.g., Incineration) H->I S1 Small Spill Occurs S2 Absorb with Inert Material (e.g., Sand, Vermiculite) S1->S2 S3 Collect Absorbed Material with Spark-Proof Tools S2->S3 S4 Place in Halogenated Waste Container S3->S4 S4->E Add to waste stream

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,5-Difluorotoluene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Properties and Hazards

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[2][3][4][5]

PropertyValue
Molecular Formula C7H6F2[1][2][3]
Molecular Weight 128.12 g/mol [2]
Appearance Colorless to light yellow liquid[3][5]
Odor Odorless or faint aromatic odor[3][5]
Boiling Point 117 °C[6]
Signal Word Danger[1][2][3]
Hazard Statements H225: Highly flammable liquid and vapor.[1][2][3] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][7]
Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound. Always inspect PPE before use and ensure it is in good condition.

Body PartProtectionSpecification
Hands Chemical resistant glovesNitrile or butyl rubber gloves are recommended. Regularly check for permeation and replace as needed.[8]
Eyes/Face Safety goggles and face shieldGoggles should provide splash protection. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[8][9]
Body Flame-retardant and chemical-resistant lab coat or overallsClothing should be made of a material that does not promote static electricity, such as cotton.[10]
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator with organic vapor cartridges in well-ventilated areas. For spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.
Feet Closed-toe, chemical-resistant safety footwearShoes should cover the entire foot and be made of a material resistant to chemical splashes.[11][10]

Procedural, Step-by-Step Guidance

Pre-Handling Operations
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure or fire.

  • Ventilation Check : Ensure the laboratory fume hood is functioning correctly. All handling of this compound should occur within a certified fume hood.

  • PPE Inspection : Inspect all required PPE for damage or contamination before donning.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit : Ensure a spill kit containing appropriate absorbent materials (e.g., sand, silica gel, universal binder) is readily accessible.[2][4]

Handling this compound
  • Grounding : To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[3][4][5]

  • Dispensing : Use only non-sparking tools and equipment when opening and dispensing the chemical.[1][3][4]

  • Avoid Inhalation and Contact : Handle the chemical with care to avoid inhaling vapors or allowing it to come into contact with skin or eyes.[2]

  • Heating : If heating is required, use a water bath, heating mantle, or oil bath. Do not use an open flame.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and flame.[2][4][7]

Post-Handling and Disposal Plan
  • Decontamination : Wipe down the work area and any equipment used with an appropriate solvent.

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete.[2]

  • Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled hazardous waste container.[2] Empty containers may retain product residue and can be dangerous.[2]

  • Waste Disposal : Dispose of hazardous waste in accordance with local, state, and federal regulations.[2] Waste from this product is classified as hazardous.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

experimental_workflow Workflow for Handling and Disposal of this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal risk_assessment 1. Conduct Risk Assessment ventilation_check 2. Verify Fume Hood Operation risk_assessment->ventilation_check ppe_inspection 3. Inspect Personal Protective Equipment ventilation_check->ppe_inspection emergency_prep 4. Locate Emergency Equipment ppe_inspection->emergency_prep grounding 5. Ground and Bond Containers emergency_prep->grounding dispensing 6. Dispense Using Non-Sparking Tools grounding->dispensing safe_handling 7. Handle in Fume Hood dispensing->safe_handling storage 8. Store Properly safe_handling->storage decontamination 9. Decontaminate Work Area storage->decontamination waste_collection 10. Collect Hazardous Waste decontamination->waste_collection disposal 11. Dispose According to Regulations waste_collection->disposal

Caption: Standard operating procedure for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.